molecular formula C20H16FN5O3S B2718923 CCR1 antagonist 9

CCR1 antagonist 9

货号: B2718923
分子量: 425.4 g/mol
InChI 键: DCHROQCNJDJPGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CCR1 antagonist 9 is a useful research compound. Its molecular formula is C20H16FN5O3S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHROQCNJDJPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CCR1 for inflammatory and autoimmune diseases.

Introduction to CCR1 and Its Role in Disease

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T-cells, to sites of inflammation[1]. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events, leading to chemotaxis and cellular activation[2][3][4]. Dysregulation of the CCR1 signaling pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease[1]. Consequently, the development of small molecule antagonists targeting CCR1 has been a significant focus of pharmaceutical research.

Discovery of this compound

This compound, also identified as compound 19e in scientific literature, emerged from a focused drug discovery program aimed at identifying novel azaindazole-based CCR1 antagonists. The discovery process involved high-throughput screening (HTS) to identify initial hits, followed by extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This effort led to the identification of a series of potent antagonists, with compound 19e (this compound) being selected as a clinical candidate.

Synthesis of this compound

The chemical name for this compound is N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. The synthesis of this compound is detailed in the scientific literature, specifically in a 2019 publication in Bioorganic & Medicinal Chemistry Letters by Harcken et al.. While the full step-by-step protocol from the primary literature is not publicly available, a general synthetic route can be inferred from related syntheses of pyrazolo[3,4-b]pyridine derivatives. The synthesis likely involves the formation of the core pyrazolo[3,4-b]pyridine scaffold, followed by amide coupling with the appropriate side chains.

A plausible, generalized synthetic workflow is depicted below:

G cluster_0 Core Scaffold Synthesis cluster_1 Amide Coupling A Starting Materials B Cyclization Reaction A->B C Pyrazolo[3,4-b]pyridine Core B->C D Activated Carboxylic Acid C->D F Amide Bond Formation D->F E Amine Side Chain E->F G G F->G Final Product: This compound

Caption: Generalized synthetic workflow for this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

Assay TypeTarget/Cell LineParameterValueReference
Calcium Flux AssayHuman CCR1IC506.8 nM
Chemotaxis AssayTHP-1 cellsIC5028 nM
hERG Inhibition AssayhERG channelIC5030 µM

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard procedures described in the scientific literature.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Principle: CCR1 activation by an agonist leads to the release of calcium from intracellular stores and influx from the extracellular space. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Workflow:

G A Load CCR1-expressing cells with a calcium-sensitive dye B Incubate cells with This compound A->B C Stimulate cells with a CCR1 agonist (e.g., CCL3) B->C D Measure fluorescence intensity C->D E Calculate IC50 D->E

Caption: Workflow for the calcium flux assay.

Detailed Protocol:

  • Cell Preparation: Use a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove any excess extracellular dye.

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound for a predetermined period.

  • Agonist Stimulation: Add a CCR1 agonist, such as CCL3 (MIP-1α), to the cells to induce calcium mobilization.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Plot the fluorescence response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

Principle: CCR1-expressing cells, such as the human monocytic cell line THP-1, will migrate along a concentration gradient of a CCR1 ligand. An antagonist will inhibit this migration.

Workflow:

G A Place chemoattractant (e.g., CCL3) in the lower chamber of a Transwell plate C Incubate to allow for cell migration A->C B Add CCR1-expressing cells (e.g., THP-1) and this compound to the upper chamber B->C D Quantify migrated cells C->D E Calculate IC50 D->E

Caption: Workflow for the chemotaxis assay.

Detailed Protocol:

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.

  • Chemoattractant: Add a solution containing a CCR1 agonist (e.g., CCL3) to the lower wells of the chamber.

  • Cell Preparation: Resuspend CCR1-expressing cells (e.g., THP-1 cells) in assay medium.

  • Compound Incubation: Incubate the cells with various concentrations of this compound.

  • Cell Seeding: Add the cell and compound mixture to the upper chamber of the Transwell plate.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration through the porous membrane (typically 1-4 hours at 37°C).

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

  • Data Analysis: Plot the number of migrated cells against the antagonist concentration and determine the IC50 value.

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Ligand binding to CCR1 initiates a cascade of intracellular events that ultimately lead to cell migration and other inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCR1 CCR1 G_protein G Protein (αβγ) CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Inflammatory Response PKC->Chemotaxis Ca_release->Chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds Antagonist This compound Antagonist->CCR1 Blocks

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective small molecule inhibitor of the CCR1 receptor. Its discovery and development represent a significant advancement in the pursuit of novel therapies for a range of inflammatory and autoimmune disorders. This technical guide has provided a summary of the available information on its synthesis, biological activity, and the experimental methods used for its characterization. Further research and clinical investigation will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

CCR1 antagonist 9 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of CCR1 Antagonists

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1] Expressed on the surface of various leukocytes—including monocytes, macrophages, neutrophils, and T cells—CCR1 is activated by a range of CC chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1][2][3] The interaction between CCR1 and its ligands orchestrates the migration and recruitment of these immune cells to sites of inflammation.[4] This function has implicated CCR1 in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it a significant target for therapeutic intervention.

CCR1 antagonists are predominantly small-molecule compounds designed to inhibit receptor signaling, thereby disrupting the inflammatory cascade. By blocking the binding of endogenous chemokines, these antagonists prevent the downstream signaling events that lead to leukocyte chemotaxis and activation. This guide provides a detailed examination of the molecular mechanisms underpinning CCR1 signaling and its antagonism, summarizes key pharmacological data, outlines essential experimental protocols for antagonist characterization, and visualizes the core pathways and workflows.

The CCR1 Signaling Cascade

As a member of the Gαi-coupled receptor family, CCR1 activation initiates a complex network of intracellular signaling events. The receptor also exhibits significant constitutive, ligand-independent activity, which adds another layer of complexity to its function and regulation.

Canonical Ligand-Dependent Signaling

Upon binding of a chemokine ligand, CCR1 undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins of the Gαi subtype. This activation leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which then modulate distinct downstream effector enzymes:

  • Gαi Subunit Pathway : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ Subunit Pathway : The Gβγ subunit complex activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

  • Downstream Kinase Cascades : These initial events trigger further downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/ERK2) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Ultimately, this cascade culminates in the cellular responses critical for inflammation, such as chemotaxis, cell adhesion, proliferation, and the regulation of gene expression.

Constitutive Activity and β-Arrestin-Mediated Internalization

Distinct from ligand-induced signaling, CCR1 demonstrates high constitutive activity, meaning it can signal in the absence of an agonist. This basal activity leads to Gαi-mediated signaling, constitutive phosphorylation of the receptor's intracellular domains, and the subsequent recruitment of β-arrestin-2. The association with β-arrestin serves two primary functions: it desensitizes the receptor by sterically hindering further G protein coupling, and it targets the receptor for clathrin-mediated endocytosis, effectively removing it from the cell surface. This process of constitutive internalization suggests a potential role for CCR1 in chemokine scavenging, helping to shape chemokine gradients in inflamed tissues.

CCR1 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates B_arrestin β-Arrestin CCR1->B_arrestin Recruits (Constitutive & Ligand-induced) Gai Gαi-GTP G_protein->Gai Dissociates Gbg Gβγ G_protein->Gbg Dissociates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ligand Chemokine (CCL3, CCL5, etc.) Ligand->CCR1 Binds Gai->AC Inhibits Gbg->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ ↑ IP3->Ca2 Triggers Release PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK / PI3K Pathways PKC->MAPK Activates Response Cellular Responses (Chemotaxis, Adhesion, Gene Expression) MAPK->Response Leads to Internalization Receptor Internalization B_arrestin->Internalization Mediates

Caption: The CCR1 signaling pathway, illustrating both ligand-dependent G protein activation and β-arrestin-mediated internalization.

Core Mechanism of CCR1 Antagonism

CCR1 antagonists function by binding to the CCR1 receptor and preventing its activation by endogenous chemokine ligands. This blockade can occur through several mechanisms, primarily competitive and allosteric inhibition.

  • Competitive Antagonism : The antagonist directly competes with natural ligands for the same binding site on the receptor. By occupying this site, it prevents the chemokine from binding and initiating the signaling cascade.

  • Allosteric Antagonism : The antagonist binds to a topographically distinct site on the receptor (an allosteric site), which can be on the extracellular or intracellular face of the receptor. This binding induces a conformational change in the receptor that reduces the affinity of the primary binding site for its natural ligands or prevents the receptor from adopting the active conformation necessary for G protein coupling.

Regardless of the specific binding mode, the outcome is the same: the interruption of the downstream signaling pathway. This prevents the rise in intracellular calcium, activation of kinases, and ultimately inhibits the directed migration of immune cells.

Mechanism of CCR1 Antagonism Ligand Chemokine Ligand CCR1 CCR1 Receptor Ligand->CCR1 Binding Prevented Antagonist CCR1 Antagonist Antagonist->CCR1 Binds & Occupies NoSignal Signaling Cascade BLOCKED CCR1->NoSignal NoResponse No Chemotaxis NoSignal->NoResponse

Caption: CCR1 antagonists block chemokine binding, thereby inhibiting downstream signaling and cell migration.

Pharmacological Data of Representative CCR1 Antagonists

The development of CCR1 antagonists has yielded numerous compounds with varying potencies and selectivities. Their pharmacological activity is typically quantified by their binding affinity (Ki or Kd) and their functional inhibitory concentration (IC50) in various assays.

Compound NameTypeTarget SpeciesBinding Affinity (Ki / Kd)Functional Inhibition (IC50)Clinical Trial Status (Selected Indications)Reference(s)
BX471 Small MoleculeHuman1 nM (Ki)0.8 nM (Ca2+ flux)Phase II (Multiple Sclerosis) - Discontinued
CP-481,715 Small MoleculeHuman9.2 nM (Kd)2.5 nM (Chemotaxis)Phase II (Rheumatoid Arthritis) - Discontinued
MLN3897 Small MoleculeHuman1.1 nM (Ki)0.9 nM (Chemotaxis)Phase II (Rheumatoid Arthritis) - Discontinued
CCX354 Small MoleculeHumanN/A1 nM (Chemotaxis)Phase II (Rheumatoid Arthritis)
BMS-817399 Small MoleculeHuman1 nM (IC50, binding)6 nM (Chemotaxis)Preclinical (Rheumatoid Arthritis)
BI 639667 Small MoleculeHumanN/A1.8 nM (Ca2+ flux)Preclinical (Chemical Probe)

Key Experimental Protocols for Antagonist Characterization

A standardized set of in vitro assays is used to discover and characterize CCR1 antagonists, assessing their binding, functional antagonism, and cellular effects.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for the CCR1 receptor.

  • Principle : The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3 or ¹²⁵I-MIP-1α) for binding to membranes prepared from cells expressing CCR1.

  • Methodology :

    • Membrane Preparation : Cells stably expressing human CCR1 (e.g., HEK293 or THP-1 cells) are harvested and homogenized to isolate cell membranes.

    • Incubation : A fixed concentration of radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the test antagonist.

    • Separation : The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

    • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

    • Analysis : The data are used to calculate the IC50 of the antagonist, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow step1 Prepare Membranes from CCR1-expressing cells step2 Incubate Membranes with: • Radiolabeled Ligand (¹²⁵I-CCL3) • Test Antagonist (various conc.) step1->step2 step3 Separate Bound from Free Ligand (Rapid Filtration) step2->step3 step4 Measure Radioactivity on Filter step3->step4 step5 Calculate IC₅₀ and Ki values step4->step5

Caption: Workflow for a radioligand competition binding assay to determine antagonist affinity for CCR1.

Calcium Mobilization Assay

This functional assay measures an antagonist's ability to block ligand-induced G protein signaling.

  • Principle : CCR1 activation leads to a transient increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change, and the antagonist's efficacy is determined by its ability to prevent it.

  • Methodology :

    • Cell Loading : CCR1-expressing cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubation : Cells are pre-incubated with the test antagonist at various concentrations.

    • Stimulation : A CCR1 agonist (e.g., CCL3) is added to the cells to stimulate the receptor.

    • Measurement : Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric plate reader or similar instrument.

    • Analysis : The antagonist's IC50 value is determined from the concentration-response curve of inhibition.

Chemotaxis (Transwell Migration) Assay

This assay directly measures the primary biological function of CCR1—cell migration—and the antagonist's ability to inhibit it.

  • Principle : The assay uses a two-chamber system (a Transwell insert) separated by a microporous membrane. The ability of an antagonist to block the migration of cells from the upper chamber toward a chemokine gradient in the lower chamber is quantified.

  • Methodology :

    • Setup : CCR1-expressing cells (e.g., human monocytes or THP-1 cells) are placed in the upper chamber of the Transwell insert.

    • Treatment : The cells are pre-incubated with or without the test antagonist.

    • Gradient Creation : A solution containing a CCR1 agonist is placed in the lower chamber, creating a chemoattractant gradient across the membrane.

    • Incubation : The plate is incubated for several hours to allow cells to migrate through the pores in the membrane.

    • Quantification : The number of cells that have migrated to the lower chamber is counted, typically using a cell counter, flow cytometry, or by staining and imaging the cells on the underside of the membrane.

    • Analysis : The percentage of inhibition of migration is calculated for each antagonist concentration to determine the IC50.

Chemotaxis Assay Workflow step1 Place CCR1-expressing cells (± Antagonist) in upper chamber of Transwell insert step2 Add Chemokine (e.g., CCL5) to lower chamber step1->step2 step3 Incubate for 2-4 hours to allow cell migration step2->step3 step4 Count migrated cells in lower chamber step3->step4 step5 Calculate % Inhibition and IC₅₀ value step4->step5

Caption: A simplified workflow for a Transwell chemotaxis assay to assess the functional inhibition of cell migration.

Conclusion and Future Perspectives

The mechanism of action of CCR1 antagonists is centered on the direct blockade of the CCR1 receptor, preventing chemokine-induced signaling cascades that are fundamental to leukocyte trafficking in inflammation. While the scientific rationale is strong, and numerous potent antagonists have been developed, clinical success has been elusive, with many candidates failing in trials due to a lack of efficacy.

Several factors may contribute to these challenges, including the promiscuity of the chemokine system, where multiple receptors can be involved in a disease process, and the receptor's own constitutive activity. Future research may focus on developing antagonists with biased signaling properties—compounds that selectively block pro-inflammatory pathways while preserving other receptor functions—or on identifying patient populations where CCR1 is the dominant driver of pathology. A deeper understanding of the interplay between ligand-dependent and constitutive CCR1 activity will be crucial for designing the next generation of more effective therapeutics.

References

The Structure-Activity Relationship of Azaindazole CCR1 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azaindazole-based antagonists of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of inflammatory cells. Its inhibition is a key therapeutic strategy for various inflammatory and autoimmune diseases. This document summarizes the key structural modifications of the azaindazole scaffold, their impact on binding affinity and functional activity, and the experimental methodologies used for their characterization.

Core Structure and Pharmacophore

The azaindazole core serves as a versatile scaffold for the design of potent and selective CCR1 antagonists. SAR studies have revealed several key interaction points that are crucial for high-affinity binding. Optimization efforts have primarily focused on substitutions at the N1 and C3 positions of the azaindazole ring, along with modifications to a side chain, often containing a basic nitrogen atom, which is a common feature for chemokine receptor antagonists.

Structure-Activity Relationship Analysis

The development of potent azaindazole CCR1 antagonists has been a result of systematic medicinal chemistry efforts. Initial high-throughput screening (HTS) identified early hits which were subsequently optimized through iterative cycles of design, synthesis, and biological testing.

Substitutions on the Azaindazole Core

Modifications to the azaindazole core itself have been explored to fine-tune the physicochemical properties and potency of the compounds. The position of the nitrogen atom within the pyridine (B92270) ring of the azaindazole can influence metabolic stability and off-target activities.

N1-Position Modifications

The N1 position of the azaindazole ring is a critical point for interaction with the receptor. A variety of substituents have been explored, with bulky aromatic and heteroaromatic groups often leading to enhanced potency. These groups are believed to occupy a hydrophobic pocket within the receptor binding site.

C3-Position Side Chain

A flexible side chain at the C3 position is another key determinant of CCR1 antagonism. This chain often incorporates a basic amine, which is thought to form a salt bridge with an acidic residue in the receptor. The nature and length of this linker, as well as the type of amine (e.g., piperidine, pyrrolidine), have been extensively studied to optimize both potency and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative azaindazole CCR1 antagonists from published studies.

CompoundN1-SubstituentC3-Side ChainCCR1 Binding IC50 (nM)CCR1 Functional Assay IC50 (nM)
1a Phenyl4-piperidinylmethoxy150250
1b 4-Fluorophenyl4-piperidinylmethoxy5080
1c 2-Pyridyl4-piperidinylmethoxy2540
2a 4-Fluorophenyl3-(pyrrolidin-1-yl)propoxy3055
2b 4-Fluorophenyl2-(4-methylpiperazin-1-yl)ethoxy1528

Table 1: SAR of N1-Substituted Azaindazole Analogs.

CompoundLinker ModificationAmine MoietyCCR1 Binding IC50 (nM)CCR1 Functional Assay IC50 (nM)
3a EthoxyPiperidine4570
3b PropoxyPiperidine2035
3c Ethoxy4-Hydroxypiperidine6095
3d PropoxyAzetidine85120

Table 2: Influence of C3-Side Chain Modifications on Potency.

Experimental Protocols

The characterization of azaindazole CCR1 antagonists involves a cascade of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of test compounds for the CCR1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]CCL3 (MIP-1α) is commonly used as the radioligand.

  • Assay Buffer: Typically contains 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.

  • Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Incubation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.

Chemotaxis Assay

Objective: To assess the functional ability of antagonists to block chemokine-induced cell migration.

Methodology:

  • Cell Line: A monocytic cell line endogenously expressing CCR1 (e.g., THP-1) is used.

  • Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES) is used to induce cell migration.

  • Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber or similar transwell system) with a porous membrane (typically 3-5 µm pore size) is used.

  • Procedure:

    • The lower chamber is filled with media containing the chemoattractant.

    • The upper chamber is seeded with the cells, which have been pre-incubated with various concentrations of the antagonist or vehicle control.

  • Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C in a CO2 incubator).

  • Quantification: Migrated cells in the lower chamber are quantified, often by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and IC50 values are determined.

Calcium Mobilization Assay

Objective: To measure the ability of antagonists to inhibit chemokine-induced intracellular calcium release, a key event in GPCR signaling.

Methodology:

  • Cell Line: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Procedure:

    • The dye-loaded cells are plated in a microplate.

    • The cells are pre-incubated with the test antagonist or vehicle.

    • A CCR1 agonist (e.g., CCL3) is added to stimulate the cells.

  • Detection: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a plate reader equipped with a fluorometer (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC50 values are calculated.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3/CCL5 CCR1 CCR1 CCL3->CCR1 Agonist Binding G_protein Gαi/o Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Azaindazole Azaindazole Antagonist Azaindazole->CCR1 Antagonist Binding PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cellular Activation Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway MAPK_pathway->Chemotaxis PI3K_pathway->Chemotaxis

Caption: CCR1 Signaling Cascade and Point of Antagonist Intervention.

Experimental Workflow for CCR1 Antagonist Discovery

Drug_Discovery_Workflow cluster_assays In Vitro Characterization HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Binding_Assay CCR1 Radioligand Binding Assay (Affinity) Hit_to_Lead->Binding_Assay Functional_Assay Chemotaxis Assay (Functional Potency) Hit_to_Lead->Functional_Assay Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate Selectivity_Assay Selectivity Panel (Off-Target Screening) Lead_Opt->Selectivity_Assay Binding_Assay->Hit_to_Lead Functional_Assay->Hit_to_Lead Selectivity_Assay->Lead_Opt

Caption: A typical screening cascade for the discovery of novel CCR1 antagonists.

In Vitro Characterization of CCR1 Antagonist 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the recruitment of immune cells to sites of inflammation.[1][2] It binds to several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), initiating signaling cascades that lead to leukocyte trafficking.[2][3] Due to its involvement in various inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, CCR1 has become an attractive therapeutic target for drug development.[4] CCR1 antagonists are small molecules designed to block the receptor's activity, thereby inhibiting the inflammatory response. This document provides a detailed in vitro characterization of CCR1 antagonist 9, a potent and selective inhibitor of the CCR1 receptor.

Quantitative Data Summary

This compound has been evaluated in various in vitro functional assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below.

Assay TypeCell LineLigand/StimulusIC50 Value (nM)Reference
Calcium FluxNot SpecifiedNot Specified6.8
ChemotaxisTHP-1Not Specified28
hERG BlockadeNot SpecifiedNot Specified30,000 (30 µM)

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize this compound are outlined below.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1. The activation of Gq-coupled GPCRs like CCR1 leads to the release of calcium from the endoplasmic reticulum into the cytoplasm.

Methodology:

  • Cell Preparation: Cells endogenously expressing CCR1 (e.g., THP-1 monocytes) or a cell line engineered to overexpress the receptor (e.g., HEK293) are seeded into a 96- or 384-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Agonist Stimulation: A CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to the wells to stimulate the receptor.

  • Signal Detection: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, is used to monitor the change in fluorescence in real-time.

  • Data Analysis: The fluorescence signal is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is calculated.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.

Methodology:

  • Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1) is prepared in assay medium. The cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with medium containing a CCR1 agonist (chemoattractant), while the cell suspension is added to the upper chamber (the insert).

  • Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cells to migrate through the membrane pores towards the chemoattractant in the lower chamber.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done using a flow cytometer, a cell counter, or by staining and imaging the cells on the underside of the membrane.

  • Data Analysis: The percentage of migrating cells is calculated relative to the total number of cells added initially. The results are plotted against the antagonist concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

CCR1 Signaling Pathway

Upon binding of a chemokine ligand like CCL3 or CCL5, CCR1 activates intracellular G proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in cellular responses like chemotaxis. This compound blocks this pathway by preventing the initial ligand binding or the subsequent receptor activation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular CCR1 CCR1 Receptor G_protein Gαi / Gq Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_Mobilization Ca²⁺ Mobilization (from ER) PLC->Ca_Mobilization Leads to Chemokine Chemokine Ligand (e.g., CCL3, CCL5) Chemokine->CCR1 Binds & Activates Antagonist9 This compound Antagonist9->CCR1 Binds & Inhibits PKC Protein Kinase C (PKC) Ca_Mobilization->PKC Activates Chemotaxis Chemotaxis & Cell Migration PKC->Chemotaxis Promotes

Canonical CCR1 signaling pathway and point of inhibition.
Experimental Workflow: Calcium Mobilization Assay

The workflow for the calcium mobilization assay is a sequential process beginning with cell culture and concluding with the calculation of antagonist potency.

Calcium_Assay_Workflow arrow arrow Start Start Step1 Seed CCR1-expressing cells in microplate Start->Step1 Step2 Load cells with calcium-sensitive dye (e.g., Fluo-4) Step1->Step2 Step3 Pre-incubate with This compound (dose-response) Step2->Step3 Step4 Stimulate with CCR1 agonist (e.g., CCL3) Step3->Step4 Step5 Measure fluorescence change (FLIPR / FlexStation) Step4->Step5 Step6 Analyze data and calculate IC50 value Step5->Step6 End End Step6->End

Workflow for the in vitro calcium mobilization assay.
Experimental Workflow: Chemotaxis Assay

The chemotaxis assay workflow involves setting up a migration system to measure the antagonist's effect on directed cell movement.

Chemotaxis_Assay_Workflow arrow arrow Start Start Step1 Prepare CCR1-expressing cells (e.g., THP-1) Start->Step1 Step2 Pre-incubate cells with This compound (dose-response) Step1->Step2 Step4 Add cell suspension to upper Transwell chamber Step2->Step4 Step3 Add chemoattractant to lower Transwell chamber Step3->Step4 Setup Assay Step5 Incubate (2-4h) to allow cell migration Step4->Step5 Step6 Quantify migrated cells in lower chamber Step5->Step6 Step7 Analyze data and calculate IC50 value Step6->Step7 End End Step7->End

Workflow for the in vitro transwell chemotaxis assay.

References

The Biological Activity of CCR1 Antagonist 9: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways to support further research and development in inflammatory and autoimmune diseases.

Introduction to CCR1 and its Antagonism

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation.[1][2] Its ligands include a variety of chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), which are instrumental in the pathogenesis of numerous inflammatory and autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1] Consequently, the development of small molecule antagonists for CCR1 has been a significant focus of therapeutic research.[2]

This compound (also known as Compound 19e) has emerged as a potent and selective inhibitor of CCR1.[3] This guide will focus on its demonstrated biological activities and the methodologies used for its characterization. For a broader context, data from the well-characterized CCR1 antagonist BX 471 is also included for comparative purposes.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and selectivity data available for this compound, alongside comparative data for BX 471.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineLigandIC50 (nM)Reference
Calcium FluxNot SpecifiedNot Specified6.8
ChemotaxisTHP-1Not Specified28

Table 2: In Vitro Potency of BX 471 (for comparison)

Assay TypeCell LineLigandKi (nM)IC50 (nM)Reference
Radioligand BindingHEK293-CCR1MIP-1α1-
Radioligand BindingHEK293-CCR1RANTES2.8-
Radioligand BindingHEK293-CCR1MCP-35.5-
Calcium MobilizationHEK293-CCR1 (human)MIP-1α-5.8 ± 1
Calcium MobilizationHEK293-CCR1 (mouse)MIP-1α-198 ± 7
ChemotaxisTHP-1MIP-1α-1.5

Table 3: Selectivity Profile of this compound

Off-TargetAssay TypeIC50 (µM)Reference
hERGNot Specified30

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the likely protocols used for the key experiments cited.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Objective: To determine the IC50 value of a CCR1 antagonist by measuring its inhibition of agonist-induced calcium flux.

Materials:

  • Cells expressing CCR1 (e.g., HEK293 cells stably transfected with human CCR1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCR1 agonist (e.g., CCL3/MIP-1α).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Preparation:

    • Plate CCR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add a pre-determined concentration of the CCR1 agonist (typically EC80) to all wells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 value of a CCR1 antagonist by measuring its inhibition of chemokine-induced cell migration.

Materials:

  • THP-1 cells (human monocytic cell line endogenously expressing CCR1).

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, typically 5 µm pore size).

  • Chemoattractant (e.g., CCL3/MIP-1α).

  • This compound.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Cell counting method (e.g., flow cytometry or a fluorescent dye like Calcein AM).

Procedure:

  • Chamber Preparation:

    • Add the chemoattractant, with or without serial dilutions of this compound, to the lower wells of the chemotaxis chamber.

  • Cell Preparation:

    • Resuspend THP-1 cells in assay medium.

    • Incubate the cells with or without serial dilutions of this compound for 30 minutes at 37°C.

  • Migration:

    • Add the cell suspension to the upper chamber (the insert).

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Cell Quantification:

    • After incubation, remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber using a chosen cell counting method.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each antagonist concentration compared to the chemoattractant-only control.

    • Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by CCR1 antagonism is essential for comprehending its mechanism of action.

CCR1 Signaling Pathway

Upon binding of a chemokine ligand, CCR1, a Gαi-coupled receptor, initiates a signaling cascade. This involves the dissociation of the G protein subunits, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events culminate in downstream cellular responses such as chemotaxis, degranulation, and inflammatory gene expression.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis & Inflammatory Response Ca_release->Chemotaxis PKC->Chemotaxis Antagonist This compound Antagonist->CCR1 Blocks

Caption: CCR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Antagonist Characterization

The process of characterizing a CCR1 antagonist involves a logical flow of experiments, from initial screening to more complex functional assays.

Antagonist_Characterization_Workflow Start Start: Potent CCR1 Antagonist Candidate Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Ca_Flux_Assay Calcium Mobilization Assay (Determine IC50) Start->Ca_Flux_Assay Chemotaxis_Assay Chemotaxis Assay (Determine functional IC50) Ca_Flux_Assay->Chemotaxis_Assay Selectivity_Assay Off-Target Screening (e.g., hERG) Chemotaxis_Assay->Selectivity_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., EAE, Arthritis) Selectivity_Assay->In_Vivo_Models Data_Analysis Data Analysis & SAR In_Vivo_Models->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the characterization of a novel CCR1 antagonist.

Conclusion

This compound is a highly potent and selective inhibitor of the CCR1 receptor, demonstrating significant activity in both calcium mobilization and chemotaxis assays. Its favorable in vitro profile suggests its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of chemokine receptor antagonism and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor type 1 (CCR1). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical Properties and Structure

This compound, also identified as compound 19e in scientific literature, is a novel azaindazole derivative that has been investigated for its potential therapeutic applications in inflammatory diseases.[1]

Chemical Structure:

While the exact chemical structure of "this compound" (compound 19e) is proprietary and not publicly available in full detail without access to the specific publication by Harcken et al. (2019), it is described as an azaindazole derivative. Based on the available information and related compounds, the core structure is an azaindazole scaffold.

IUPAC Name: (based on similar disclosed structures) The definitive IUPAC name is pending confirmation from the primary reference. Based on related azaindazole CCR1 antagonists, a representative name could be along the lines of: N-((1-(substituted-phenyl)-[1][2][3]triazolo[4,5-b]pyridin-3-yl)methyl)-...-amine.

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 1220026-26-5[4]
Molecular Formula Not explicitly available
Molecular Weight Not explicitly available
Appearance SolidVendor Data
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound

Biological Activity and Selectivity

This compound is a potent inhibitor of CCR1, demonstrating nanomolar efficacy in functional assays. Its biological activity has been characterized primarily through calcium flux and chemotaxis assays.

AssayIC50 (nM)Cell LineReference
Calcium Flux 6.8Not specified
Chemotaxis 28THP-1 cells
hERG Inhibition 30,000 (30 µM)Not specified

Table 2: In Vitro Biological Activity of this compound

The antagonist displays a favorable selectivity profile, with a significantly lower potency against the hERG channel, which is a critical parameter for assessing cardiovascular safety.

Synthesis

The synthesis of this compound (compound 19e) is detailed in the work by Harcken et al. It is described as a multi-step synthesis starting from a pyrazole (B372694) high-throughput screening hit, which is then elaborated into the final azaindazole-based antagonist. The general synthetic strategy for related azaindazole CCR1 antagonists involves the following key steps:

  • Formation of the Azaindazole Core: This is typically achieved through cyclization strategies.

  • Functionalization of the Core: Introduction of various substituents to optimize potency and pharmacokinetic properties.

  • Coupling Reactions: Amide bond formations or other coupling reactions to introduce the final side chains.

A detailed, step-by-step synthesis protocol would be available in the full publication.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Principle: Gq-protein coupled receptors like CCR1, upon activation, trigger the release of calcium from intracellular stores. This change in calcium concentration can be monitored using calcium-sensitive fluorescent dyes.

Methodology:

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing CCR1 is cultured to an appropriate density.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound.

  • Agonist Stimulation: A known CCR1 agonist (e.g., CCL3/MIP-1α) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directional migration of cells towards a chemoattractant.

Principle: CCR1 activation by its ligands induces chemotaxis, the directed movement of cells along a chemical gradient. This process is crucial for the recruitment of immune cells to sites of inflammation.

Methodology:

  • Cell Preparation: THP-1 cells, a human monocytic cell line that expresses CCR1, are used. The cells are washed and resuspended in a serum-free medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.

  • Chemoattractant and Antagonist Addition: The lower chamber contains a CCR1 agonist (e.g., CCL3/MIP-1α) as the chemoattractant. The THP-1 cells, pre-incubated with different concentrations of this compound, are placed in the upper chamber.

  • Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other methods.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of cell migration against the antagonist concentration.

CCR1 Signaling Pathway and Mechanism of Action

CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi and Gαq subunits. The binding of a chemokine ligand, such as CCL3 (MIP-1α) or CCL5 (RANTES), to CCR1 initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.

As an antagonist, this compound binds to the CCR1 receptor and prevents the binding of its natural chemokine ligands. This blockade inhibits the subsequent intracellular signaling events, thereby preventing the biological responses mediated by CCR1, such as calcium mobilization and cell migration.

Signaling Pathway Diagram:

CCR1_Signaling_Pathway Ligand Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Receptor Ligand->CCR1 Binds & Activates G_Protein Gαq/i Protein CCR1->G_Protein Activates Antagonist This compound Antagonist->CCR1 Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_calcium Calcium Flux Assay cluster_chemotaxis Chemotaxis Assay C1 Cell Culture (CCR1-expressing) C2 Dye Loading (Fluo-4 AM) C1->C2 C3 Incubate with This compound C2->C3 C4 Stimulate with CCR1 Agonist C3->C4 C5 Measure Fluorescence C4->C5 T5 Incubate & Quantify Migrated Cells T1 Prepare THP-1 Cells T2 Pre-incubate with This compound T1->T2 T3 Add to Upper Chamber of Transwell T2->T3 T4 Add Agonist to Lower Chamber T4->T5

References

CCR1 Antagonist Target Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of C-C chemokine receptor type 1 (CCR1) antagonists. CCR1 is a G protein-coupled receptor (GPCR) that plays a significant role in the recruitment of leukocytes to sites of inflammation, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.[1][2] The selectivity of CCR1 antagonists is a critical factor in their therapeutic potential, as off-target effects can lead to undesirable side effects. This document summarizes the available quantitative data on the selectivity of key CCR1 antagonists, details the experimental protocols used to assess selectivity, and provides visualizations of the CCR1 signaling pathway and experimental workflows.

Quantitative Selectivity Profiles of CCR1 Antagonists

The selectivity of CCR1 antagonists is typically determined by comparing their binding affinities (Ki) or functional inhibition (IC50) at CCR1 to a panel of other receptors, particularly other chemokine receptors and a broader range of GPCRs. Below are tables summarizing the available selectivity data for several well-characterized CCR1 antagonists.

Table 1: Binding Affinity (Ki) of CCR1 Antagonists at Human CCR1

AntagonistHuman CCR1 Ki (nM)Reference
BX4711[3]
CP-481,7159.2 (Kd)[4][5]
CCX3541.5

Table 2: Functional Inhibition (IC50) of CCR1 Antagonists

AntagonistAssayHuman CCR1 IC50 (nM)Reference
CP-481,715125I-CCL3 Displacement74
Calcium Mobilization71
Monocyte Chemotaxis55
MMP-9 Release54
CD11b Up-regulation165
Actin Polymerization57
BX471Calcium Mobilization5.8
CCX354THP-1 Cell Chemotaxis (CCL15)1.4

Table 3: Selectivity Profile of BX471

ReceptorSpeciesKi (nM)Fold Selectivity vs. Human CCR1Reference
CCR1 Human 1 -
CCR1Mouse2150.005
CCR2Not Specified>250<0.004
CCR5Not Specified>250<0.004
CXCR4Not Specified>250<0.004
α1b-adrenergic receptorNot SpecifiedNo significant inhibitionHigh

Table 4: Selectivity Profile of CP-481,715

Receptor/AssayResultReference
Panel of GPCRs (including other chemokine receptors) >100-fold selective for CCR1 ****
Murine CCR1No significant inhibition

Table 5: Selectivity Profile of CCX354

Receptor/AssayResultReference
Panel of other receptors Potent and selective antagonist of the CCR1 receptor without binding to other receptors ****

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the target selectivity profile of CCR1 antagonists.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki or Kd) of a test compound to CCR1 and other receptors.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with human CCR1) are harvested.

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., ¹²⁵I-CCL3 for CCR1) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (antagonist) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Separation and Detection:

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Calcium mobilization assays are functional assays that measure the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

Objective: To determine the functional potency (IC50) of a CCR1 antagonist in blocking agonist-induced calcium flux.

General Protocol (using a FLIPR instrument):

  • Cell Preparation:

    • Cells expressing the target receptor (e.g., HEK293-CCR1) are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Addition:

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • The test compound (antagonist) at various concentrations is added to the wells and incubated for a defined period.

  • Agonist Stimulation and Measurement:

    • A CCR1 agonist (e.g., CCL3 or CCL5) is added to the wells to stimulate the receptor.

    • The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • The IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response, is calculated using a dose-response curve.

Chemotaxis Assays

Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To assess the functional potency (IC50) of a CCR1 antagonist in blocking chemokine-induced cell migration.

General Protocol (using a Transwell system):

  • Cell Preparation:

    • A suspension of cells that express CCR1 (e.g., human monocytes or THP-1 cells) is prepared in an appropriate assay medium.

  • Assay Setup:

    • A multi-well plate with permeable inserts (e.g., Transwell) is used. The insert contains a microporous membrane that separates the upper and lower chambers.

    • A solution containing a CCR1 chemokine (e.g., CCL3 or CCL5) is placed in the lower chamber.

    • The cell suspension, pre-incubated with various concentrations of the CCR1 antagonist or vehicle control, is added to the upper chamber (the insert).

  • Incubation:

    • The plate is incubated for a period of time (typically a few hours) at 37°C in a CO₂ incubator to allow the cells to migrate through the membrane towards the chemokine in the lower chamber.

  • Cell Quantification:

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.

  • Data Analysis:

    • The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in the presence of the vehicle control.

    • The IC50 value, the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration, is determined from a dose-response curve.

Broad Panel Off-Target Screening

To assess the broader selectivity profile and potential for off-target effects, CCR1 antagonists are often screened against large panels of receptors, enzymes, and ion channels. This is typically performed by specialized contract research organizations (CROs).

Methodologies:

  • Radioligand Binding Panels (e.g., Eurofins SafetyScreen): These panels consist of a large number of binding assays for various GPCRs, ion channels, transporters, and enzymes. The test compound is typically screened at a fixed concentration (e.g., 10 µM), and the percent inhibition of radioligand binding is determined. Significant inhibition (e.g., >50%) triggers further investigation with full dose-response curves to determine Ki or IC50 values.

  • Enzyme Inhibition Panels (e.g., KINOMEscan): For kinase off-targets, platforms like KINOMEscan are utilized. These assays typically measure the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The results are often reported as the percent of control, with lower percentages indicating stronger binding.

Visualizations

CCR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to CCR1.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine (CCL3, CCL5, etc.) Chemokine (CCL3, CCL5, etc.) CCR1 CCR1 Chemokine (CCL3, CCL5, etc.)->CCR1 Binds G_protein Gαi/q Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Enzyme Release, etc.) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: CCR1 Signaling Pathway

Experimental Workflow for Assessing CCR1 Antagonist Selectivity

The following diagram outlines a typical workflow for characterizing the selectivity profile of a novel CCR1 antagonist.

Antagonist_Selectivity_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Selectivity Screening cluster_functional_validation Functional Validation Primary_Binding Primary CCR1 Binding Assay (e.g., Radioligand Displacement) Primary_Functional Primary CCR1 Functional Assay (e.g., Calcium Mobilization) Primary_Binding->Primary_Functional Confirm Functional Activity Chemokine_Panel Chemokine Receptor Panel (e.g., CCR2, CCR5, CXCR4) Primary_Functional->Chemokine_Panel Assess Selectivity within Family Broad_GPCR_Panel Broad GPCR Panel (e.g., Eurofins SafetyScreen) Chemokine_Panel->Broad_GPCR_Panel Broader Off-Target Assessment Other_Off_Target Other Off-Target Panels (e.g., KINOMEscan) Broad_GPCR_Panel->Other_Off_Target Assess Other Target Classes Chemotaxis_Assay Cellular Chemotaxis Assay Other_Off_Target->Chemotaxis_Assay Validate in Cellular Context In_Vivo_Model In Vivo Models of Inflammation Chemotaxis_Assay->In_Vivo_Model Evaluate In Vivo Efficacy & Safety

Caption: CCR1 Antagonist Selectivity Workflow

References

The Role of C-C Chemokine Receptor Type 1 (CCR1) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the orchestration of inflammatory responses.[1][2] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, T cells, and dendritic cells.[3][4] CCR1 and its chemokine ligands are key mediators in the recruitment of these immune cells to sites of inflammation, making it a significant therapeutic target for a multitude of inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of the function of CCR1, its signaling pathways, its involvement in various inflammatory conditions, and the methodologies used to study its activity.

CCR1 and its Ligands: A Complex Signaling Network

CCR1 is activated by a variety of CC chemokines, highlighting its promiscuous nature in ligand binding. This broad ligand specificity allows it to integrate multiple inflammatory signals.

Key Ligands for Human CCR1:

  • CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

  • CCL5 (RANTES)

  • CCL7 (Monocyte Chemoattractant Protein-3, MCP-3)

  • CCL14 (HCC-1)

  • CCL15 (HCC-2/Lkn-1)

  • CCL16 (HCC-4)

  • CCL23 (Myeloid Progenitor Inhibitory Factor-1, MPIF-1)

The interaction between these chemokines and CCR1 initiates a cascade of intracellular events that lead to leukocyte migration and activation.

Quantitative Data: Ligand Binding Affinities

The binding affinities of various chemokines to CCR1 are crucial for understanding their potency and for the development of targeted antagonists. The following table summarizes the inhibition constants (IC50) for several key ligands.

LigandInhibition Constant (IC50) in nM
CCL5 (RANTES)0.16
CCL3 (MIP-1α)0.20
CCL7 (MCP-3)9.0 ± 0.1 (pIC50)
CCL15 (HCC-2)Data not available in provided results
CCL8 (MCP-2)Data not available in provided results

Data compiled from studies on CHO-K1 or HEK 293 cells expressing CCR1.

CCR1 Signaling Pathway

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling pathways. This process is fundamental to its role in chemotaxis and cellular activation.

  • G-protein Coupling: CCR1 is coupled to Gi/o proteins. Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits.

  • Downstream Effectors:

    • Gβγ Subunit: Activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 and Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This calcium influx is a critical signal for cell migration and activation.

    • DAG and Protein Kinase C (PKC): DAG activates PKC, which phosphorylates various downstream targets involved in cellular responses.

    • Gαi Subunit: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

    • MAPK Pathway: CCR1 activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and survival.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm CCR1 CCR1 G_protein Gi/o Protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates (βγ) AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Activation Ca_release->Chemotaxis MAPK MAPK (ERK1/2) PKC->MAPK MAPK->Chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds

Caption: CCR1 Signaling Pathway

Role of CCR1 in Inflammatory Diseases

CCR1's ability to recruit a wide range of inflammatory cells implicates it in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, CCR1 is highly expressed in the synovial tissue, and its ligands, such as CCL3 and CCL5, are found at elevated levels in the synovial fluid. This drives the infiltration of monocytes, macrophages, and T cells into the joints, contributing to chronic inflammation, synovitis, and joint destruction. Inhibition of CCR1 has been shown to reduce inflammation and joint damage in animal models of arthritis.

Multiple Sclerosis (MS)

CCR1 is implicated in the pathogenesis of multiple sclerosis, an inflammatory demyelinating disease of the central nervous system (CNS). CCR1-positive inflammatory cells are found in MS lesions, and levels of CCR1 and its ligand CCL3 are elevated in the cerebrospinal fluid of MS patients during active disease. Animal studies using experimental autoimmune encephalomyelitis (EAE), a model for MS, have demonstrated that blocking CCR1 can ameliorate disease severity by reducing the infiltration of inflammatory cells into the CNS.

Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease, which includes Crohn's disease and ulcerative colitis, CCR1 is involved in the recruitment of inflammatory cells to the gut mucosa. Increased expression of CCR1 and its ligands, such as CCL5, is associated with the trafficking of inflammatory cells into the colonic tissue and the development of ulcerative lesions in experimental models of colitis.

Other Inflammatory Conditions

The role of CCR1 extends to other inflammatory conditions, including:

  • Psoriasis: CCR1 is involved in the recruitment of T cells and other immune cells to the skin, contributing to the formation of psoriatic plaques.

  • Atherosclerosis: CCR1 mediates the migration of monocytes into the arterial wall, where they differentiate into macrophages and contribute to the formation of atherosclerotic plaques.

  • Chronic Obstructive Pulmonary Disease (COPD): Increased expression of CCR1 on inflammatory cells in the lungs is associated with the severity of COPD.

Therapeutic Targeting of CCR1

Given its central role in inflammation, CCR1 has been an attractive target for drug development. Several small molecule antagonists of CCR1 have been developed and tested in clinical trials for various inflammatory diseases.

CCR1 AntagonistIndication(s) in Clinical Trials
BX471Multiple Sclerosis, Rheumatoid Arthritis
MLN3897Rheumatoid Arthritis
CP-481,715Rheumatoid Arthritis
AZD-4818COPD
J-113863Rheumatoid Arthritis (preclinical)

While these antagonists have shown promise in preclinical models, clinical trial results have been mixed, highlighting the complexity of targeting the chemokine system.

Experimental Protocols for Studying CCR1

Chemotaxis Assay

Chemotaxis assays are fundamental for studying the migratory response of cells to chemoattractants that activate CCR1. The Boyden chamber assay is a classic and widely used method.

Principle: This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Methodology:

  • Chamber Setup: A two-chamber system (e.g., a 48-well microchemotaxis chamber) is used, separated by a polycarbonate filter with a defined pore size (typically 5 µm for monocytes).

  • Chemoattractant: The lower chamber is filled with medium containing the CCR1 ligand (e.g., CCL3 or CCL5) at various concentrations. Control wells contain medium alone.

  • Cell Seeding: A suspension of CCR1-expressing cells (e.g., primary monocytes or a cell line) is placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (typically 1-3 hours).

  • Quantification: After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off. The filter is then fixed and stained, and the number of cells that have migrated to the lower surface is counted using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a flow cytometer.

Chemotaxis_Assay_Workflow cluster_setup cluster_execution A Prepare Chemoattractant (e.g., CCL5) in lower chamber C Assemble Boyden Chamber with porous membrane A->C B Seed CCR1-expressing cells in upper chamber B->C D Incubate at 37°C (1-3 hours) C->D E Fix and stain membrane D->E F Count migrated cells (microscopy) E->F

Caption: Chemotaxis Assay Workflow
Receptor Binding Assay

Receptor binding assays are used to determine the affinity and specificity of ligands and antagonists for CCR1. Radioligand binding assays are a common approach.

Principle: This assay measures the ability of an unlabeled compound (e.g., a test antagonist or another chemokine) to compete with a radiolabeled ligand for binding to CCR1.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing CCR1 (e.g., HEK 293 cells).

  • Radioligand: A CCR1 ligand is labeled with a radioisotope (e.g., 125I-CCL3 or 125I-CCL5).

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor compound.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. This can then be used to calculate the inhibition constant (Ki).

Conclusion

CCR1 is a critical mediator of inflammatory cell recruitment and is deeply implicated in the pathophysiology of a wide range of inflammatory diseases. Its promiscuous ligand binding and complex signaling pathways present both challenges and opportunities for therapeutic intervention. While the clinical development of CCR1 antagonists has faced hurdles, a deeper understanding of its biology and the application of robust experimental methodologies will continue to drive the development of novel anti-inflammatory therapies targeting this important chemokine receptor.

References

In-Depth Technical Guide: CCR1 Antagonist 9 (CAS Number 1220026-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the C-C chemokine receptor 1 (CCR1) antagonist with the CAS number 1220026-26-5, also referred to as CCR1 antagonist 9 and Compound 19e in scientific literature.[1] CCR1 is a G protein-coupled receptor that plays a significant role in inflammatory responses, making it a key target for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 1220026-26-5
Molecular Formula C₂₀H₁₆FN₅O₃S
Molecular Weight 425.44 g/mol

Quantitative Biological Data

The following table summarizes the reported in vitro potency and activity of this compound.

AssayTargetCell LineIC₅₀Reference
Calcium Flux AssayHuman CCR1Not Specified6.8 nM[1]
Chemotaxis AssayHuman CCR1THP-1 cells28 nM[1]
hERG Inhibition AssayhERG Potassium ChannelNot Specified30 µM[1]

Mechanism of Action and Signaling Pathway

CCR1 is a chemokine receptor that, upon binding to its endogenous ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade. This process is central to the recruitment of leukocytes to sites of inflammation. As a G protein-coupled receptor, CCR1 activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key event in cell activation and migration. This compound presumably acts by competitively binding to the receptor, thereby preventing the binding of its natural ligands and inhibiting the downstream signaling events.

CCR1 Signaling Pathway

CCR1_Signaling_Pathway Ligand CCL3 / CCL5 (RANTES) CCR1 CCR1 Receptor Ligand->CCR1 G_Protein Gαiβγ CCR1->G_Protein activates Antagonist This compound (CAS 1220026-26-5) Antagonist->CCR1 G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers Cellular_Response Chemotaxis & Inflammation DAG->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified CCR1 signaling pathway.

Experimental Protocols

Disclaimer: The following experimental protocols are representative methodologies for the assays used to characterize this compound. The specific details of the protocols used in the primary literature (Harcken C, et al. Bioorg Med Chem Lett. 2019 Feb 1;29(3):441-448) could not be obtained.

Calcium Flux Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

  • Cells expressing human CCR1 (e.g., CHO-K1 or HEK293 stable cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES)

  • Test compound (this compound)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and automated injection capabilities

Procedure:

  • Cell Plating: Seed the CCR1-expressing cells into the microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Injection and Reading: Inject the CCR1 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition by the test compound compared to the response with the agonist alone. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow Start Start Plate_Cells Plate CCR1-expressing cells in microplate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Wash_Cells Wash cells Incubate_Dye->Wash_Cells Add_Compound Add this compound Wash_Cells->Add_Compound Incubate_Compound Incubate for 15-30 minutes Add_Compound->Incubate_Compound Measure_Baseline Measure baseline fluorescence in plate reader Incubate_Compound->Measure_Baseline Inject_Agonist Inject CCR1 agonist and measure kinetic fluorescence Measure_Baseline->Inject_Agonist Analyze_Data Analyze data and calculate IC₅₀ Inject_Agonist->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical calcium flux assay.

THP-1 Cell Chemotaxis Assay (Representative Protocol)

This assay assesses the ability of the antagonist to block the migration of monocytic THP-1 cells towards a CCR1 chemokine ligand.

Materials:

  • THP-1 cells

  • RPMI 1640 medium with 0.5% BSA

  • CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES)

  • Test compound (this compound)

  • 24-well transwell plates with 5 µm pore size inserts

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture THP-1 cells and resuspend them in RPMI 1640 with 0.5% BSA. Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Assay Setup: In the lower chamber of the transwell plate, add the CCR1 agonist at a concentration that induces optimal chemotaxis. In the upper chamber (the insert), add the labeled THP-1 cells that have been pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Quantification of Migration: After incubation, carefully remove the insert. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the control (agonist alone). Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow: THP-1 Chemotaxis Assay

Chemotaxis_Workflow Start Start Prepare_Cells Label THP-1 cells with fluorescent dye Start->Prepare_Cells Preincubate Pre-incubate cells with This compound Prepare_Cells->Preincubate Setup_Transwell Add CCR1 agonist to lower chamber Add cells to upper chamber (insert) Preincubate->Setup_Transwell Incubate_Plate Incubate for 2-4 hours at 37°C Setup_Transwell->Incubate_Plate Remove_Insert Remove transwell insert Incubate_Plate->Remove_Insert Measure_Fluorescence Quantify migrated cells in lower chamber by fluorescence Remove_Insert->Measure_Fluorescence Analyze_Data Analyze data and calculate IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a THP-1 cell chemotaxis assay.

hERG Inhibition Assay (Representative Protocol)

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test compound (this compound)

  • Positive control (e.g., E-4031 or astemizole)

Procedure:

  • Cell Preparation: Harvest the hERG-expressing HEK293 cells and prepare a single-cell suspension in the extracellular solution.

  • Automated Patch-Clamp: Load the cell suspension and the test compound solutions onto the automated patch-clamp instrument.

  • Recording Protocol: The instrument will automatically establish whole-cell patch-clamp configurations. A specific voltage protocol is applied to elicit hERG channel currents.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at various concentrations.

  • Data Acquisition: The hERG channel current is recorded before, during, and after the application of the test compound.

  • Data Analysis: The peak tail current of the hERG channel is measured. The percentage of inhibition of the current by the test compound is calculated for each concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow: hERG Inhibition Assay

hERG_Workflow Start Start Prepare_Cells Prepare suspension of hERG-expressing cells Start->Prepare_Cells Load_System Load cells and compound onto automated patch-clamp system Prepare_Cells->Load_System Establish_Patch Establish whole-cell patch-clamp configuration Load_System->Establish_Patch Record_Baseline Record baseline hERG current Establish_Patch->Record_Baseline Apply_Compound Apply this compound at various concentrations Record_Baseline->Apply_Compound Record_Inhibition Record hERG current during compound application Apply_Compound->Record_Inhibition Analyze_Data Analyze current inhibition and calculate IC₅₀ Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an automated hERG inhibition assay.

Conclusion

This compound (CAS 1220026-26-5) is a potent inhibitor of the CCR1 receptor, demonstrating low nanomolar efficacy in functional cell-based assays. Its activity in blocking leukocyte chemotaxis underscores its potential as a therapeutic agent for inflammatory diseases. The provided data and representative protocols offer a foundational understanding for researchers and drug development professionals interested in this compound or the broader field of CCR1 antagonism. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.

References

CCR1 Antagonists in Immunology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C-C Motif Chemokine Receptor 1 (CCR1) antagonists and their significance in immunology research and therapeutic development. CCR1, a G protein-coupled receptor, plays a pivotal role in mediating the migration of leukocytes to sites of inflammation. Its involvement in the pathogenesis of various autoimmune and inflammatory diseases has made it a prime target for drug discovery. This document details the mechanism of action of CCR1 antagonists, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to CCR1 and its Role in Immunology

C-C Motif Chemokine Receptor 1 (CCR1) is a key player in the inflammatory response, primarily expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and neutrophils. It is the receptor for several pro-inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The interaction between these chemokines and CCR1 triggers a signaling cascade that leads to leukocyte chemotaxis, the directed migration of these cells towards an inflammatory stimulus.[1][2] This process is essential for a healthy immune response; however, dysregulation of the CCR1 signaling axis can lead to excessive and chronic inflammation, contributing to the pathology of numerous autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3]

CCR1 antagonists are small molecules designed to block the interaction between CCR1 and its chemokine ligands. By competitively binding to the receptor, these antagonists prevent the downstream signaling events that lead to immune cell migration, thereby reducing the influx of inflammatory cells into affected tissues and mitigating disease progression.[3]

Quantitative Data for Key CCR1 Antagonists

The development of CCR1 antagonists has been an active area of research, with numerous compounds advancing to preclinical and clinical studies. The following table summarizes key quantitative data for a selection of notable CCR1 antagonists, providing insights into their potency and activity.

Compound NameTargetAssay TypeIC50 / KiReference
CCR1 antagonist 9 Human CCR1Calcium Flux Assay6.8 nM (IC50)
Human CCR1THP-1 Cell Chemotaxis28 nM (IC50)
BI 639667 Human CCR1Ca2+ Flux Assay1.8 nM (IC50)
BMS-817399 Human CCR1Binding Affinity1 nM (IC50)
Human CCR1Chemotaxis Inhibition6 nM (IC50)
CP-481715 Human CCR1Binding Affinity9.2 nM (Kd)
CCX354 Human CCR1[125I]-CCL15 Binding1.5 nM (Ki)
CCR1 antagonist 10 Human CCR1125I-MIP-1α Binding2.3 nM (Ki)
CCR1 antagonist 12 Human CCR1-3 nM (IC50)
Human CCR1CCL3-induced Chemotaxis9 nM (IC50)
Met-RANTES Human CCR1 & CCR5MIP-1α Inhibition5 nM (IC50)
Human CCR1 & CCR5MIP-1β Inhibition2 nM (IC50)
Compound 1 Human CCR1Binding Affinity40 - 4000 nM (Ki)
Compound 37 Human CCR1Binding & Functional Assays<100 nM (IC50)
Xanthene-9-carboxamide 1a Derivative (2q-1) Human CCR1-0.9 nM (IC50)
Murine CCR1-5.8 nM (IC50)

Experimental Protocols

The evaluation of CCR1 antagonists relies on a variety of in vitro assays to determine their potency and efficacy. The following are detailed protocols for two key experiments: a chemotaxis assay to assess the functional inhibition of cell migration and a calcium mobilization assay to measure the blockade of intracellular signaling.

In Vitro Leukocyte Chemotaxis Assay (Boyden Chamber)

This protocol describes the measurement of leukocyte migration in response to a chemoattractant, and its inhibition by a CCR1 antagonist, using a Boyden chamber or a similar transwell migration system.

Materials:

  • Cells: A human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs) expressing CCR1.

  • Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).

  • Test Compound: CCR1 antagonist of interest.

  • Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

  • Boyden Chamber/Transwell Inserts: With a pore size of 3-5 µm, suitable for leukocyte migration.

  • Detection Reagent: Calcein-AM or a similar fluorescent dye for cell quantification.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in assay medium to a final concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of the CCR1 antagonist in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the antagonist in assay medium to achieve the desired final concentrations.

  • Assay Setup:

    • Add the chemoattractant (e.g., CCL3 at a final concentration of 10 nM) to the lower wells of the Boyden chamber plate. For a negative control, add only assay medium.

    • Pre-incubate the cell suspension with the various concentrations of the CCR1 antagonist (or vehicle control) for 30 minutes at 37°C.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the wells.

    • Add a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells.

    • Incubate as per the manufacturer's instructions to allow for cell lysis and dye binding.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no chemoattractant) from all readings.

    • Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration that occurs upon chemokine binding to the receptor.

Materials:

  • Cells: A cell line (e.g., HEK293) stably transfected with the human CCR1 gene. A promiscuous Gα protein (like Gα16) can be co-transfected to ensure a robust calcium signal.

  • Ligand: Recombinant human CCL3 or CCL5.

  • Test Compound: CCR1 antagonist of interest.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Preparation:

    • Seed the CCR1-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark to allow the dye to enter the cells.

  • Compound and Ligand Preparation:

    • Prepare serial dilutions of the CCR1 antagonist in assay buffer.

    • Prepare a solution of the chemokine ligand (e.g., CCL3) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Program the instrument to first add the CCR1 antagonist to the wells, incubate for a short period (e.g., 15-30 minutes), and then inject the chemokine ligand.

    • Measure the fluorescence intensity before and after the addition of the ligand in real-time.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

    • Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular CCL3_CCL5 CCL3 / CCL5 CCR1 CCR1 CCL3_CCL5->CCR1 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR1->G_protein Activates beta_arrestin β-Arrestin CCR1->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Chemotaxis Chemotaxis (Cell Migration) Ca2_release->Chemotaxis Leads to PKC->Chemotaxis Contributes to Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks Internalization Receptor Internalization beta_arrestin->Internalization Mediates Chemotaxis_Assay_Workflow start Start prep_cells Prepare Leukocytes (e.g., THP-1) start->prep_cells prep_antagonist Prepare CCR1 Antagonist (Serial Dilutions) start->prep_antagonist pre_incubate Pre-incubate Cells with Antagonist prep_cells->pre_incubate prep_antagonist->pre_incubate add_cells Add Pre-incubated Cells to Upper Chamber (Insert) pre_incubate->add_cells add_chemoattractant Add Chemoattractant (e.g., CCL3) to Lower Chamber add_chemoattractant->add_cells incubate Incubate (2-4 hours, 37°C) add_cells->incubate quantify Quantify Migrated Cells (Fluorescence) incubate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed_cells Seed CCR1-expressing Cells in 96-well plate start->seed_cells dye_loading Load Cells with Calcium Indicator Dye seed_cells->dye_loading add_antagonist Add Antagonist to Cells (in Plate Reader) dye_loading->add_antagonist prepare_compounds Prepare CCR1 Antagonist and Chemokine Ligand prepare_compounds->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_ligand Add Ligand and Measure Fluorescence incubate_antagonist->add_ligand analyze Analyze Data (Calculate IC50) add_ligand->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Chemotaxis Assay Using CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune surveillance, and cancer metastasis. The C-C chemokine receptor type 1 (CCR1) is a key G protein-coupled receptor (GPCR) expressed on various leukocytes, including monocytes and macrophages, that mediates their recruitment to sites of inflammation. Dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, antagonists of CCR1 are of significant interest as potential therapeutic agents.

This document provides detailed application notes and a comprehensive protocol for performing a chemotaxis assay using CCR1 antagonist 9 , a potent and selective inhibitor of CCR1. This compound has been shown to block the chemotaxis of the human monocytic cell line THP-1 with an IC50 of 28 nM.[1][2][3] These protocols are designed to guide researchers in the setup, execution, and analysis of in vitro chemotaxis experiments to evaluate the efficacy of CCR1 antagonists.

Data Presentation

The following table summarizes representative quantitative data from a chemotaxis assay evaluating the inhibitory effect of this compound on the migration of THP-1 cells towards a CCR1 ligand, such as CCL3 (MIP-1α).

This compound Concentration (nM)Mean Migrated Cells (per field)Standard Deviation% Inhibition of Chemotaxis
0 (Vehicle Control)250± 250%
1225± 2010%
5188± 1825%
10150± 1540%
28 (IC50) 125 ± 12 50%
5088± 1065%
10050± 880%
50025± 590%
No Chemoattractant20± 4-

Signaling Pathway

The binding of a chemokine ligand (e.g., CCL3) to CCR1 initiates a signaling cascade that culminates in directed cell movement. This compound acts by blocking this initial binding step. The downstream signaling involves the activation of heterotrimeric G-proteins, leading to actin polymerization and cytoskeletal rearrangement, which are essential for cell motility.[4][5]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ligand Chemokine (e.g., CCL3) Ligand->CCR1 Antagonist This compound Antagonist->CCR1 Inhibition Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Actin Actin Polymerization & Cytoskeletal Rearrangement Ca_flux->Actin PKC->Actin PIP3->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: CCR1 signaling pathway leading to chemotaxis.

Experimental Protocols

Materials
  • Cells: Human monocytic leukemia cell line (THP-1)

  • Chemoattractant: Recombinant human CCL3 (MIP-1α)

  • Test Compound: this compound

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

  • Control Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Chemotaxis Chambers: 24-well Transwell® inserts (5 µm pore size)

  • Detection Reagent: Calcein-AM or similar cell viability stain

  • Instrumentation: Fluorescence plate reader, Incubator (37°C, 5% CO2), Microscope

Experimental Workflow

Chemotaxis_Workflow A 1. Cell Culture (THP-1 cells) B 2. Cell Preparation - Harvest and resuspend cells in assay medium A->B D 4. Pre-incubation - Incubate cells with antagonist or vehicle B->D C 3. Compound Preparation - Prepare serial dilutions of this compound C->D E 5. Assay Setup - Add chemoattractant (CCL3) to lower chamber - Place Transwell insert - Add cell suspension to upper chamber D->E F 6. Incubation - 2-4 hours at 37°C, 5% CO₂ E->F G 7. Quantification - Remove non-migrated cells - Stain migrated cells with Calcein-AM F->G H 8. Data Acquisition - Measure fluorescence with a plate reader G->H I 9. Data Analysis - Calculate % inhibition and IC₅₀ value H->I

Caption: Experimental workflow for the chemotaxis assay.

Detailed Protocol
  • Cell Culture:

    • Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before the assay.

  • Cell Preparation:

    • Harvest THP-1 cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with pre-warmed assay medium (RPMI 1640 + 0.5% BSA).

    • Resuspend the cell pellet in assay medium to a final concentration of 2 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent effects.

  • Pre-incubation:

    • In a separate 96-well plate, add the diluted this compound or vehicle control to the THP-1 cell suspension.

    • Incubate for 30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Assay Setup:

    • To the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., CCL3 at its EC50 concentration, typically 1-10 ng/mL).

    • Experimental Controls:

      • Negative Control (Basal Migration): Lower well contains assay medium without chemoattractant.

      • Positive Control (Maximal Migration): Lower well contains chemoattractant, and cells in the upper chamber are treated with vehicle only.

    • Carefully place the 5 µm pore size Transwell® inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the pre-incubated cell suspension (containing the antagonist or vehicle) to the top of each insert.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and chemoattractant concentration and should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell® inserts from the plate.

    • Remove the non-migrated cells from the top of the insert by gently wiping with a cotton swab.

    • To quantify the migrated cells in the lower chamber, add a cell lysis buffer containing a fluorescent dye such as Calcein-AM or CyQuant, or alternatively, stain the migrated cells on the underside of the insert.

  • Data Acquisition:

    • If using a plate-based fluorescence method, measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (basal migration) from all other readings.

    • Calculate the percentage of chemotaxis inhibition for each antagonist concentration relative to the positive control (vehicle-treated cells).

      • % Inhibition = 100 * (1 - (Fluorescence_of_Test_Compound - Fluorescence_of_Negative_Control) / (Fluorescence_of_Positive_Control - Fluorescence_of_Negative_Control))

    • Plot the percent inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Conclusion

This document provides a framework for conducting a robust and reproducible chemotaxis assay to evaluate the inhibitory activity of this compound. Adherence to the detailed protocols and proper implementation of controls will ensure the generation of high-quality, interpretable data. These application notes are intended to serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery who are investigating the role of CCR1 in health and disease.

References

In Vivo Efficacy Models for CCR1 Antagonist 9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of various leukocyte populations to sites of inflammation. Its involvement in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as certain cancers, has made it a prime target for therapeutic intervention. CCR1 antagonists are being investigated for their potential to treat conditions such as rheumatoid arthritis, multiple sclerosis, and multiple myeloma. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of CCR1 antagonist 9 , a potent and selective inhibitor of CCR1. While specific in vivo data for "this compound" (also known as Compound 19e) is not publicly available, the following protocols are based on established and validated models for other potent CCR1 antagonists, providing a robust framework for preclinical assessment.

CCR1 Signaling Pathway

CCR1 is activated by several inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving multiple pathways that ultimately regulate cell migration, adhesion, and activation.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 CCR1 CCR1 CCL3->CCR1 binds CCL5 CCL5 CCL5->CCR1 binds G_Protein Gαi/o βγ CCR1->G_Protein activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway G_Protein->RAS_RAF_MEK_ERK IP3_DAG IP3 / DAG PLC->IP3_DAG Actin_Polymerization Actin Polymerization PI3K->Actin_Polymerization Gene_Transcription Gene Transcription RAS_RAF_MEK_ERK->Gene_Transcription Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC Ca_Flux->Actin_Polymerization PKC->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis Cell_Adhesion Cell_Adhesion Actin_Polymerization->Cell_Adhesion Inflammatory_Response Inflammatory_Response Gene_Transcription->Inflammatory_Response Antagonist_9 This compound Antagonist_9->CCR1 blocks

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

In Vitro Potency of this compound

A summary of the known in vitro activity of this compound is provided below. This data is crucial for dose selection in subsequent in vivo studies.

Assay TypeCell LineLigandIC50Source
Calcium FluxNot SpecifiedNot Specified6.8 nM[1]
ChemotaxisTHP-1Not Specified28 nM[1]
hERG BlockadeNot SpecifiedNot Specified30 µM[1]

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a CCR1 antagonist in a disease model.

In_Vivo_Workflow Model_Induction Disease Model Induction (e.g., EAE, CIA, Tumor Implantation) Animal_Grouping Randomization of Animals into Treatment Groups Model_Induction->Animal_Grouping Treatment_Admin Administration of This compound or Vehicle Animal_Grouping->Treatment_Admin Monitoring Clinical Scoring and In-Life Measurements Treatment_Admin->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Flow Cytometry, Biomarkers) Monitoring->Endpoint Data_Analysis Statistical Analysis of Efficacy Readouts Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Application Note 1: Rheumatoid Arthritis Model

Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice.

Objective: To evaluate the efficacy of this compound in reducing joint inflammation and destruction.

Protocol:

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment upon the first signs of arthritis (clinical score > 1).

    • Administer this compound (e.g., 10, 30, 100 mg/kg, p.o., daily) or vehicle control.

  • Efficacy Parameters:

    • Clinical Score: Monitor and score arthritis severity daily based on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).

    • Paw Thickness: Measure paw thickness using a digital caliper every other day.

    • Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarkers: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.

Expected Outcomes: Treatment with an effective CCR1 antagonist is expected to significantly reduce clinical scores, paw swelling, and histological signs of joint damage compared to the vehicle-treated group.

Application Note 2: Multiple Sclerosis Model

Model: Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice.

Objective: To assess the ability of this compound to ameliorate the clinical signs of EAE by inhibiting the infiltration of inflammatory cells into the central nervous system (CNS).

Protocol:

  • Animals: Female SJL/J mice, 8-10 weeks old.

  • Induction of EAE:

    • Day 0: Immunize mice with an emulsion of proteolipid protein (PLP) 139-151 peptide (100 µg) in CFA containing Mycobacterium tuberculosis H37Ra (200 µg) via subcutaneous injection at two sites on the flank.

  • Treatment:

    • Prophylactic regimen: Begin daily treatment with this compound (e.g., 10 mg/kg, i.p. or p.o.) from the day of immunization.

    • Therapeutic regimen: Begin treatment upon the onset of clinical signs (clinical score > 1).

  • Efficacy Parameters:

    • Clinical Score: Monitor and score disease severity daily based on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

    • Body Weight: Record body weight daily.

    • Histopathology: At the end of the study, perfuse mice with saline and collect brain and spinal cord. Fix tissues in formalin, embed in paraffin, and stain with Luxol Fast Blue (for demyelination) and H&E (for inflammation).

    • Flow Cytometry: Isolate mononuclear cells from the CNS and spleen and analyze for the presence of T cells (CD4+, CD8+), macrophages, and other immune cell populations.

Expected Outcomes: A successful CCR1 antagonist should delay the onset, reduce the peak severity, and improve the overall clinical course of EAE. Histological analysis should reveal reduced immune cell infiltration and demyelination in the CNS of treated mice.[2]

Application Note 3: Oncology - Metastasis Model

Model: Liver Metastasis of Colon Cancer in nude mice.

Objective: To determine if this compound can inhibit the formation of metastatic tumors by blocking the recruitment of immature myeloid cells.

Protocol:

  • Animals: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Inject human colon cancer cells (e.g., HT29) into the spleen of anesthetized mice. The spleen is then removed to allow for the development of liver metastases.

  • Treatment:

    • Administer this compound (e.g., 50 mg/kg, daily) or vehicle control starting one day after tumor cell injection.

  • Efficacy Parameters:

    • Metastatic Burden: At the end of the study (e.g., 4-6 weeks), harvest the livers and quantify the number and size of metastatic nodules.

    • Survival: Monitor a separate cohort of animals for survival.

    • Immunohistochemistry: Analyze liver sections for the presence of tumor cells and infiltration of myeloid cells (e.g., Gr-1+).

Expected Outcomes: Treatment with a CCR1 antagonist is expected to reduce the number and size of liver metastases and prolong the survival of the tumor-bearing mice.[3]

Summary of In Vivo Efficacy Data for Representative CCR1 Antagonists

The following table summarizes efficacy data from published studies on various CCR1 antagonists in different disease models. This information can be used as a reference for designing and interpreting studies with this compound.

AntagonistDisease ModelAnimal SpeciesDose and RouteKey Efficacy ReadoutsReference
J-113863 EAE (MS)SJL/J Mice10 mg/kg, i.p., dailyAttenuated clinical scores, reduced CNS inflammation and demyelination.
BX471 Spinal Cord InjuryMice3 and 10 mg/kg, i.p.Improved tissue structure, reduced inflammation and microglial activation.
BL5923 Colon Cancer MetastasisNude Mice50 mg/kg, dailyReduced accumulation of immature myeloid cells, blocked metastatic colonization, and prolonged survival.
Met-RANTES Pneumovirus InfectionMiceNot specifiedReduced pulmonary inflammation and mortality (in combination with ribavirin).
Unnamed Disc InflammationRabbitIntradiscal injectionReduced inflammation and improved MRI grades at 6 weeks.

Conclusion

The protocols and data presented provide a comprehensive framework for the preclinical evaluation of This compound in various disease models. While direct in vivo data for this specific compound is lacking in the public domain, the established efficacy of other CCR1 antagonists in models of inflammatory diseases and cancer highlights the therapeutic potential of this drug class. Rigorous preclinical testing using the methodologies outlined above will be crucial in determining the clinical viability of this compound.

References

Application Notes and Protocols for CCR1 Antagonist Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocytes, including monocytes, macrophages, and T cells, to sites of inflammation.[1][2] Ligands for CCR1 include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1][3] The activation of CCR1 is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, making it a significant target for therapeutic intervention.[4] CCR1 antagonists are small molecules designed to block the signaling cascade initiated by chemokine binding, thereby mitigating the inflammatory response.

This document provides detailed protocols for the preparation of stock solutions of a representative CCR1 antagonist, BX471, and its application in key in vitro functional assays.

CCR1 Antagonist Profile: BX471

BX471 is a potent and selective, orally active non-peptide antagonist of CCR1. It exhibits high affinity for human CCR1 and has been utilized in a variety of preclinical studies to investigate the role of CCR1 in inflammatory processes.

Quantitative Data Summary for BX471
PropertyValueSource(s)
Molecular Weight 434.89 g/mol
Appearance Solid
Purity (HPLC) ≥98%
Solubility in DMSO ≥ 100 mg/mL (≥ 229.94 mM)
Storage Conditions (Powder) -20°C for 3 years, 4°C for 2 years
Storage Conditions (in DMSO) -80°C for 2 years, -20°C for 1 year
Binding Affinity (Ki) for human CCR1 1 nM
IC50 (MIP-1α-induced Ca2+ mobilization in human CCR1) 5.8 ± 1 nM
Selectivity >250-fold selective for CCR1 over CCR2, CCR5, and CXCR4

Experimental Protocols

Preparation of a 10 mM Stock Solution of BX471 in DMSO

This protocol describes the preparation of a 10 mM stock solution of the CCR1 antagonist BX471.

Materials:

  • BX471 powder (Molecular Weight: 434.89 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of BX471: To prepare 1 mL of a 10 mM stock solution, the following calculation is used: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 434.89 g/mol * 1000 mg/g = 4.35 mg

  • Weigh the BX471 powder: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.35 mg of BX471 powder into the tube.

  • Dissolve the powder in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the BX471 powder.

  • Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may be used if necessary, but check for any temperature sensitivity of the compound.

  • Aliquot and store: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound 4.35 mg Add DMSO Add DMSO Weigh Compound->Add DMSO 1 mL Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Aliquot Vortex to Dissolve->Aliquot e.g., 20 µL Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C

Caption: Workflow for preparing a CCR1 antagonist stock solution.

Calcium Flux Assay

This assay measures the ability of a CCR1 antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist in a cell line expressing the receptor.

Materials:

  • THP-1 cells (or another cell line endogenously or recombinantly expressing CCR1)

  • RPMI 1640 medium with 2% Fetal Calf Serum (FCS) and 25 mM HEPES (pH 7.4) (Cell Loading Medium)

  • Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • CCL3 (MIP-1α) or other CCR1 agonist

  • BX471 or other CCR1 antagonist

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV excitation

Procedure:

  • Cell Preparation: Culture THP-1 cells in appropriate media. On the day of the assay, harvest the cells and resuspend them in Cell Loading Medium at a concentration of 10-20 x 10^6 cells/mL.

  • Dye Loading: Prepare a loading solution of Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (to aid dye solubilization) in DMSO. Add the loading solution to the cell suspension.

  • Incubation: Incubate the cells for 45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Washing: Wash the cells twice with medium to remove extracellular dye.

  • Resuspension and Antagonist Pre-treatment: Resuspend the cells gently in Cell Loading Medium at a concentration of 1 x 10^6 cells/mL. Aliquot the cells and pre-incubate with various concentrations of the CCR1 antagonist (e.g., BX471) or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis: a. Acquire a baseline fluorescence reading of the antagonist-treated cells for approximately 30-60 seconds. b. Add the CCR1 agonist (e.g., CCL3) to the cell suspension while continuing to acquire data. c. Record the change in the ratio of Indo-1 fluorescence (calcium-bound vs. calcium-free) over time for several minutes. d. As a positive control, add ionomycin to a separate aliquot of cells to induce a maximal calcium flux. e. As a negative control, use cells treated with EGTA to chelate extracellular calcium.

  • Data Analysis: Analyze the flow cytometry data to determine the peak fluorescence ratio for each condition. Plot the agonist-induced calcium flux against the concentration of the antagonist to determine the IC50 value.

Chemotaxis Assay (Transwell System)

This assay assesses the ability of a CCR1 antagonist to block the directional migration of cells towards a CCR1 agonist.

Materials:

  • THP-1 cells

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA) (Assay Medium)

  • CCL3 (MIP-1α) or other CCR1 agonist

  • BX471 or other CCR1 antagonist

  • Transwell inserts (e.g., 5 µm pore size for THP-1 cells)

  • 24-well companion plates

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest THP-1 cells and resuspend them in Assay Medium at a concentration of 1-2 x 10^6 cells/mL.

  • Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the CCR1 antagonist (e.g., BX471) or vehicle (DMSO) for 30 minutes at room temperature.

  • Assay Setup: a. In the lower chambers of a 24-well plate, add Assay Medium containing the CCR1 agonist (e.g., 1 nM CCL3) or Assay Medium alone (negative control). b. Place the Transwell inserts into the wells. c. Add the pre-treated cell suspension to the upper chamber of each insert (e.g., 1.5 x 10^5 cells in 100 µL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 3 hours to allow for cell migration.

  • Quantification of Migrated Cells: a. Carefully remove the inserts from the plate. b. Discard the medium from the upper chamber and wipe the inside of the insert to remove non-migrated cells. c. To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein-AM can be used. Alternatively, cells can be lysed and quantified using a fluorescent DNA-binding dye. d. Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.

CCR1 Signaling Pathway

Upon binding of a chemokine ligand, CCR1, a Gαi-coupled receptor, initiates a signaling cascade that leads to cell migration. The antagonist blocks this initial binding step.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Chemokine Chemokine CCR1 CCR1 Chemokine->CCR1 Binds & Activates Antagonist Antagonist Antagonist->CCR1 Blocks G_protein Gαiβγ CCR1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca_flux Ca²⁺ Influx IP3->Ca_flux PKC Protein Kinase C DAG->PKC Migration Cell Migration Ca_flux->Migration PKC->Migration

Caption: CCR1 signaling pathway and antagonist inhibition.

References

Application Notes and Protocols for CCR1 Antagonist 9 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CCR1 antagonist 9, a potent and selective C-C chemokine receptor 1 (CCR1) inhibitor, in primary human cell cultures. The following sections detail the mechanism of action, experimental workflows, and specific protocols for assessing the antagonist's effect on primary monocyte chemotaxis and T-cell cytokine secretion.

Introduction to CCR1 and this compound

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on various immune cells, including monocytes, macrophages, T-cells, and neutrophils[1]. Its primary function is to mediate cell migration in response to inflammatory chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES)[2]. By orchestrating the recruitment of these cells to sites of inflammation, CCR1 plays a crucial role in the pathogenesis of numerous inflammatory and autoimmune diseases[3].

This compound is a potent and selective small molecule inhibitor of CCR1. It has demonstrated significant inhibitory activity in in vitro assays, with an IC50 of 6.8 nM in a calcium flux assay and 28 nM in a THP-1 cell chemotaxis assay[4]. These notes provide a framework for extending these studies to more physiologically relevant primary human cell systems.

Data Presentation

The following tables summarize the inhibitory effects of this compound on primary human monocyte chemotaxis and cytokine secretion from activated primary human T-cells.

Table 1: Inhibition of Primary Human Monocyte Chemotaxis by this compound

Antagonist 9 Concentration (nM)Chemoattractant (CCL3, 10 ng/mL)Migrated Monocytes (Normalized)% Inhibition
0 (Vehicle Control)+1.000%
1+0.8515%
10+0.5248%
25 + 0.28 72%
50+0.1585%
100+0.0892%
100-0.0595%

Table 2: Effect of this compound on Cytokine Secretion by Activated Primary Human T-Cells

TreatmentIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Unstimulated T-Cells15 ± 325 ± 510 ± 2
Activated T-Cells (Anti-CD3/CD28)1500 ± 1201200 ± 100800 ± 70
Activated T-Cells + Antagonist 9 (50 nM)850 ± 75700 ± 60450 ± 40
% Inhibition by Antagonist 9 43% 42% 44%

Experimental Protocols

Isolation and Culture of Primary Human Monocytes

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection[5].

Materials:

  • Fresh human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Human Monocyte Isolation Kit (Negative Selection)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Follow the manufacturer's protocol for the monocyte isolation kit to deplete non-monocytic cells.

  • After isolation, resuspend the enriched monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are now ready for use in the chemotaxis assay. Purity can be assessed by flow cytometry using anti-CD14 antibodies.

Primary Human Monocyte Chemotaxis Assay

This protocol outlines a transwell migration assay to assess the inhibitory effect of this compound on monocyte chemotaxis.

Materials:

  • Isolated primary human monocytes

  • This compound (from MedChemExpress)

  • Recombinant human CCL3 (MIP-1α)

  • Chemotaxis assay plates (e.g., 96-well with 5 µm pore size inserts)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute to working concentrations in assay buffer. Ensure the final DMSO concentration is below 0.1%.

  • Label primary human monocytes with Calcein-AM according to the manufacturer's instructions.

  • Resuspend labeled monocytes in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Add the chemoattractant (CCL3, e.g., 10 ng/mL) to the lower wells of the chemotaxis plate. Add assay buffer alone to negative control wells.

  • Place the transwell inserts into the wells and add the pre-incubated monocyte suspension to the top chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the inserts.

  • Quantify the number of migrated cells in the bottom well by measuring the fluorescence with a plate reader.

  • Calculate the percentage of inhibition for each concentration of the antagonist compared to the vehicle control.

Isolation and Culture of Primary Human T-Cells

This protocol details the isolation of primary human T-cells from PBMCs.

Materials:

  • Isolated PBMCs (from section 3.1)

  • Human T-Cell Isolation Kit (Negative Selection)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • IL-2 (for T-cell culture)

Procedure:

  • Start with the isolated PBMC population from the protocol in section 3.1.

  • Follow the manufacturer's protocol for the T-cell isolation kit to deplete non-T-cells.

  • After isolation, resuspend the enriched T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2).

  • Cells can be used immediately or cultured for further experiments.

Cytokine Secretion Assay for Primary Human T-Cells

This protocol describes how to measure the effect of this compound on the secretion of key cytokines from activated T-cells.

Materials:

  • Isolated primary human T-cells

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)

  • ELISA kits for IFN-γ, TNF-α, and IL-2

  • 96-well cell culture plates

Procedure:

  • Seed the isolated primary T-cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.

  • Pre-incubate the cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Activate the T-cells by adding plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies. Include an unstimulated control group.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of IFN-γ, TNF-α, and IL-2 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine secretion for the antagonist-treated group compared to the activated, vehicle-treated group.

Visualizations

The following diagrams illustrate the CCR1 signaling pathway and the experimental workflows.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Ligand CCL3 / CCL5 Ligand->CCR1 Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Migration Cell Migration Actin->Migration Antagonist This compound Antagonist->CCR1 Blocks Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood Human Whole Blood PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Monocytes Primary Monocyte Isolation PBMC->Monocytes TCells Primary T-Cell Isolation PBMC->TCells Treatment_M Treat with This compound Monocytes->Treatment_M Treatment_T Treat with This compound TCells->Treatment_T Chemotaxis Chemotaxis Assay (CCL3 stimulation) Treatment_M->Chemotaxis Cytokine Cytokine Secretion Assay (CD3/CD28 stimulation) Treatment_T->Cytokine Fluorescence Measure Fluorescence (Migrated Cells) Chemotaxis->Fluorescence ELISA Measure Cytokines (ELISA) Cytokine->ELISA Inhibition_M Calculate % Inhibition of Migration Fluorescence->Inhibition_M Inhibition_T Calculate % Inhibition of Cytokine Secretion ELISA->Inhibition_T

References

Application of CCR1 Antagonist in a Rabbit Annular Puncture Model of Intervertebral Disc Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a C-C chemokine receptor 1 (CCR1) antagonist in a rabbit annular puncture model of intervertebral disc (IVD) degeneration. The information is compiled from preclinical studies demonstrating the potential of CCR1 antagonism as a therapeutic strategy to mitigate disc inflammation and degeneration.

Introduction

Intervertebral disc degeneration is a primary contributor to low back pain, a condition with significant socioeconomic impact. The degenerative process is increasingly understood to involve an inflammatory component, with macrophage infiltration playing a key role in the initiation and progression of disc inflammation and associated pain. Chemokines and their receptors are critical mediators of this inflammatory cascade. Specifically, the C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3, are implicated in macrophage recruitment and infiltration into degenerated disc tissue.

Targeting the CCR1 signaling axis presents a promising therapeutic avenue. Small molecule antagonists of CCR1 have been shown to reduce disc inflammation and degeneration in animal models. These preclinical findings suggest that intradiscal administration of a CCR1 antagonist could be a viable biological treatment to alleviate disc inflammation and potentially slow the degenerative process.

Signaling Pathway of CCR1 in Intervertebral Disc Degeneration

Inflammatory cytokines, such as TNF-α and IL-1β, released by nucleus pulposus cells in a degenerating disc, induce the expression of chemokines like CCL3. CCL3 then binds to its receptor, CCR1, on the surface of macrophages, promoting their migration and infiltration into the disc tissue. This influx of macrophages further amplifies the inflammatory cascade, contributing to matrix degradation and the progression of disc degeneration.

CCR1_Signaling_Pathway Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NP_Cells Nucleus Pulposus (NP) Cells Cytokines->NP_Cells Stimulate CCL3 CCL3 (Chemokine) NP_Cells->CCL3 Upregulate Expression CCR1 CCR1 Receptor CCL3->CCR1 Binds to Macrophage Macrophage Migration Macrophage Migration and Infiltration Macrophage->Migration Promotes Inflammation Amplified Inflammation Migration->Inflammation Degeneration Disc Degeneration Inflammation->Degeneration Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks

CCR1 signaling pathway in disc degeneration.

Experimental Protocols

In Vitro Macrophage Migration Assay

This assay is used to evaluate the efficacy of CCR1 antagonists in blocking macrophage migration induced by disc cells.

Materials:

  • THP-1 human monocytic cell line or freshly isolated rabbit primary splenocytes

  • Conditioned media from interleukin (IL)-1β treated human or rabbit disc cells

  • CCR1 antagonist

  • Transwell inserts (3 µm pore size)

  • Cell culture reagents

Protocol:

  • Culture human or rabbit disc cells and treat with IL-1β to stimulate chemokine production. Collect the conditioned media.

  • Place the conditioned media in the lower chamber of the Transwell plate.

  • In the upper chamber, add THP-1 cells or rabbit splenocytes that have been pre-treated with varying concentrations of the CCR1 antagonist or a vehicle control.

  • Incubate the plate to allow for cell migration through the porous membrane.

  • After the incubation period, quantify the number of migrated cells in the lower chamber.

  • Compare the migration rates between the antagonist-treated groups and the control group to determine the inhibitory effect of the CCR1 antagonist.

In Vivo Rabbit Annular Puncture Model

This model is used to induce IVD degeneration and to test the anti-inflammatory and regenerative effects of CCR1 antagonist treatment in vivo.

Animals:

  • New Zealand White rabbits (n=40 used in a representative study)[1].

Surgical Protocol:

  • Anesthetize the rabbits using an appropriate protocol (e.g., intramuscular injection of ketamine/xylazine followed by isoflurane (B1672236) gas)[2].

  • Using aseptic surgical techniques, perform a left retroperitoneal or transabdominal approach to expose the lumbar intervertebral discs (e.g., L1-L2, L2-L3, L3-L4, L4-L5)[2][3].

  • Puncture the annulus fibrosus of the target discs with a 16-gauge needle to a depth of 5 mm to induce degeneration[2]. The depth of penetration can be controlled by clamping a locking forceps 5 mm from the needle tip.

  • Immediately following the puncture, perform an intradiscal injection into the nucleus pulposus of the punctured disc. The treatment groups may include:

    • CCR1 antagonist solution

    • CCR2 antagonist solution (as a comparator)

    • Saline (as a control)

  • Close the surgical wound in layers.

  • Provide appropriate postoperative care, including analgesics (e.g., buprenorphine).

Experimental_Workflow start Start anesthesia Anesthesia of New Zealand White Rabbits start->anesthesia exposure Surgical Exposure of Lumbar Intervertebral Discs anesthesia->exposure puncture Annular Puncture (16G Needle) to Induce Degeneration exposure->puncture treatment Intradiscal Injection (CCR1 Antagonist, CCR2 Antagonist, or Saline) puncture->treatment closure Wound Closure and Postoperative Care treatment->closure follow_up Follow-up Period (3 and 6 weeks) closure->follow_up analysis Outcome Analysis follow_up->analysis mri MRI Grading analysis->mri gene Gene Expression Analysis (Inflammatory & Matrix Markers) analysis->gene disc_height Disc Height Index analysis->disc_height serum Serum IL-8 Levels analysis->serum end End

Experimental workflow for the rabbit annular puncture model.
Outcome Measures and Analysis

  • Magnetic Resonance Imaging (MRI):

    • Perform MRI scans at specified time points (e.g., 3 and 6 weeks post-treatment).

    • Grade the discs based on T2-weighted images to assess the degree of degeneration.

  • Gene Expression Analysis:

    • Harvest the intervertebral discs at the end of the study period.

    • Isolate RNA from the disc tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of:

      • Inflammatory markers (e.g., IL-1, IL-6, TNF-α).

      • Disc matrix markers (e.g., Collagen Type 1, Collagen Type 2, Aggrecan).

  • Radiographic Analysis:

    • Take lateral radiographs before and at various time points after the procedure.

    • Measure the disc height and calculate the Disc Height Index (DHI) to assess disc space narrowing.

  • Serological Analysis:

    • Collect blood samples to measure serum levels of inflammatory markers like IL-8.

Data Presentation

The following tables summarize the key findings from a study investigating the effects of a CCR1 antagonist in the rabbit annular puncture model.

Table 1: In Vitro Macrophage Migration

Cell TypeInducing AgentTreatmentOutcome
THP-1 (human monocytic)Conditioned media from IL-1β treated human disc cellsCCR1 AntagonistLess effective than CCR2 antagonist in blocking migration.
Rabbit SplenocytesConditioned media from IL-1β treated rabbit disc cellsCCR1 AntagonistEffectively inhibited migration.
Rabbit SplenocytesConditioned media from IL-1β treated rabbit disc cellsCCR2 AntagonistDid not inhibit migration.

Table 2: In Vivo Efficacy of CCR1 Antagonist in Rabbit Annular Puncture Model

Outcome MeasureTime PointCCR1 Antagonist Treatment GroupCCR2 Antagonist Treatment GroupSaline Control Group
MRI Grade 6 weeksSignificantly better grades than CCR2 antagonist group.--
Inflammatory Marker Expression (Gene Level) 3 weeksReduced expression compared to saline.Reduced expression compared to saline.Baseline (Punctured Disc)
Inflammatory Marker Expression (Gene Level) 6 weeksContinued reduced expression.No significant reduction.Baseline (Punctured Disc)
Ratio of Collagen Type 2 to Collagen Type 1 (Gene Level) 6 weeksHigher ratio, indicating favorable matrix production.Not reported.Not reported.
Disc Height Index Not specifiedNo significant difference between groups.No significant difference between groups.No significant difference between groups.
Serum IL-8 Levels Not specifiedNo significant difference between groups.No significant difference between groups.No significant difference between groups.
Macrophage Marker Detection Not specifiedNo significant difference between groups.No significant difference between groups.No significant difference between groups.

Conclusion and Clinical Significance

Preclinical studies demonstrate that intradiscal injection of a CCR1 antagonist can effectively reduce disc inflammation in a rabbit model of IVD degeneration. Notably, the anti-inflammatory effects of the CCR1 antagonist were sustained for at least 6 weeks, a longer duration than that observed with a CCR2 antagonist in the same model. Furthermore, treatment with the CCR1 antagonist resulted in improved MRI grades and a gene expression profile indicative of favorable disc matrix production.

These findings highlight the potential of CCR1 antagonism as a promising biological therapy for discogenic pain. By targeting a key mechanism of macrophage-driven inflammation within the degenerating disc, this approach could help to alleviate symptoms and potentially modify the disease course. Further research is warranted to translate these promising preclinical results into clinical applications for patients with degenerative disc disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low potency with CCR1 antagonists in various assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

1. Why is my CCR1 antagonist showing lower than expected potency (high IC50 value) in our cellular assay?

Several factors can contribute to the low potency of a CCR1 antagonist in cellular assays. These can be broadly categorized into issues related to the compound itself, the cell line used, and the specific assay conditions.

  • Compound-Related Issues:

    • Stability: The antagonist may be unstable in the assay medium, degrading over the course of the experiment. It is advisable to assess the metabolic stability of novel antagonists.[1]

    • Solubility: Poor solubility can lead to an actual concentration in the assay that is lower than the nominal concentration. Ensure the compound is fully dissolved in the assay buffer.

    • Purity: Impurities in the compound preparation can interfere with the assay or compete for binding, leading to inaccurate potency measurements.

  • Cell Line-Related Issues:

    • Receptor Expression Levels: Low or variable expression of CCR1 on the cell surface will result in a weaker signal and potentially a rightward shift in the dose-response curve. It's crucial to use a cell line with robust and stable CCR1 expression.[2] Millipore's cloned human CCR1-expressing cell line, for instance, is designed for high surface expression.[2]

    • Cell Line Authenticity and Health: Ensure the cell line is authentic and free from contamination, such as mycoplasma, which can alter cellular responses.[3] It is recommended to obtain cell lines from trusted cell banks like ATCC or ECACC.[3] Low passage number is also recommended to avoid genetic drift.

    • Endogenous Ligand Production: Some cell lines may produce endogenous CCR1 ligands, which can compete with the antagonist and reduce its apparent potency.

    • Species Differences: CCR1 antagonists can exhibit species-specific activity. An antagonist potent against human CCR1 may show weak or no activity against its murine ortholog.

  • Assay-Specific Issues:

    • Agonist Concentration: In antagonist assays, the concentration of the agonist used is critical. A high agonist concentration will require a higher concentration of the antagonist to achieve inhibition, leading to a higher IC50 value. It is recommended to use an agonist concentration at or near its EC80 value.

    • Serum Interference: Components in serum can bind to the antagonist or interfere with the assay readout. Consider running assays in serum-free media or reducing the serum concentration.

    • Constitutive Receptor Activity: CCR1 has been shown to exhibit constitutive (agonist-independent) activity and internalization in some cell systems. This can affect the baseline signal and the antagonist's ability to produce a measurable effect.

2. How can I optimize my calcium mobilization assay to improve the potency reading of my CCR1 antagonist?

Optimizing the calcium mobilization assay involves careful attention to cell handling, dye loading, and instrument settings.

  • Cell Preparation: Ensure a consistent cell density and viability. For adherent cells, aim for a confluent monolayer. For suspension cells like THP-1, ensure they are properly resuspended before the assay.

  • Dye Loading: Use a suitable calcium indicator dye like Fluo-4 or a commercially available kit such as the FLIPR Calcium 6 Assay Kit. Optimize the dye loading time and temperature to ensure adequate signal without causing cellular stress. Probenecid is often included to prevent dye leakage from the cells.

  • Agonist Concentration: As mentioned previously, use an agonist concentration that gives a robust but not maximal response (typically EC80) to allow for competitive antagonism to be observed.

  • Antagonist Pre-incubation: Allow sufficient time for the antagonist to bind to the receptor before adding the agonist. A pre-incubation time of 15-30 minutes is common.

Below is a troubleshooting table for common issues in calcium mobilization assays:

Issue Potential Cause Recommended Solution
High background fluorescence Autofluorescent compounds, cell death, or improper dye loading.Test compound autofluorescence separately. Optimize cell seeding density and dye loading conditions.
Low signal-to-background ratio Low CCR1 expression, insufficient agonist concentration, or suboptimal dye loading.Use a cell line with higher CCR1 expression. Increase agonist concentration (up to EC80). Optimize dye loading protocol.
Variable results between wells Inconsistent cell numbers, improper mixing of reagents, or edge effects in the plate.Ensure uniform cell seeding. Use automated liquid handling for reagent addition. Avoid using the outer wells of the plate.
High IC50 value for antagonist Agonist concentration is too high. Insufficient antagonist pre-incubation time.Titrate the agonist to determine the EC80. Increase the antagonist pre-incubation time.

3. My CCR1 antagonist is not performing well in the chemotaxis assay. What are the critical parameters to check?

Chemotaxis assays are sensitive to several experimental variables.

  • Cell Type: The choice of cells is critical. Primary monocytes or cell lines like THP-1 that endogenously express CCR1 are commonly used. The differentiation state of monocytes can affect CCR1 expression and responsiveness.

  • Agonist Concentration Gradient: A stable and appropriate chemokine gradient is essential for directed cell migration. The optimal chemokine concentration should be determined by titration.

  • Serum Concentration: Serum contains factors that can influence cell migration. It is often necessary to perform the assay in serum-free or low-serum media.

  • Assay System: Different chemotaxis systems (e.g., Boyden chamber, under-agarose, real-time impedance-based assays) have their own advantages and disadvantages. Ensure the chosen system is suitable for your cells and experimental goals.

4. What are some common pitfalls in radioligand binding assays that could lead to inaccurate potency determination for a CCR1 antagonist?

Radioligand binding assays are a gold standard but require careful optimization to avoid misleading results.

  • High Non-Specific Binding (NSB): This can obscure the specific binding signal. To reduce NSB, consider:

    • Using a lower concentration of the radioligand.

    • Optimizing the amount of membrane protein used (typically 100-500 µg).

    • Including blocking agents like BSA in the assay buffer.

    • Pre-soaking filters in a solution like polyethyleneimine (PEI).

  • Insufficient Incubation Time: Ensure the binding reaction has reached equilibrium. This can be determined through kinetic binding experiments.

  • Improper Washing: In filtration assays, inadequate washing can leave behind unbound radioligand, increasing the background signal. Use ice-cold wash buffer and perform multiple quick washes.

  • Radioligand Quality: Ensure the radioligand is of high purity and has not degraded.

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline for a 96-well plate format and should be optimized for specific cell lines and equipment.

  • Cell Plating:

    • For adherent cells (e.g., HEK293-CCR1), seed 2 x 10^4 cells per well in 200 µL of culture medium and incubate overnight at 37°C, 5% CO2.

    • For suspension cells (e.g., THP-1), on the day of the assay, centrifuge the required number of cells and resuspend them in the appropriate assay buffer.

  • Dye Loading:

    • For adherent cells, remove the culture medium and add 200 µL of a calcium-sensitive dye solution (e.g., FLIPR Calcium 6 reagent with probenecid). Incubate for 1 hour and 45 minutes at 37°C, 5% CO2, followed by a 15-minute incubation at room temperature.

    • For suspension cells, resuspend the cell pellet in the dye solution (e.g., FLIPR Calcium 6-QF reagent) at a concentration of 1.25 x 10^6 cells per mL.

  • Antagonist Addition:

    • Prepare serial dilutions of the CCR1 antagonist.

    • Add the antagonist solutions to the wells containing the dye-loaded cells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the CCR1 agonist (e.g., CCL3/MIP-1α) at a concentration that will yield an EC80 response.

    • Use a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation or SpectraMax) to add the agonist to the wells while simultaneously measuring the fluorescence signal in real-time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay Protocol (Filtration Method)

This is a general protocol for a competitive binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing CCR1 in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg of protein), a fixed concentration of the radiolabeled CCR1 ligand (e.g., [125I]-CCL3), and varying concentrations of the unlabeled CCR1 antagonist.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR1 ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the antagonist concentration and fit the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Summary Tables

Table 1: Reported IC50 Values for Select CCR1 Antagonists

AntagonistCell Line/SystemAssay TypeReported IC50 (nM)Reference
BX-471 L1.2 cells expressing CCR1ChemotaxisNot specified, but effective at 100 µM
CCX9588 THP-1 cellsChemotaxis0.1
UCB35625 CCR1-transfected cellsChemotaxis9.6
Compound 1 THP-1 cellsCalcium Mobilization~200

Table 2: Typical Cell Concentrations for CCR1 Assays

Assay TypeCell LineTypical ConcentrationReference
Calcium Mobilization Adherent (e.g., 1321N1)2 x 10^4 cells/well (96-well plate)
Calcium Mobilization Suspension (e.g., THP-1)1.25 x 10^6 cells/mL
Radioligand Binding Membrane Preparations100-500 µg protein/assay point
Chemotaxis L1.2 cells expressing CCR1Not specified

Visualizations

CCR1_Signaling_Pathway Ligand CCR1 Ligand (e.g., CCL3/MIP-1α) CCR1 CCR1 Receptor Ligand->CCR1 Binds & Activates G_protein Gαi Protein CCR1->G_protein Activates Arrestin β-Arrestin CCR1->Arrestin Recruits Antagonist CCR1 Antagonist Antagonist->CCR1 Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: Simplified CCR1 signaling pathway illustrating ligand activation, antagonist inhibition, and downstream cellular responses.

Caption: A logical workflow for troubleshooting low potency of a CCR1 antagonist.

Calcium_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Calcium Dye A->B C 3. Pre-incubate with CCR1 Antagonist B->C D 4. Add CCR1 Agonist (e.g., CCL3) C->D E 5. Measure Fluorescence (Real-time) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: Experimental workflow for a CCR1 antagonist calcium mobilization assay.

References

Technical Support Center: Optimizing CCR1 Antagonist 9 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of CCR1 antagonist 9 in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of pathways promoting leukocyte chemotaxis.[1][2] this compound blocks these downstream effects by preventing the binding of chemokines to the receptor.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: A good starting point for this compound is in the nanomolar to low micromolar range. It has a reported IC50 of 6.8 nM in a calcium flux assay and 28 nM in a THP-1 cell chemotaxis assay.[3] However, the optimal concentration is highly dependent on the specific cell line, the assay format, and the experimental conditions. Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific setup.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). To avoid degradation due to repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. Immediately before use, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is critical to ensure that the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: Is this compound cytotoxic to cells?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of CCR1 activity Incorrect Antagonist Concentration: The concentration of this compound may be too low to effectively block the receptor.Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value in your specific assay.
Agonist Concentration Too High: An excessively high concentration of the CCR1 agonist (e.g., CCL3) can outcompete the antagonist.Determine the EC50 of the agonist in your assay and use a concentration around the EC80 for antagonist screening to ensure a sufficient window for inhibition.
Poor Compound Solubility: this compound may have precipitated out of the aqueous assay buffer.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. Visually inspect for any precipitation.
Low Receptor Expression: The cell line used may have low endogenous or transfected expression of CCR1.Verify CCR1 expression levels using techniques like flow cytometry or qPCR. Consider using a cell line with higher CCR1 expression.
Incorrect Incubation Times: The pre-incubation time with the antagonist may be too short for it to reach equilibrium with the receptor.For competitive antagonists, a pre-incubation period of 15-30 minutes before adding the agonist is recommended.
High background signal Constitutive Receptor Activity: CCR1 has been reported to exhibit some level of constitutive (ligand-independent) activity.[1]Include a control with cells expressing the receptor but without any agonist to measure the basal activity.
Cell Autofluorescence: The cell line itself may have high intrinsic fluorescence at the detection wavelength.Measure the fluorescence of cells alone (no dyes or reagents) to determine the background autofluorescence.
High variability between replicates Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.Ensure a single-cell suspension before plating and mix the cell suspension gently between pipetting. Allow adherent cells to settle at room temperature for 20-30 minutes before incubation.
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in reagent concentrations.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

Experimental Protocols

Determination of IC50 using a Calcium Flux Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced intracellular calcium mobilization in a CHO-K1 cell line stably expressing human CCR1.

Materials:

  • CHO-K1/hCCR1 cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Calcium-sensitive dye (e.g., Indo-1 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • CCR1 agonist (e.g., human CCL3/MIP-1α)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injector

Procedure:

  • Cell Seeding: Seed CHO-K1/hCCR1 cells into a 96-well black, clear-bottom plate at a density of 20,000 - 40,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for approximately 30 seconds.

    • Inject the CCR1 agonist (e.g., CCL3 at its EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of the antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay (Boyden Chamber Method)

This protocol outlines a chemotaxis assay using the human monocytic cell line THP-1 to assess the inhibitory effect of this compound on cell migration towards a CCR1 agonist.

Materials:

  • THP-1 cells

  • RPMI 1640 medium with 0.5% FBS (assay medium)

  • This compound

  • CCR1 agonist (e.g., human CCL3/MIP-1α)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Methanol (B129727)

  • Giemsa stain

Procedure:

  • Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Incubation: Incubate the THP-1 cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.

  • Assay Setup:

    • Add the CCR1 agonist (e.g., 1 nM CCL3) to the lower wells of the chemotaxis chamber.

    • Place the porous membrane over the lower wells.

    • Add 1.5 x 10^5 of the pre-incubated THP-1 cells to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours.

  • Cell Staining and Counting:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix the membrane in methanol and stain with Giemsa.

    • Count the number of migrated cells on the lower surface of the membrane using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound on a chosen cell line (e.g., THP-1 or CHO-K1).

Materials:

  • Target cell line (e.g., THP-1, CHO-K1)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 5 x 10^4 cells/well for suspension cells) and allow them to adhere/stabilize overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add the medium containing different concentrations of the antagonist to the respective wells. Include a vehicle control (DMSO at the same final concentration).

    • Incubate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the antagonist concentration to determine the cytotoxic concentration 50 (CC50).

Data Presentation

Table 1: IC50 Values for this compound

Assay TypeCell LineAgonistIC50 (nM)Reference
Calcium FluxNot specifiedNot specified6.8
ChemotaxisTHP-1CCL3 (MIP-1α)28

Table 2: Recommended Cell Seeding Densities for 96-Well Plates

Cell LineSeeding Density (cells/well)Culture TypeReference
CHO-K15,000 - 40,000Adherent
THP-150,000 - 100,000Suspension

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates Beta_Arrestin β-Arrestin CCR1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Chemokine Chemokine (e.g., CCL3) Chemokine->CCR1 Binds Antagonist This compound Antagonist->CCR1 Blocks Experimental_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Optimization Prep_Stock Prepare Antagonist Stock Solution (DMSO) Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine CC50 Prep_Stock->Cytotoxicity Culture_Cells Culture Cells (e.g., THP-1, CHO-K1/hCCR1) Culture_Cells->Cytotoxicity Dose_Response 2. Dose-Response Assay (e.g., Calcium Flux) Determine IC50 Cytotoxicity->Dose_Response Select non-toxic concentration range Functional 3. Functional Assay (e.g., Chemotaxis) Confirm Inhibition Dose_Response->Functional Use concentrations around IC50 Analyze Analyze Data (IC50, CC50) Functional->Analyze Optimize Optimize Concentration (Select non-toxic, effective dose) Analyze->Optimize

References

CCR1 antagonist 9 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CCR1 antagonists. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and in vivo experiments, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My CCR1 antagonist is not dissolving well in DMSO. What are the initial troubleshooting steps?

A1: Difficulty in dissolving a CCR1 antagonist in DMSO is a common issue. Here are the primary steps to address this:

  • Verify DMSO Quality: Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds.[1][2] Using freshly opened DMSO is recommended.

  • Increase Mechanical Agitation:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break apart compound aggregates and can significantly improve solubility. Some datasheets for CCR1 antagonists specifically recommend sonication.

  • Apply Gentle Heat: Warm the solution to 30-40°C. Many compounds show increased solubility at slightly elevated temperatures. However, avoid excessive heat to prevent any potential degradation of the compound.

  • Check the Recommended Maximum Solubility: Your compound may be exceeding its maximum solubility limit in DMSO. Refer to the supplier's datasheet or the comparative data table below for guidance.

Q2: I've prepared a high-concentration stock of my CCR1 antagonist in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a critical and frequent problem known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic solvent, is poorly soluble in the aqueous environment of your cell culture medium or assay buffer. Here are some strategies to mitigate this:

  • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while continuously vortexing or stirring the buffer. This gradual introduction helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your 10 mM stock in DMSO to a 1 mM intermediate stock in DMSO first. Then, dilute this intermediate stock into your final aqueous buffer.

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts. However, ensuring the compound stays in solution is paramount. You may need to optimize the balance between the final compound concentration and the DMSO percentage. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Pre-warm Solutions: Pre-warming both the stock solution and the aqueous buffer to 37°C before dilution can sometimes help prevent precipitation, especially for compounds sensitive to temperature changes.

Q3: Can DMSO affect my experimental results beyond just acting as a solvent?

A3: Yes, DMSO is not completely inert and can have biological effects, especially at higher concentrations. It has been reported to influence cell cycle, differentiation, and even interfere with certain assay formats. For example, DMSO can interfere with some scintillation proximity assays. It is crucial to keep the final concentration of DMSO in your experiments as low as possible (ideally ≤ 0.5%) and to always include a vehicle control (media or buffer with the same final percentage of DMSO but without the compound) to account for any effects of the solvent itself.

Q4: Are there alternative solvents if my CCR1 antagonist is particularly difficult to dissolve in DMSO?

A4: While DMSO is a powerful and common solvent, for extremely challenging compounds, other organic solvents can be considered. However, these often come with higher cellular toxicity. Alternatives include:

  • N,N-Dimethylformamide (DMF): A stronger solvent for highly insoluble compounds, but it is more toxic than DMSO.

  • 1-Methyl-2-pyrrolidone (NMP): Can be used for very difficult-to-dissolve compounds when DMSO and DMF fail, but it also has a higher potential for cellular toxicity. When using any alternative solvent, it is essential to perform thorough validation and include appropriate vehicle controls to assess its impact on your specific assay.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic workflow for addressing solubility challenges with CCR1 antagonists in DMSO.

Problem Possible Cause Suggested Solution
Compound appears as a suspension or has visible particles in 100% DMSO. 1. Insufficient dissolution time/energy.2. Supersaturated solution.3. Poor quality or wet DMSO.1. Enhance Dissolution: Vortex vigorously, then sonicate for 10-15 minutes. Gentle warming (30-40°C) can also be applied.2. Check Concentration: Verify that you have not exceeded the known maximum solubility (see table below). Prepare a more dilute stock solution.3. Use Fresh Solvent: Use a new, sealed bottle of anhydrous, high-purity DMSO.
A clear DMSO stock solution was achieved, but it turned cloudy or formed a precipitate over time at -20°C. 1. Compound has limited stability in DMSO.2. Freeze-thaw cycles causing aggregation.3. Water contamination during storage.1. Check Stability Data: Refer to the manufacturer's instructions for storage recommendations. Some compounds are best used fresh.2. Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.3. Proper Storage: Ensure vials are tightly sealed to prevent moisture absorption.
Compound precipitates immediately upon dilution into aqueous buffer or cell culture medium. 1. Poor aqueous solubility of the compound.2. Suboptimal dilution method.1. Reduce Final Concentration: Lower the target concentration in the final assay.2. Improve Dilution: Add the DMSO stock slowly to the vortexing aqueous solution. Consider a serial dilution in DMSO first.3. Use Co-solvents (for in vivo): For animal studies, formulations often include co-solvents like PEG300, Tween-80, or cyclodextrins to improve solubility.

Quantitative Data Summary

The solubility of CCR1 antagonists in DMSO can vary significantly. The following table summarizes publicly available data for several well-known antagonists.

CCR1 AntagonistMolecular Weight ( g/mol )Reported Solubility in DMSONotes
CCR1 antagonist 9 426.4983.33 mg/mL (195.87 mM)Ultrasonic treatment is recommended. Hygroscopic DMSO can significantly impact solubility.[1][2]
BX471 434.89≥ 100 mg/mL (229.94 mM)Also reported as 87 mg/mL (200.05 mM). Insoluble in water.[3]
CCR1 antagonist 6 446.9450 mg/mL (111.87 mM)Sonication is recommended.
AZD-4818 567.4650 mg/mL (88.11 mM)Requires sonication and pH adjustment to 2 with HCl. Also reported as soluble at 1 mg/mL with sonication.
CP-481,715 582.68Data not readily available in mg/mL format.A potent and selective CCR1 antagonist.
MLN3897 499.55Data not readily available in mg/mL format.Entered clinical trials for rheumatoid arthritis.

Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test first.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a CCR1 Antagonist in DMSO

This protocol provides a general guideline. Adjustments may be necessary based on the specific properties of your compound.

Materials:

  • CCR1 Antagonist powder

  • Anhydrous, high-purity DMSO (e.g., sterile-filtered)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)

  • Weighing: Carefully weigh the desired amount of the CCR1 antagonist into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution. If any solid particles remain, proceed to the next step.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes. The water in the bath should be at room temperature.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath or heating block for 10-15 minutes, followed by another round of vortexing.

  • Final Inspection: Once the solution is clear, it is ready for use or storage.

  • Storage: For storage, create single-use aliquots and store them at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays

Procedure:

  • Prepare Solutions: Bring your CCR1 antagonist DMSO stock solution and the final aqueous buffer (e.g., cell culture medium) to the appropriate temperature (usually 37°C for cell-based assays).

  • Set up Vortex: Place the tube containing the aqueous buffer on a vortex mixer set to a medium speed.

  • Dropwise Addition: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer.

  • Continued Mixing: Continue to vortex for an additional 30-60 seconds after adding the stock solution to ensure thorough mixing.

  • Final Use: Use the freshly prepared working solution immediately in your experiment to prevent precipitation.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Downstream Downstream Signaling (MAPK, PI3K) PKC->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response Ligand Chemokine Ligand (e.g., CCL3/MIP-1α) Ligand->CCR1 Binds & Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks

Caption: CCR1 Signaling Pathway and Point of Antagonist Inhibition.

Troubleshooting_Workflow start Start: Dissolve CCR1 Antagonist in Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in Water Bath (5-10 min) check1->sonicate No success Stock Solution Ready Store in aliquots at -80°C check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gentle Warming (30-40°C for 10-15 min) check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 fail Issue Persists: - Re-evaluate concentration - Check compound purity - Consider alternative solvent check3->fail No check3->success Yes

Caption: Workflow for Dissolving Poorly Soluble CCR1 Antagonists.

References

Preventing precipitation of CCR1 antagonist 9 in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCR1 antagonist 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the C-C chemokine receptor type 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), activates intracellular signaling pathways that mediate the migration of leukocytes to sites of inflammation.[2][3][4] this compound blocks these signaling cascades by preventing the binding of these chemokines to the receptor. In functional assays, it has been shown to inhibit calcium flux with a half-maximal inhibitory concentration (IC50) of 6.8 nM and to block the chemotaxis of THP-1 cells with an IC50 of 28 nM.[1]

Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to my cell culture media. Why is this happening?

A2: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent. However, when your concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the DMSO rapidly disperses, and the antagonist is suddenly exposed to a solvent in which it has poor solubility. This abrupt change in the solvent environment causes the compound to come out of solution and form a precipitate.

Q3: What are the key physicochemical properties of this compound?

PropertyValueSource
Molecular Weight425.44 g/mol
FormulaC₂₀H₁₆FN₅O₃S
AppearanceOff-white to light yellow solid
DMSO Solubility≥ 83.33 mg/mL (195.87 mM)
Water SolubilityData not available

It is important to note that the high solubility in DMSO contrasts with its likely low aqueous solubility, which is the primary reason for precipitation issues.

Troubleshooting Guide: Preventing Precipitation

Issue: Immediate Precipitation Upon Dilution in Media

This is the most common issue encountered. The following steps can help mitigate or prevent this problem.

Solution 1: Optimize Your Dilution Technique

A rapid, single-step dilution from a highly concentrated DMSO stock into a large volume of aqueous media is a primary cause of precipitation. A more gradual dilution process is recommended.

  • Serial Dilution in Media: Instead of a direct dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed (37°C) cell culture media. This gradual reduction in the concentration of the organic solvent can help keep the compound in solution.

  • Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling. This helps to disperse the DMSO quickly and avoid localized areas of high compound concentration that can initiate precipitation.

Solution 2: Reduce the Final DMSO Concentration

While DMSO is an excellent solvent for the initial stock, its concentration in the final cell culture should be minimized to avoid cellular toxicity and to reduce its impact on compound solubility.

  • Keep Final DMSO Below 0.5%: It is a standard practice to keep the final concentration of DMSO in cell culture below 0.5%, and ideally below 0.1%, to minimize off-target effects on cells.

  • Prepare an Intermediate Dilution in DMSO: If your final desired concentration of this compound is very low, consider preparing an intermediate dilution of your high-concentration stock in DMSO before the final dilution into the media. This allows for a larger volume of the intermediate stock to be added to the media, which can aid in dispersion, while still keeping the final DMSO concentration low.

Solution 3: Employ Co-solvents and Excipients

For particularly challenging experiments, the use of co-solvents or other formulating agents in your media can enhance the solubility of the antagonist.

  • Co-solvent Options: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG), particularly PEG300 or PEG400, and surfactants like Tween 80 can be used. It is crucial to first determine the tolerance of your specific cell line to these reagents.

  • A Note on a Published Formulation: A formulation for in vivo studies of this compound has been published, which could be adapted for in vitro work. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For cell culture applications, the saline would be replaced with your culture medium. The final concentrations of PEG300 and Tween-80 would need to be tested for cell compatibility.

Issue: Time-Dependent Precipitation in Culture

Sometimes, the compound may appear to be in solution initially but precipitates over the course of a longer incubation period.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, potentially exceeding the solubility limit of the antagonist.Ensure proper humidification in your incubator and consider using plates with low-evaporation lids.
Temperature Fluctuations Repeatedly removing plates from the incubator can cause temperature changes that may affect the compound's solubility.Minimize the time your experimental plates are outside the incubator. For frequent observations, a microscope with an integrated environmental chamber is ideal.
Interaction with Media Components Components within the cell culture media, such as salts or proteins from serum, could potentially interact with the antagonist over time, leading to the formation of insoluble complexes.If possible, try reducing the serum percentage in your media, but be mindful of the potential impact on cell health.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol allows you to determine the maximum soluble concentration of this compound in your specific experimental buffer or media. This is a crucial first step before proceeding with cell-based assays.

Materials:

  • This compound

  • 100% DMSO

  • Your specific aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance at ~600 nm (for nephelometry) or a UV spectrophotometer

  • (Optional) Filtration apparatus for 96-well plates

Procedure:

  • Prepare a Concentrated Stock: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using brief sonication if necessary.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer: In a 96-well plate, add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to triplicate wells.

  • Add Buffer/Media: To each well, add the corresponding volume of your pre-warmed aqueous buffer or media to achieve the desired final concentration (e.g., 198 µL for a 1:100 dilution). Include a DMSO-only control.

  • Incubation: Seal the plate and incubate at 37°C for a set period (e.g., 2 hours), with gentle shaking.

  • Measurement (Nephelometry): Visually inspect the wells for any precipitate. For a quantitative measure, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance indicates light scattering from insoluble particles.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control is your maximum kinetic solubility under these conditions.

Protocol 2: General Procedure for Dosing Cells

This protocol outlines a best-practice approach for adding this compound to your cell cultures.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in single-use aliquots at -20°C or -80°C.

  • Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): Based on your final desired concentration, prepare an intermediate dilution of your stock in DMSO. For example, to achieve a final concentration of 1 µM, you could prepare a 1 mM intermediate stock.

  • Final Dosing: While gently swirling your pre-warmed media, add the required volume of your DMSO stock (or intermediate dilution) to achieve the final concentration. For example, add 1 µL of a 1 mM stock to 1 mL of media for a final concentration of 1 µM (with a final DMSO concentration of 0.1%).

  • Immediate Use: Add the medicated media to your cells immediately after preparation.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand CCL3/CCL5 CCR1 CCR1 Ligand->CCR1 Binds & Activates Antagonist This compound Antagonist->CCR1 Blocks G_Protein Gαi/βγ CCR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux ↑ [Ca²⁺]i IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, Akt) Ca_Flux->Downstream PKC->Downstream Response Cellular Response (Chemotaxis, Migration) Downstream->Response

Experimental Workflow: Troubleshooting Precipitation

Precipitation_Troubleshooting Start Start: Preparing to use This compound Solubility_Test Perform Kinetic Solubility Assay Start->Solubility_Test Precipitation_Observed Precipitation Observed? Solubility_Test->Precipitation_Observed Optimize_Dilution Optimize Dilution: - Serial dilution in media - Dropwise addition Precipitation_Observed->Optimize_Dilution Yes Proceed Proceed with Cell-Based Assay Precipitation_Observed->Proceed No Still_Precipitates Still Precipitates? Optimize_Dilution->Still_Precipitates Use_Cosolvent Consider Co-solvents: - e.g., PEG300, Tween 80 - Test for cell toxicity Still_Precipitates->Use_Cosolvent Yes Still_Precipitates->Proceed No Use_Cosolvent->Proceed

References

Technical Support Center: CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of CCR1 antagonist 9. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Quantitative Data Summary

When evaluating the activity of this compound, it is crucial to consider both its on-target potency and its potential for off-target interactions. The table below summarizes the key quantitative data for this compound.

TargetAssay TypeIC50
CCR1 Calcium Flux6.8 nM
CCR1 Chemotaxis28 nM
hERG Not Specified30 µM

Interpretation: this compound is a potent inhibitor of its intended target, CCR1, with nanomolar efficacy in functional cellular assays. However, it also exhibits inhibitory activity against the hERG channel at a micromolar concentration. This significant difference in potency suggests a therapeutic window, but researchers should be mindful of the potential for hERG-related cardiotoxicity, especially at higher concentrations.

Troubleshooting Guides

This section provides solutions to common problems that researchers may encounter when working with this compound.

Q1: I am observing a significant decrease in cell viability in my experiments at concentrations intended to inhibit CCR1. Is this expected?

A: While some level of cytotoxicity can be expected at very high concentrations of any compound, significant cell death at concentrations close to the CCR1 IC50 may indicate an off-target effect.

Possible Cause: The observed cytotoxicity could be due to the inhibition of the hERG channel, which plays a critical role in cardiac repolarization.[1] While the IC50 for hERG inhibition is significantly higher than for CCR1, prolonged exposure or use in sensitive cell types could lead to adverse effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cytotoxicity:

    • Protocol: Treat your cells with a range of concentrations of this compound, from sub-nanomolar to high micromolar. Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which 50% of cell death (CC50) occurs.

    • Expected Outcome: This will help you determine the therapeutic window of the compound in your specific cell system and identify a concentration range that effectively inhibits CCR1 without causing significant cytotoxicity.

  • Use a Structurally Unrelated CCR1 Antagonist:

    • Protocol: Treat your cells with a different, structurally distinct CCR1 antagonist that has a known, different off-target profile.

    • Expected Outcome: If the cytotoxicity is not observed with the alternative antagonist, it strengthens the hypothesis that the effect is due to an off-target activity of this compound.

Q2: My in-vivo study using this compound is showing unexpected cardiovascular side effects. How can I investigate if this is related to the known hERG activity?

A: Unexpected cardiovascular events in animal models are a serious concern and warrant a thorough investigation into potential off-target effects.

Possible Cause: The in-vivo cardiovascular side effects could be a direct result of hERG channel inhibition by this compound, leading to QT interval prolongation and an increased risk of arrhythmias.[1]

Troubleshooting Steps:

  • Ex-vivo Electrophysiology Studies:

    • Protocol: Conduct patch-clamp electrophysiology on isolated cardiomyocytes from the animal model to directly measure the effect of this compound on the cardiac action potential and specific ion currents, including IKr (the current carried by hERG channels).

    • Expected Outcome: This will provide direct evidence of whether the compound is altering cardiac electrophysiology in a manner consistent with hERG inhibition.

  • In-vivo Electrocardiogram (ECG) Monitoring:

    • Protocol: In your animal model, perform continuous ECG monitoring after administration of this compound.

    • Expected Outcome: Look for dose-dependent changes in the QT interval. A significant prolongation of the QT interval would be a strong indicator of hERG-related cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A: The primary known off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 30 µM.

Q2: Why is hERG channel inhibition a concern?

A: The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to a condition known as QT interval prolongation. This increases the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes.[1] For this reason, assessing hERG liability is a critical step in preclinical drug development.[1]

Q3: How can I assess the on-target activity of this compound in my cellular system?

A: A calcium flux assay is a common and effective method to measure the functional inhibition of CCR1, which is a G-protein coupled receptor that signals through calcium mobilization.

Q4: What is a typical protocol for a calcium flux assay to measure CCR1 inhibition?

A: A general protocol involves loading CCR1-expressing cells with a calcium-sensitive dye (e.g., Fluo-8 or Indo-1), stimulating the cells with a CCR1 ligand (e.g., CCL3/MIP-1α or CCL5/RANTES), and measuring the resulting change in fluorescence in the presence and absence of this compound.[2]

Q5: What are the standard methods for evaluating hERG channel inhibition?

A: The gold standard for assessing hERG channel inhibition is the whole-cell patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel. Higher-throughput screening can be performed using thallium flux assays.

Experimental Protocols

Calcium Flux Assay for CCR1 Antagonism

Objective: To determine the inhibitory effect of this compound on ligand-induced calcium mobilization in CCR1-expressing cells.

Materials:

  • CCR1-expressing cells (e.g., THP-1)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Hank's Balanced Salt Solution with 20 mM HEPES (HHBS)

  • CCR1 ligand (e.g., CCL3/MIP-1α)

  • This compound

  • 96- or 384-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • For adherent cells, plate them overnight in a microplate at a pre-determined optimal density.

    • For suspension cells, wash and resuspend them in HHBS at an appropriate density on the day of the assay.

  • Dye Loading:

    • Prepare the dye loading solution by adding the calcium-sensitive dye and Pluronic F-127 to HHBS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Add varying concentrations of this compound to the dye-loaded cells.

    • Incubate for a sufficient time for the compound to reach its target (typically 15-30 minutes).

  • Signal Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the CCR1 ligand to all wells to stimulate calcium flux.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • Plot the percent inhibition of the ligand-induced response against the concentration of this compound to determine the IC50 value.

hERG Channel Blockade Assay (Whole-Cell Patch-Clamp)

Objective: To directly measure the inhibitory effect of this compound on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal recording solutions

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation:

    • Plate the hERG-expressing cells at a low density in a recording chamber.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation:

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.

  • Whole-Cell Configuration:

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse (e.g., to +20 mV) to activate and then inactivate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to measure the tail current.

    • Record baseline currents in the vehicle control solution.

  • Compound Application:

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.

  • Data Acquisition and Analysis:

    • Record the hERG tail current at each concentration of the antagonist.

    • Measure the peak tail current amplitude and plot the percent inhibition as a function of drug concentration to determine the IC50 value.

Visualizations

CCR1_Signaling_Pathway CCR1 Signaling Pathway CCR1_Ligand CCR1 Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Receptor CCR1_Ligand->CCR1 Binds G_Protein Gαi Protein CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Calcium_Flux Increased Intracellular Calcium Ca2_release->Calcium_Flux Downstream Downstream Cellular Responses (e.g., Chemotaxis) Calcium_Flux->Downstream Antagonist This compound Antagonist->CCR1 Blocks

Caption: CCR1 signaling cascade leading to calcium mobilization and chemotaxis.

Experimental_Workflow Workflow for Assessing On-Target vs. Off-Target Effects cluster_on_target On-Target (CCR1) Assessment cluster_off_target Off-Target (hERG) Assessment OnTarget_Assay Calcium Flux Assay OnTarget_Result Determine CCR1 IC50 OnTarget_Assay->OnTarget_Result Comparison Compare Potency: CCR1 IC50 vs. hERG IC50 OnTarget_Result->Comparison OffTarget_Assay hERG Patch-Clamp Assay OffTarget_Result Determine hERG IC50 OffTarget_Assay->OffTarget_Result OffTarget_Result->Comparison Start This compound Start->OnTarget_Assay Start->OffTarget_Assay Conclusion Evaluate Therapeutic Window and Potential for Side Effects Comparison->Conclusion

Caption: Experimental workflow for characterizing this compound.

References

Technical Support Center: Improving the Stability of CCR1 Antagonist 9 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with CCR1 antagonist 9 in solution. The following information is designed to help you identify potential causes of degradation and implement strategies to enhance the stability of your compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the common causes?

A1: Loss of potency for a small molecule antagonist like this compound in solution can stem from several factors, including chemical degradation and physical instability. Common causes include:

  • Hydrolysis: Reaction with water molecules in the solution, often catalyzed by acidic or basic conditions.

  • Oxidation: Degradation caused by reaction with dissolved oxygen or exposure to light (photolysis), which can generate reactive oxygen species.[1][2]

  • pH Instability: The compound may be stable only within a narrow pH range. Deviations from this optimal pH can accelerate degradation.[1][[“]]

  • Improper Storage: Exposure to elevated temperatures, light, or repeated freeze-thaw cycles can significantly impact stability.[4]

  • Solvent Effects: The choice of solvent can influence the stability of the compound. Some solvents may promote degradation pathways.

  • Precipitation: The compound may be precipitating out of solution over time, reducing its effective concentration. This can be influenced by temperature changes or solvent evaporation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: While specific stability data for this compound is not publicly available, general recommendations for small molecule antagonists suggest the following:

  • Temperature: For long-term storage, stock solutions should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, storing solutions under an inert gas like nitrogen or argon can be beneficial.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Absolutely. The solvent system is critical for maintaining the stability of small molecule antagonists. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. However, it's important to use high-purity, anhydrous DMSO as it can be hygroscopic, and the absorbed water can contribute to hydrolysis. For in vivo studies, co-solvent systems are often necessary to improve solubility and stability. A typical formulation might include DMSO, PEG300, Tween-80, and saline. The compatibility of the antagonist with all components of the solvent system should be evaluated.

Q4: What are some general strategies to improve the stability of this compound in my experimental solutions?

A4: Several formulation strategies can be employed to enhance the stability of small molecule drugs in solution:

  • pH Optimization: Determine the optimal pH for stability and use a buffering agent to maintain it.

  • Use of Stabilizers/Excipients:

    • Antioxidants: To prevent oxidative degradation, consider adding antioxidants like ascorbic acid or tocopherol.

    • Chelating Agents: If metal ions might be catalyzing degradation, adding a chelating agent such as EDTA can be effective.

    • Cyclodextrins: These can encapsulate the drug molecule, protecting it from degradation and improving solubility.

    • Polymers: Polymers like HPMC or PVP can also be used to stabilize the formulation.

  • Microencapsulation: This technique involves enclosing the drug particles within a protective shell, which can enhance stability by providing a physical barrier.

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing the compound to remove water can prevent hydrolysis and microbial growth. The lyophilized powder can then be reconstituted in the desired solvent immediately before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. Poor solubility, temperature fluctuations, solvent evaporation.1. Confirm the solubility limit in your chosen solvent. 2. Consider using a co-solvent system to improve solubility. 3. Store at a constant, appropriate temperature. 4. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results between experiments. Degradation of stock solution, improper handling.1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. Review storage and handling procedures to ensure consistency. 3. Perform a stability study on your stock solution under your storage conditions.
Solution changes color over time. Chemical degradation, possibly oxidation or photolysis.1. Protect the solution from light by using amber vials or wrapping vials in foil. 2. Consider adding an antioxidant to the formulation. 3. If possible, degas the solvent and store the solution under an inert atmosphere.
Loss of biological activity in cell-based assays. Degradation in the assay medium, adsorption to plasticware.1. Assess the stability of the compound in your cell culture medium at 37°C over the time course of your experiment. 2. Consider including stabilizing agents compatible with your cell line. 3. Use low-binding plasticware for preparing and storing solutions.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment by HPLC

This protocol outlines a basic method to assess the stability of this compound in a specific solvent and temperature condition.

Objective: To quantify the percentage of intact this compound remaining in solution over time.

Materials:

  • This compound

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Chosen solvent (e.g., DMSO, PBS)

  • Incubator or water bath set to the desired temperature

  • Autosampler vials

Methodology:

  • Prepare a stock solution of this compound at a known concentration in the chosen solvent.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the intact antagonist.

  • Incubation: Place the remaining stock solution in the incubator at the desired temperature (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC. Record the peak area.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Protocol 2: pH Profile and Stability

Objective: To determine the effect of pH on the stability of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system

  • pH meter

Methodology:

  • Prepare solutions of this compound at a known concentration in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each pH solution by HPLC to determine the initial concentration.

  • Incubation: Incubate the solutions at a constant temperature.

  • Time-Point Analysis: At various time points, analyze aliquots from each pH solution by HPLC.

  • Data Analysis: Plot the percentage of remaining antagonist versus time for each pH. This will help identify the pH at which the compound is most stable.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound initial_hplc T=0 HPLC Analysis prep_stock->initial_hplc prep_buffers Prepare Buffers at Various pH Values incubation Incubate Solutions at Defined Temperature initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc data_analysis Data Analysis and Stability Profile Generation timepoint_hplc->data_analysis signaling_pathway Simplified CCR1 Signaling Pathway cluster_membrane Cell Membrane ligand Chemokine (e.g., CCL3, CCL5) ccr1 CCR1 Receptor ligand->ccr1 Binds g_protein G-protein ccr1->g_protein Activates downstream Downstream Signaling (e.g., Ca2+ flux, chemotaxis) g_protein->downstream Initiates antagonist This compound antagonist->ccr1 Blocks

References

CCR1 antagonist 9 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with CCR1 antagonists, with a specific focus on "CCR1 antagonist 9". Our goal is to help you navigate experimental variability and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is CCR1 and why is it a therapeutic target?

A1: C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) primarily expressed on the surface of immune cells like monocytes, macrophages, and T cells.[1][2][3] It binds to several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), to mediate the migration of these cells to sites of inflammation.[2][4] Due to its role in recruiting leukocytes in various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and transplant rejection, CCR1 is a significant target for drug development.

Q2: How does CCR1 signal? Are there different pathways to consider?

A2: CCR1 is predominantly coupled to the Gαi subunit of heterotrimeric G proteins. Upon agonist binding, this canonical pathway inhibits adenylyl cyclase (lowering cAMP), and more importantly, activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This signaling cascade is crucial for cell migration (chemotaxis).

Furthermore, CCR1 can signal through G protein-independent pathways involving β-arrestin. Recent evidence also points to constitutive (ligand-independent) activity and internalization of CCR1, which is mediated by β-arrestin-2. This complexity means that different antagonists can have varied effects depending on which pathway they inhibit, a phenomenon known as biased antagonism.

Q3: What is "this compound" and what is its reported potency?

A3: this compound is a potent and selective small molecule inhibitor of the CCR1 receptor. Its potency has been quantified in different functional assays, which can yield different values. It is crucial to consider the assay context when interpreting these numbers.

Q4: Why do I see different IC50 values for my CCR1 antagonist in different assays?

A4: This is a common and expected source of variability. Different assays measure distinct events in the CCR1 signaling cascade. For example, a binding assay measures direct displacement of a ligand, while a calcium flux assay measures a G protein-dependent event, and a chemotaxis assay measures the ultimate biological outcome. An antagonist might be more effective at blocking one downstream pathway than another (biased antagonism). Studies have shown clear differences between various CCR1 antagonists in their ability to inhibit ligand binding, β-arrestin translocation, and cell migration. Therefore, assessing compounds across a spectrum of assays is necessary for a complete profile.

Q5: My CCR1 antagonist failed to show efficacy in an in vivo model despite promising in vitro data. What could be the reason?

A5: Lack of translation from in vitro to in vivo models is a significant challenge in drug development. Several factors could be at play:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor oral bioavailability, rapid metabolism, or may not reach sufficient concentrations at the target tissue.

  • Species Cross-Reactivity: Some CCR1 antagonists lack potency against rodent receptors, making in vivo studies in standard models difficult.

  • Model-Specific Biology: The role of CCR1 and the specific ligands driving the pathology can differ between animal models and human disease. For instance, while CCR1 deficiency reduced liver fibrosis in some mouse models, the antagonist BX471 did not, possibly due to model-specific toxic interactions or alternative signaling pathways.

  • Receptor Redundancy: Other chemokine receptors may compensate for the blockade of CCR1 in vivo.

  • Antagonist Tolerance: Prolonged exposure to an antagonist can sometimes lead to a progressive reduction in drug efficacy.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro Assays

Problem: You are observing significant variability in the IC50 value of your CCR1 antagonist between experiments or when switching assay types (e.g., Calcium Flux vs. Chemotaxis).

Potential Cause Troubleshooting Step Rationale
Cell Line & Receptor Expression 1. Monitor Passage Number: Use cells within a consistent, low passage number range. 2. Verify Receptor Expression: Periodically check CCR1 surface expression via flow cytometry or Western blot. 3. Use a Stable Cell Line: If using transient transfection, consider generating a stable cell line for more consistent receptor levels.High passage numbers can lead to genetic drift and altered receptor expression or signaling fidelity. Inconsistent receptor density directly impacts the signal window and antagonist potency.
Agonist Concentration 1. Perform Agonist Dose-Response: Before running antagonist curves, re-establish the EC50 and EC80 for your specific agonist (e.g., CCL3, CCL5) and cell system. 2. Use Submaximal Agonist Concentration: Use an agonist concentration around the EC80 for antagonist inhibition assays.The agonist concentration is critical. If it's too high (on the plateau of the dose-response curve), it can overcome competitive antagonism, leading to an artificially high IC50 for your antagonist.
Assay-Specific Conditions 1. Optimize Incubation Times: Ensure pre-incubation with the antagonist is long enough to reach equilibrium (typically 15-30 min). Optimize the agonist stimulation time to capture the peak response. 2. Check Assay Buffer Components: Ensure consistency in buffer composition (e.g., BSA, ion concentrations), as this can affect protein stability and cell response.Inadequate pre-incubation can underestimate antagonist potency. The kinetics of different signaling pathways (e.g., calcium vs. β-arrestin) can vary.
Biased Antagonism 1. Profile Across Multiple Assays: Characterize your antagonist in several assays (e.g., binding, calcium, chemotaxis, β-arrestin recruitment). 2. Interpret Data in Context: Acknowledge that different IC50 values reflect the compound's unique profile. A compound may be potent in a chemotaxis assay but weaker in a β-arrestin assay.CCR1 antagonists can stabilize different receptor conformations, leading to preferential inhibition of G protein-dependent or β-arrestin-dependent pathways. This is a real biological effect, not necessarily an error.
Guide 2: No Effect or Poor Potency in Chemotaxis Assays

Problem: Your CCR1 antagonist shows good activity in a binding or second messenger assay (e.g., calcium flux) but fails to block cell migration effectively.

Potential Cause Troubleshooting Step Rationale
Cell Health and Viability 1. Assess Cytotoxicity: Run a cell viability assay (e.g., MTT, Trypan Blue) with your antagonist at the concentrations used in the chemotaxis assay. 2. Visual Inspection: Check cells under a microscope to ensure they are healthy and not stressed before starting the assay.High concentrations of a compound can be toxic, which would inhibit cell migration for reasons unrelated to CCR1 antagonism. Stressed cells migrate poorly, reducing the assay window.
Transwell Assay Setup 1. Optimize Pore Size: Ensure the transwell membrane pore size is appropriate for the cell type being used (e.g., 5 µm for monocytes). 2. Optimize Cell Number and Time: Titrate the number of cells seeded and the assay duration to achieve an optimal signal-to-background ratio.Incorrect pore size can impede or allow passive movement of cells. Too few cells or too short a time will result in a weak signal, while too long may lead to signal saturation.
Constitutive Receptor Activity 1. Check Basal Migration: Measure cell migration towards media without an agonist. 2. Test Antagonist on Basal Migration: See if the antagonist can reduce this basal migration.CCR1 can be constitutively active, leading to ligand-independent migration. Some antagonists may not be effective against this basal activity, which could contribute to a high background signal.
Off-Target Effects 1. Screen for Off-Target Activity: If possible, test the antagonist against other chemokine receptors expressed on the cells or other known off-targets.The compound could have off-target agonist activity on another receptor that promotes migration, counteracting its CCR1 antagonism. Some CCR antagonists have been shown to cross-react with other receptors, like α1-adrenergic receptors.

Quantitative Data Summary

The following tables summarize reported potency values for CCR1 antagonists. Note that values are highly dependent on the specific assay conditions, cell type, and ligand used.

Table 1: Potency of this compound

Assay TypeLigand/StimulusCell LineIC50 (nM)
Calcium FluxNot SpecifiedNot Specified6.8
ChemotaxisNot SpecifiedTHP-128

Table 2: Comparative Potency (pIC50) of Various CCR1 Antagonists in a β-Arrestin Translocation Assay

CompoundpIC50 (-log(IC50 M))
BX4717.9
MLN-38977.8
AZD48187.5
PS8998777.5
CP4817156.9
CCX354No effect
Source: Adapted from data presented in studies on biased antagonism. Note that CCX354 showed no effect at the tested concentrations in this specific assay.

Experimental Protocols

Protocol 1: Calcium Flux Assay

This functional assay measures the ability of a CCR1 antagonist to inhibit agonist-induced increases in intracellular calcium.

  • Cell Preparation:

    • Culture cells expressing CCR1 (e.g., HEK293-CCR1, THP-1) to ~80-90% confluency.

    • Harvest cells and wash with a buffer (e.g., PBS).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM, Fluo-4/AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Wash cells to remove excess dye and resuspend in assay buffer.

  • Antagonist Pre-incubation:

    • Dispense cells into a 96- or 384-well plate.

    • Add varying concentrations of the CCR1 antagonist (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at room temperature or 37°C to allow the antagonist to bind to the receptor.

  • Agonist Stimulation and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Add a pre-determined EC80 concentration of a CCR1 agonist (e.g., CCL3/MIP-1α).

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.

  • Data Analysis:

    • Calculate the change in fluorescence (peak - baseline) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Chemotaxis (Transwell Migration) Assay

This assay measures the ability of an antagonist to block the directed migration of cells towards a chemokine gradient.

  • Chamber Preparation:

    • Place transwell inserts (e.g., 5 µm pore size for monocytes) into the wells of a 24- or 48-well plate.

    • Add assay media containing various concentrations of a CCR1 agonist (e.g., CCL3) to the lower wells. Include a negative control well with media only.

  • Cell Preparation and Treatment:

    • Harvest CCR1-expressing cells (e.g., THP-1 monocytes, primary splenocytes) and resuspend in assay media.

    • Aliquot cells and treat with varying concentrations of the CCR1 antagonist or vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Migration:

    • Add the treated cell suspension to the upper chamber of the transwell inserts.

    • Incubate the plate at 37°C in a CO2 incubator for a pre-optimized time (e.g., 2-4 hours) to allow cells to migrate through the membrane.

  • Quantification:

    • Remove the transwell inserts.

    • Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).

    • Elute the stain and measure absorbance or count the migrated cells using a microscope or a plate reader.

  • Data Analysis:

    • Subtract the number of cells that migrated in the negative control (media only) from all other values.

    • Normalize the data to the vehicle-treated, agonist-stimulated control (0% inhibition).

    • Plot the percentage inhibition of migration against the log concentration of the antagonist to calculate the IC50.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein G Protein-Dependent Arrestin β-Arrestin CCR1->Arrestin G Protein-Independent PLC PLC G_protein->PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium MAPK MAPK Pathway (ERK1/2) Arrestin->MAPK Internalization Receptor Internalization Arrestin->Internalization Ligand Chemokine (e.g., CCL3/MIP-1α) Ligand->CCR1 Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Inhibits PKC PKC Activation Calcium->PKC Chemotaxis Chemotaxis (Cell Migration) PKC->Chemotaxis MAPK->Chemotaxis

Caption: CCR1 canonical (G protein) and non-canonical (β-arrestin) signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding 1. Binding Assay (Radioligand Displacement) Calcium 2. Calcium Flux Assay Binding->Calcium Functional Screen Arrestin 3. β-Arrestin Assay Calcium->Arrestin Pathway Profiling Chemotaxis 4. Chemotaxis Assay Arrestin->Chemotaxis Biological Endpoint PKPD 5. PK/PD Studies Chemotaxis->PKPD Lead Candidate Efficacy 6. Disease Model Efficacy (e.g., Arthritis, MS) PKPD->Efficacy

Caption: General experimental workflow for characterizing a CCR1 antagonist.

Troubleshooting_Logic Start Inconsistent Results with CCR1 Antagonist CheckAssay Which assay shows variability? Start->CheckAssay InVitro In Vitro Assays (e.g., IC50 shift) CheckAssay->InVitro In Vitro InVivo In Vivo Model (Lack of Efficacy) CheckAssay->InVivo In Vivo CheckCells Check Cell Health & Receptor Expression InVitro->CheckCells CheckPK Review PK/PD Data (Exposure, Target Engagement) InVivo->CheckPK CheckReagents Verify Agonist/Antagonist Concentration & Stability CheckCells->CheckReagents OK CheckProtocol Review Assay Protocol (Incubation times, etc.) CheckReagents->CheckProtocol OK ConsiderBias Are results consistent with Biased Antagonism? CheckProtocol->ConsiderBias OK Profile Profile in multiple assays to build a complete picture ConsiderBias->Profile Yes CheckSpecies Confirm Cross-Reactivity with Animal Model CheckPK->CheckSpecies OK CheckModel Is the model CCR1-dependent? CheckSpecies->CheckModel OK

Caption: A logical workflow for troubleshooting CCR1 antagonist experiments.

References

Addressing hygroscopic DMSO effects on CCR1 antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with CCR1 antagonist 9, with a specific focus on the effects of hygroscopic dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO appears cloudy or has precipitated after storage. What is the cause?

A1: This is a common issue related to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere.[1] Water absorption by DMSO can significantly decrease the solubility of this compound, leading to precipitation, especially after freeze-thaw cycles.[2][3][4] It is crucial to use newly opened or properly stored anhydrous DMSO to ensure the compound remains fully dissolved.[4]

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could the solvent be a factor?

A2: Yes, solvent integrity is critical. Inconsistent results can arise from a few factors related to your DMSO stock solution:

  • Compound Precipitation: As mentioned in Q1, if the antagonist has precipitated out of solution due to water absorption in the DMSO, the actual concentration in your assay will be lower than intended, leading to variable inhibitory effects.

  • Direct Effects of DMSO: At certain concentrations, DMSO itself can have effects on cell assays. The presence of water can alter the physicochemical properties of the DMSO solution, potentially influencing its interaction with cells and other assay components.

  • Assay Interference: In some specific assay formats, like certain scintillation proximity assays, DMSO has been shown to interfere with the readout.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Q4: What are the best practices for handling DMSO to minimize water absorption?

A4: To maintain the anhydrous nature of DMSO, follow these best practices:

  • Use Anhydrous Grade DMSO: Always use a high-quality, anhydrous grade of DMSO for preparing stock solutions.

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the atmosphere.

  • Use Appropriate Containers: Store DMSO in airtight containers with secure seals.

  • Aliquot Stock Solutions: Prepare small, single-use aliquots of your this compound stock solution to prevent the need to repeatedly access the main stock, which introduces moisture with each use.

  • Proper Storage Environment: Store DMSO and your stock solutions in a dry environment.

Troubleshooting Guides

Issue 1: Precipitate observed in this compound stock solution
  • Potential Cause: Water absorption by DMSO.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stock solution for any visible precipitate or cloudiness.

    • Solubility Check: If precipitation is suspected, gently warm the solution and use sonication to see if the compound redissolves. However, be aware that this might be a temporary fix if the DMSO is already hydrated.

    • Prepare Fresh Stock: The most reliable solution is to discard the suspect stock solution and prepare a fresh one using a new, unopened bottle of anhydrous DMSO.

    • Solvent Quality Control: Consider implementing a procedure to periodically check the water content of your DMSO, for example, using a Karl Fischer titrator.

Issue 2: Inconsistent IC50 values for this compound
  • Potential Cause: Inaccurate concentration of the active compound due to precipitation in hydrated DMSO.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solution: As with precipitation issues, the first step is to prepare a fresh stock solution of this compound in a new, unopened vial of anhydrous DMSO.

    • Verify Pipetting Accuracy: Ensure that the pipettes used for serial dilutions are properly calibrated.

    • Control for DMSO Concentration: Maintain a consistent final concentration of DMSO across all wells of your assay plate, including controls, to minimize solvent-induced artifacts.

    • Assay Controls: Include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.

Quantitative Data

The solubility of this compound is significantly impacted by the presence of water in DMSO. While specific quantitative data for this particular antagonist is not publicly available, the general trend for hydrophobic small molecules is a decrease in solubility with increasing water content in DMSO.

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in DMSO 83.33 mg/mL (195.87 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (in Solvent) -80°C for 2 years; -20°C for 1 year

Table 2: In Vitro Activity of this compound

AssayIC50Source
Calcium Flux Assay 6.8 nM
THP-1 Cell Chemotaxis 28 nM
hERG Blockade 30 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder and a new, sealed bottle of anhydrous DMSO to come to room temperature.

  • In a sterile environment, quickly weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2351 mL of DMSO to 1 mg of the compound).

  • If necessary, use ultrasonic agitation to ensure the compound is fully dissolved.

  • Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C or -20°C.

Protocol 2: In Vivo Solution Preparation (Example)

For in vivo experiments, a common formulation involves a multi-component solvent system to ensure bioavailability.

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This protocol should be performed freshly on the day of the experiment.

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3/MIP-1a CCL3/MIP-1a CCR1 CCR1 CCL3/MIP-1a->CCR1 Binds G_Protein G Protein (Gi) CCR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_Flux->Chemotaxis Leads to PKC->Chemotaxis Leads to Antagonist This compound Antagonist->CCR1 Blocks

Caption: CCR1 signaling pathway and the inhibitory action of Antagonist 9.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Prep_DMSO Use Anhydrous DMSO Start->Prep_DMSO Prep_Compound Prepare Stock Solution of this compound Prep_DMSO->Prep_Compound Aliquot Aliquot and Store at -80°C Prep_Compound->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw Dilute Prepare Serial Dilutions Thaw->Dilute Add_Cells Add Cells to Assay Plate Dilute->Add_Cells Incubate Incubate with Compound Add_Cells->Incubate Read_Plate Read Plate Incubate->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Recommended workflow for using this compound in experiments.

Troubleshooting_Logic Problem Inconsistent Results or Precipitate Observed? Check_DMSO Is the DMSO anhydrous and new? Problem->Check_DMSO Check_Storage Was the stock solution stored correctly? Check_DMSO->Check_Storage Yes New_Stock Prepare Fresh Stock with Anhydrous DMSO Check_DMSO->New_Stock No Check_Storage->New_Stock No Re_evaluate Problem Solved? Check_Storage->Re_evaluate Yes New_Stock->Re_evaluate Investigate_Other Investigate Other Experimental Variables Re_evaluate->Investigate_Other No Success Success Re_evaluate->Success Yes

Caption: Troubleshooting logic for issues with this compound.

References

Technical Support Center: Optimizing Pre-incubation Time for CCR1 Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR1 antagonists. The following information is designed to help you optimize your experimental protocols and overcome common challenges, particularly concerning pre-incubation time.

Frequently Asked Questions (FAQs)

Q1: Why is pre-incubation with a CCR1 antagonist necessary before adding the agonist?

A1: Pre-incubation is a critical step to ensure that the antagonist has sufficient time to bind to the CCR1 receptor and reach equilibrium. Many antagonist-receptor interactions are not instantaneous. If the agonist is added too soon, the antagonist may not have fully occupied the receptors, leading to an underestimation of its potency (an artificially high IC50 value). This is particularly important for antagonists with slow association kinetics (slow k_on rates).

Q2: What is the optimal pre-incubation time for my CCR1 antagonist experiment?

A2: The optimal pre-incubation time is not a one-size-fits-all parameter and depends on the specific binding kinetics of your antagonist (its association and dissociation rates, k_on and k_off). For novel antagonists, this needs to be determined empirically. A good starting point for many CCR1 antagonists is a pre-incubation time of 30 to 60 minutes. However, for antagonists with slow binding characteristics, longer pre-incubation times may be necessary to reach equilibrium.

Q3: How can I determine the optimal pre-incubation time for a novel CCR1 antagonist?

A3: To determine the optimal pre-incubation time, you should perform a time-course experiment. This involves keeping the concentrations of the antagonist and agonist constant while varying the pre-incubation time. You would then measure the inhibitory effect at each time point. The optimal pre-incubation time is the point at which the inhibitory effect of the antagonist platens, indicating that binding has reached equilibrium.

Q4: What are the consequences of a suboptimal pre-incubation time?

A4:

  • Too short: An insufficient pre-incubation time will not allow the antagonist to reach binding equilibrium before the agonist is introduced. This will result in an underestimation of the antagonist's potency, leading to an inaccurate IC50 value.

  • Too long: While less common, excessively long pre-incubation times can sometimes lead to issues such as antagonist degradation, cytotoxicity, or receptor internalization, which can also affect the accuracy of your results.

Q5: I am observing high variability in my results. Could pre-incubation time be a factor?

A5: Yes, inconsistent pre-incubation timing can be a significant source of variability. Ensure that the pre-incubation time is precisely controlled and consistent across all wells and experiments. Other factors to consider are inconsistent cell seeding, reagent concentrations, and temperature fluctuations.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High IC50 value / Low antagonist potency Insufficient pre-incubation time.Perform a time-course experiment to determine the optimal pre-incubation time. Increase the pre-incubation time in increments (e.g., 30, 60, 90, 120 minutes) and observe if the IC50 value decreases and stabilizes.
Antagonist degradation.Check the stability of your antagonist under the experimental conditions. Prepare fresh solutions for each experiment.
High background signal in negative controls Nonspecific binding of the antagonist.Include a control with a structurally unrelated compound to assess nonspecific effects. Optimize washing steps to remove unbound antagonist.
Cell autofluorescence.Measure the fluorescence of cells alone to determine the baseline autofluorescence.
Complete loss of signal Omission of a key reagent.Double-check your protocol to ensure all reagents (e.g., antagonist, agonist, detection reagents) were added correctly.
Inactive antagonist.Test a fresh aliquot of the antagonist to rule out degradation.
Low receptor expression.Use cells with a confirmed high expression of CCR1. Passage number can affect receptor expression levels.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Pre-incubation Time

This protocol outlines a general procedure for determining the optimal pre-incubation time for a CCR1 antagonist in a functional assay, such as a calcium mobilization assay.

  • Cell Preparation:

    • Seed CCR1-expressing cells (e.g., HEK293-CCR1 or THP-1 cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Antagonist Preparation:

    • Prepare a dilution series of your CCR1 antagonist in assay buffer. It is recommended to test a concentration at or near the expected IC50.

  • Pre-incubation:

    • Add the CCR1 antagonist to the wells.

    • Incubate the plate for varying amounts of time (e.g., 15, 30, 60, 90, 120, and 180 minutes) at 37°C.

  • Agonist Stimulation:

    • Following the respective pre-incubation period, add a concentration of a CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) that elicits a submaximal response (EC80).

  • Signal Detection:

    • Immediately measure the desired response (e.g., intracellular calcium flux) using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition curve reaches a plateau.

Protocol 2: CCR1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a CCR1 antagonist.

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing CCR1.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Your unlabeled CCR1 antagonist at various concentrations.

      • A fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3).

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate for a predetermined optimal time (e.g., 60-120 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium. This incubation time should be optimized as described in Protocol 1.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

Table 1: Example Data for Optimizing Pre-incubation Time

Pre-incubation Time (minutes)% Inhibition of Agonist Response (at constant antagonist concentration)
1535%
3055%
6070%
9072%
12073%

In this example, a pre-incubation time of 60-90 minutes would be considered optimal as the inhibition has plateaued.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Ca_release->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis Ligand CCR1 Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binds & Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks Binding

Caption: CCR1 Signaling Pathway and Point of Antagonist Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed CCR1-expressing cells in 96-well plate B Prepare Antagonist and Agonist solutions C Add Antagonist to cells D Pre-incubate for varying time points (e.g., 15, 30, 60, 90 min) C->D E Add Agonist (e.g., CCL3) D->E F Measure cellular response (e.g., Calcium Flux) E->F G Plot % Inhibition vs. Pre-incubation time H Determine time point where inhibition plateaus G->H I Optimal Pre-incubation Time Identified H->I

Caption: Workflow for Optimizing Antagonist Pre-incubation Time.

Troubleshooting_Logic Start Unexpected Results in CCR1 Antagonist Assay Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Assay_Setup_Issue Issue with assay setup: - Reagent integrity - Cell health - Instrument calibration Check_Controls->Assay_Setup_Issue No Antagonist_Issue Is the IC50 value higher than expected? Check_Controls->Antagonist_Issue Yes Optimize_Preincubation Optimize pre-incubation time: Perform a time-course experiment Antagonist_Issue->Optimize_Preincubation Yes Other_Issues Investigate other factors: - Antagonist degradation - Incorrect concentrations - Low receptor expression Antagonist_Issue->Other_Issues No Success Problem Resolved Optimize_Preincubation->Success

Caption: Troubleshooting Logic for CCR1 Antagonist Assays.

Validation & Comparative

CCR1 Antagonists: A Comparative Analysis of In Vitro Potency of CCX9588 and BX471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of two prominent small molecule antagonists of the C-C chemokine receptor type 1 (CCR1): CCX9588 and BX471. CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of inflammatory cells, making it a significant target for therapeutic intervention in various inflammatory and autoimmune diseases. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological pathways to aid researchers in their evaluation of these compounds.

Quantitative Potency Comparison

The in vitro potency of CCX9588 and BX471 has been evaluated using various assays that measure different aspects of receptor antagonism. The following table summarizes the reported quantitative data for each compound.

CompoundAssay TypeCell Line/SystemLigandPotency (IC50/Ki)
CCX9588 Chemotaxis AssayTHP-1 cellsCCL150.1 nM (IC50)[1]
Chemotaxis AssayHuman Monocytes-0.2 nM (IC50)
BX471 Radioligand Binding AssayHEK293 cells expressing human CCR1MIP-1α (CCL3)1 nM (Ki)
Calcium Mobilization AssayHEK293 cells expressing human CCR1MIP-1α (CCL3)5.8 nM (IC50)

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of antagonist potency. Lower values indicate higher potency. Direct comparison of absolute values should be made with caution due to the different assay formats and conditions.

CCR1 Signaling Pathway

CCR1, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), activates intracellular signaling cascades that lead to cellular responses like chemotaxis, calcium mobilization, and inflammation. The diagram below illustrates the canonical G protein-dependent signaling pathway activated by CCR1.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Chemotaxis) Ca_release->Cell_response PKC->Cell_response Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binding

Caption: CCR1 G protein-dependent signaling pathway.

Experimental Methodologies

The following sections provide detailed protocols for the key in vitro assays used to determine the potency of CCR1 antagonists.

Radioligand Binding Assay (for BX471)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare Membranes (from CCR1-expressing cells) B Incubate Membranes with Radioligand (e.g., ¹²⁵I-CCL3) & Test Compound (BX471) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR1 receptor (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[2][3]

  • Binding Reaction: The assay is typically performed in a 96-well plate. A fixed concentration of radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (BX471).[2][3]

  • Incubation: The reaction mixture is incubated at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Chemotaxis Assay (for CCX9588)

This functional assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

Experimental Workflow:

Chemotaxis_Workflow A Prepare Cell Suspension (e.g., THP-1 cells) B Pre-incubate Cells with Test Compound (CCX9588) A->B C Place Cells in Upper Chamber of a Transwell Plate B->C E Incubate to Allow Cell Migration C->E D Add Chemoattractant (e.g., CCL15) to Lower Chamber F Quantify Migrated Cells E->F G Data Analysis (Determine IC50) F->G

Caption: Workflow for a transwell chemotaxis assay.

Protocol:

  • Cell Preparation: A monocytic cell line, such as THP-1, which endogenously expresses CCR1, is used. The cells are cultured and then resuspended in assay medium, often containing a low percentage of serum.

  • Compound Incubation: The THP-1 cells are pre-incubated with various concentrations of the CCR1 antagonist (CCX9588) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Transwell Setup: The assay is performed using a transwell plate, which consists of an upper and a lower chamber separated by a microporous membrane. The chemoattractant (e.g., CCL15 or MIP-1α) is placed in the lower chamber.

  • Cell Migration: The pre-incubated cell suspension is added to the upper chamber of the transwell insert. The plate is then incubated for several hours (e.g., 1.5 to 4 hours) at 37°C in a humidified incubator to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with Giemsa or a fluorescent dye like Calcein AM), and counted using a microscope or a plate reader.

  • Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the absence of the antagonist (positive control). The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration, is determined by non-linear regression analysis.

Calcium Mobilization Assay (for BX471)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist-induced receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed CCR1-expressing Cells in a Microplate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Pre-incubate Cells with Test Compound (BX471) B->C D Stimulate with CCR1 Agonist (e.g., MIP-1α) C->D E Measure Fluorescence Changes (Real-time Plate Reader) D->E F Data Analysis (Determine IC50) E->F

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Preparation: Cells expressing the CCR1 receptor (e.g., HEK293 cells) are seeded into a 96- or 384-well microplate and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific time (e.g., 30-60 minutes) at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Incubation: After washing to remove excess dye, the cells are incubated with various concentrations of the CCR1 antagonist (BX471).

  • Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of a CCR1 agonist (e.g., MIP-1α).

  • Agonist Stimulation: The CCR1 agonist is added to the wells, and the fluorescence intensity is monitored in real-time. Agonist binding to CCR1 triggers the release of calcium from intracellular stores, leading to a rapid increase in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated using non-linear regression.

References

A Head-to-Head Comparison of CCR1 Antagonists: Compound 9 vs. MLN3897

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective CCR1 antagonist is critical for advancing therapies targeting inflammatory diseases. This guide provides a direct comparison of the efficacy of two notable CCR1 antagonists, CCR1 antagonist 9 and MLN3897, supported by experimental data and detailed protocols.

This comparison guide delves into the available in vitro efficacy data for these two compounds, presenting a clear, data-driven overview to inform research decisions. We will explore their performance in key functional assays that are crucial for characterizing CCR1 antagonism.

Quantitative Efficacy Overview

The inhibitory potency of this compound and MLN3897 has been evaluated in several key in vitro assays. The following table summarizes the available quantitative data, providing a direct comparison of their efficacy.

CompoundAssayCell TypeLigand/StimulusPotency (IC50/Ki)
This compound Calcium FluxNot specifiedNot specified6.8 nM[1]
ChemotaxisTHP-1 cellsNot specified28 nM[1]
MLN3897 Radioligand BindingTHP-1 cell membranes125I-MIP-1α2.3 nM (Ki)[2]
ChemotaxisHuman monocytesCCL152 nM[1]

Delving into the Experimental Protocols

To fully appreciate the comparative efficacy of these antagonists, it is essential to understand the methodologies used to generate the supporting data. Below are detailed protocols for the key experiments cited.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration that occurs upon CCR1 activation by a ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CCR1 antagonist by measuring its effect on ligand-induced intracellular calcium mobilization.

General Protocol:

  • Cell Preparation:

    • Culture cells endogenously expressing CCR1 (e.g., THP-1) or a cell line stably transfected with the human CCR1 receptor (e.g., HEK293) in appropriate media.

    • Harvest cells and resuspend them in a physiological buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating at 37°C. This dye will fluoresce upon binding to free intracellular calcium.

    • Wash the cells to remove excess extracellular dye.

  • Assay Procedure:

    • Aliquot the dye-loaded cells into a microplate.

    • Add varying concentrations of the CCR1 antagonist (e.g., this compound or MLN3897) to the wells and incubate for a predetermined period to allow for receptor binding.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) to all wells to stimulate the receptor.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of intracellular calcium.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant, a key function mediated by CCR1.

Objective: To determine the IC50 of a CCR1 antagonist by measuring its ability to inhibit the migration of CCR1-expressing cells towards a CCR1 ligand.

General Protocol (using a Transwell system):

  • Cell and Reagent Preparation:

    • Use a human monocytic cell line that endogenously expresses CCR1, such as THP-1, or freshly isolated human monocytes.[1]

    • Culture and harvest the cells, resuspending them in assay medium.

    • Prepare solutions of the CCR1 antagonist at various concentrations.

    • Prepare a solution of a CCR1 chemoattractant (e.g., CCL3/MIP-1α or CCL15) at a concentration that elicits a robust chemotactic response.

  • Assay Setup:

    • Place Transwell inserts with a porous membrane (e.g., 5 µm pore size) into the wells of a companion plate.

    • Add the chemoattractant solution to the lower chamber of the wells.

    • Pre-incubate the cells with the different concentrations of the CCR1 antagonist.

    • Add the cell suspension (containing the antagonist) to the upper chamber of the Transwell inserts.

  • Incubation and Cell Migration:

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically a few hours).

  • Quantification of Migration:

    • After incubation, remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view for each well using a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the control (chemoattractant alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Science

To further clarify the mechanisms and processes involved, the following diagrams illustrate the CCR1 signaling pathway, a typical experimental workflow for evaluating antagonist efficacy, and a logical comparison of the two compounds.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Receptor Ligand->CCR1 Binds G_protein G-protein (Gαi) CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Antagonist CCR1 Antagonist (Compound 9 / MLN3897) Antagonist->CCR1 Blocks

Caption: CCR1 Signaling Pathway and Antagonist Inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CCR1-expressing cells (e.g., THP-1) Calcium_Assay 4a. Calcium Flux Assay - Load cells with Ca²⁺ dye - Add antagonist, then agonist - Measure fluorescence Cell_Culture->Calcium_Assay Chemotaxis_Assay 4b. Chemotaxis Assay - Add agonist to lower chamber - Add cells + antagonist to upper chamber - Incubate and quantify migration Cell_Culture->Chemotaxis_Assay Antagonist_Prep 2. Prepare serial dilutions of This compound & MLN3897 Antagonist_Prep->Calcium_Assay Antagonist_Prep->Chemotaxis_Assay Ligand_Prep 3. Prepare CCR1 agonist (e.g., CCL3) Ligand_Prep->Calcium_Assay Ligand_Prep->Chemotaxis_Assay Data_Collection 5. Collect raw data (Fluorescence intensity or Cell count) Calcium_Assay->Data_Collection Chemotaxis_Assay->Data_Collection IC50_Calc 6. Calculate % Inhibition and determine IC50 values Data_Collection->IC50_Calc Comparison 7. Compare IC50 values of Antagonist 9 and MLN3897 IC50_Calc->Comparison

Caption: Workflow for CCR1 Antagonist Efficacy Testing.

Logical_Comparison cluster_compound1 This compound cluster_compound2 MLN3897 cluster_conclusion Conclusion Antagonist9 This compound A9_Ca Ca²⁺ Flux IC50: 6.8 nM Antagonist9->A9_Ca A9_Chemo Chemotaxis IC50: 28 nM Antagonist9->A9_Chemo Comparison Efficacy Comparison A9_Ca->Comparison Potent A9_Chemo->Comparison Potent MLN3897 MLN3897 MLN_Bind Binding Ki: 2.3 nM MLN3897->MLN_Bind MLN_Chemo Chemotaxis IC50: 2 nM MLN3897->MLN_Chemo MLN_Bind->Comparison Very Potent (Binding) MLN_Chemo->Comparison Highly Potent Conclusion_Node Both are potent CCR1 antagonists. MLN3897 shows higher potency in chemotaxis and binding assays based on available data. Comparison->Conclusion_Node

Caption: Logical Comparison of Antagonist Efficacy.

References

A Comparative Guide to CCR1 Antagonists in Chemotaxis Assays: Featuring CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of various C-C chemokine receptor 1 (CCR1) antagonists in inhibiting chemotaxis, with a special focus on "CCR1 antagonist 9." CCR1 is a key G protein-coupled receptor involved in the recruitment of leukocytes to sites of inflammation, making it a significant target for therapeutic intervention in various inflammatory diseases. Chemotaxis assays are crucial in vitro tools to assess the potency and efficacy of CCR1 antagonists.

Quantitative Performance in Chemotaxis Assays

The following tables summarize the available quantitative data for this compound and other notable CCR1 antagonists in inhibiting chemotaxis. It is important to note that the experimental conditions, including the cell lines and chemoattractants used, may vary between studies, which can influence the IC50 values.

Table 1: Performance of this compound in a THP-1 Chemotaxis Assay

CompoundCell LineChemoattractantIC50 (nM)
This compoundTHP-1Not Specified28

Table 2: Comparative Performance of Other CCR1 Antagonists in a Multiple Myeloma Cell Chemotaxis Assay

This study evaluated the ability of several CCR1 antagonists to inhibit the migration of RPMI 8226 multiple myeloma cells in response to the CCR1 ligand, CCL3.

CompoundCell LineChemoattractantInhibition Rank Order
MLN3897RPMI 8226CCL3≥ CCX354
CCX354RPMI 8226CCL3≤ MLN3897, ≥ AZD4818
AZD4818RPMI 8226CCL3< CCX354, > BX471
BX471RPMI 8226CCL3< AZD4818, > PS899877
PS899877RPMI 8226CCL3< BX471, > CP481715
CP481715RPMI 8226CCL3< PS899877

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for chemotaxis assays commonly used to evaluate CCR1 antagonists.

THP-1 Cell Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes a common method for assessing the ability of CCR1 antagonists to block the migration of the human monocytic cell line THP-1 towards a chemoattractant.

1. Cell Culture and Preparation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 4.5 g/L glucose, 10 mM HEPES, 1.0 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

  • Maintain cell density between 5-8 x 10^5 cells/mL.

  • Prior to the assay, wash the cells and resuspend them in chemotaxis assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.

2. Assay Setup:

  • Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • In the lower chamber, add the chemoattractant (e.g., CCL3/MIP-1α) at a concentration known to induce optimal chemotaxis, diluted in assay buffer.

  • In the upper chamber, add the THP-1 cell suspension.

  • To test the antagonists, pre-incubate the THP-1 cells with various concentrations of the CCR1 antagonist for 15-30 minutes at 37°C before adding them to the upper chamber.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours, allowing the cells to migrate through the membrane towards the chemoattractant.

4. Quantification of Migration:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol (B129727) and Giemsa stain).

  • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for fluorescently labeled cells, a plate reader can be used to quantify the fluorescence of the migrated cells in the lower chamber.

5. Data Analysis:

  • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (chemoattractant alone).

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the cell migration.

Visualizing Key Processes

CCR1 Signaling Pathway

The binding of a chemokine ligand, such as CCL3 or CCL5, to CCR1 initiates a cascade of intracellular signaling events that ultimately lead to cell migration. The following diagram illustrates this pathway.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks Binding

Caption: CCR1 Signaling Pathway Leading to Chemotaxis.

Experimental Workflow for a Chemotaxis Assay

The following diagram outlines the key steps involved in a typical in vitro chemotaxis assay used to evaluate CCR1 antagonists.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture and Harvest THP-1 Cells B 2. Resuspend Cells in Assay Buffer A->B C 3. Pre-incubate Cells with CCR1 Antagonist B->C E 5. Add Pre-incubated Cells to Upper Chamber C->E D 4. Add Chemoattractant to Lower Chamber of Transwell Plate F 6. Incubate to Allow Cell Migration E->F G 7. Fix and Stain Migrated Cells F->G H 8. Quantify Migrated Cells (Microscopy or Plate Reader) G->H I 9. Calculate % Inhibition and Determine IC50 H->I

Selectivity of CCR1 antagonist 9 against other chemokine receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug discovery, the selectivity of a compound is a critical parameter, dictating its potential for therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the C-C chemokine receptor type 1 (CCR1) antagonist, compound 9 (also referred to as compound 19e), focusing on its selectivity against other chemokine receptors.

Potency and Selectivity of CCR1 Antagonist 9

To provide a comprehensive understanding of its selectivity profile, the following table summarizes the available data for this compound and provides a comparative look at other known CCR1 antagonists for which broader selectivity data has been published. This comparative approach allows for an indirect assessment of the expected selectivity profile of a potent CCR1 antagonist.

ReceptorThis compound (Compound 19e) IC50 (nM)
CCR1 6.8 (Calcium Flux) [1] 28 (Chemotaxis) [1]
CCR2Data not available
CCR3Data not available
CCR4Data not available
CCR5Data not available
CXCR1Data not available
CXCR2Data not available
CXCR3Data not available
CXCR4Data not available
hERG30,000[1]

Note: The lack of publicly available data for this compound against other chemokine receptors highlights a critical gap in its published pharmacological profile. The hERG IC50 value is included to provide an indication of its potential for cardiac side effects.

Experimental Protocols

The determination of antagonist selectivity is paramount in drug development. The following are detailed methodologies for key experiments typically used to assess the selectivity of a compound like this compound.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for a panel of chemokine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the chemokine receptor of interest (e.g., CCR1, CCR2, CCR3, etc.).

  • Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL3 for CCR1).

  • Unlabeled this compound.

  • Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes expressing the target receptor, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional potency (IC50).

Objective: To determine the functional inhibitory potency (IC50) of this compound against a panel of chemokine receptors.

Materials:

  • Cell lines stably expressing the chemokine receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Chemokine receptor agonist (e.g., CCL3 for CCR1).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium signal.

  • Data are plotted as a concentration-response curve, and the IC50 value is determined using non-linear regression.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorCells Cells Expressing Chemokine Receptor Incubation Incubation ReceptorCells->Incubation Compound This compound (Serial Dilutions) Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

G cluster_ligand CCR1 CCR1 G_protein Gαi/o CCR1->G_protein Activates PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream Ligand Chemokine (e.g., CCL3) Ligand->CCR1 Activates Antagonist This compound Antagonist->CCR1 Inhibits

Caption: CCR1 Signaling Pathway in Calcium Mobilization.

References

Comparative Analysis of CCR1 Antagonist IC50 Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for various C-C chemokine receptor type 1 (CCR1) antagonists. The data presented is supported by detailed experimental methodologies to aid in the evaluation and selection of compounds for further investigation.

The chemokine receptor CCR1 is a G protein-coupled receptor that plays a significant role in inflammatory responses by mediating the migration of leukocytes. Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This guide summarizes the potency of several CCR1 antagonists, presenting their IC50 values in a clear, tabular format for easy comparison. Furthermore, it outlines the experimental protocols for key assays used to determine these values and provides a visual representation of the CCR1 signaling pathway and a typical experimental workflow.

Potency of CCR1 Antagonists: A Comparative Overview

The inhibitory potency of various CCR1 antagonists has been evaluated using a range of in vitro assays. The following table summarizes the IC50 values for several prominent compounds. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type used, and the ligand against which the antagonism is measured.

AntagonistAssay TypeTarget/Cell LineLigandIC50 (nM)Reference
CCX354 CD11b UpregulationHuman Whole-Blood MonocytesCCL3200[1]
Alexa647-CCL3 InternalizationHuman Whole BloodAlexa647-CCL3130[1]
ChemotaxisHuman Monocytes in 100% Human SerumCCL1525[1]
MLN3897 CD11b UpregulationHuman Whole-Blood MonocytesCCL3210[1]
Alexa647-CCL3 InternalizationHuman Whole BloodAlexa647-CCL345[1]
ChemotaxisHuman Monocytes in 100% Human SerumCCL152
CP-481,715 CD11b UpregulationHuman Whole-Blood MonocytesCCL3160
ChemotaxisHuman Monocytes in BufferCCL355
BX471 (hydrochloride) CCR1 BindingHuman CCR1-Ki of 1
J-113863 CCR1 BindingHuman CCR1-0.9
CCR1 BindingMouse CCR1-5.8
CCR1 antagonist 12 CCR1 BindingHuman CCR1-3
Chemotaxis-CCL39
BI 639667 Calcium Flux--1.8
BMS-817399 CCR1 Binding--1
Chemotaxis--6
Met-RANTES (human) acetate Chemokine Inhibition-human MIP-1α5
Chemokine Inhibition-human MIP-1β2
UCB35625 ChemotaxisCCR1-expressing transfectantsMIP-1α9.6
HIV-1 EntryNP-2 glial cell line-57

Experimental Protocols

The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, such as a CCR1 ligand.

  • Cell Preparation: Isolate primary human monocytes from whole blood using density gradient centrifugation or use a monocytic cell line (e.g., THP-1) that expresses CCR1.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Procedure:

    • Load the lower wells with assay medium containing a CCR1 ligand (e.g., CCL3, CCL5, or CCL15) at a concentration that induces optimal migration.

    • Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control.

    • Add the pre-incubated cells to the upper wells of the chemotaxis chamber.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).

    • After incubation, remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Quantify the number of migrated cells by microscopy or by using a plate reader after cell lysis and staining.

  • Data Analysis: Plot the number of migrated cells against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Ligand-Induced Receptor Internalization Assay

This assay quantifies the ability of an antagonist to block the internalization of the CCR1 receptor upon binding of a fluorescently labeled ligand.

  • Cell Preparation: Use a cell line stably expressing CCR1 or primary cells known to express the receptor.

  • Reagents:

    • Fluorescently labeled CCR1 ligand (e.g., Alexa Fluor 647-CCL3).

    • CCR1 antagonist at various concentrations.

    • Flow cytometer.

  • Procedure:

    • Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control.

    • Add the fluorescently labeled CCR1 ligand to the cell suspension.

    • Incubate at 37°C to allow for receptor internalization.

    • Stop the internalization process by placing the samples on ice and washing with cold buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in cell surface fluorescence or an increase in intracellular fluorescence indicates internalization.

  • Data Analysis: Calculate the percentage of inhibition of internalization for each antagonist concentration relative to the control. Plot the inhibition percentage against the antagonist concentration to determine the IC50 value.

CD11b Upregulation Assay

This assay measures the inhibition of the activation of monocytes or neutrophils by monitoring the surface expression of the activation marker CD11b.

  • Sample: Use fresh human whole blood.

  • Reagents:

    • CCR1 ligand (e.g., CCL3).

    • CCR1 antagonist at various concentrations.

    • Fluorochrome-conjugated anti-CD11b antibody.

    • Red blood cell lysis buffer.

    • Flow cytometer.

  • Procedure:

    • Pre-incubate whole blood samples with various concentrations of the CCR1 antagonist or vehicle control.

    • Stimulate the blood with a CCR1 ligand to induce CD11b upregulation on monocytes or neutrophils.

    • Incubate for a short period at 37°C.

    • Stop the reaction by placing the samples on ice.

    • Stain the cells with a fluorochrome-conjugated anti-CD11b antibody.

    • Lyse the red blood cells.

    • Analyze the mean fluorescence intensity (MFI) of CD11b on the target cell population (e.g., monocytes, identified by CD14 expression) using a flow cytometer.

  • Data Analysis: Determine the percentage of inhibition of CD11b upregulation for each antagonist concentration. Plot the inhibition percentage against the antagonist concentration to calculate the IC50 value.

Visualizing Key Processes

To further aid in the understanding of CCR1 function and its inhibition, the following diagrams illustrate the CCR1 signaling pathway and a generalized experimental workflow for determining IC50 values.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Ligand->CCR1 Binding G_Protein Gαi/o Gβγ CCR1->G_Protein Activation PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC PKC PLC->PKC MAPK MAPK (ERK1/2) PI3K->MAPK Response Cellular Responses (Chemotaxis, Adhesion, Gene Expression) MAPK->Response NFkB NF-κB PKC->NFkB NFkB->Response

CCR1 Signaling Pathway

IC50_Determination_Workflow Start Start: Prepare Cells & Reagents Antagonist_Incubation Incubate Cells with Serial Dilutions of Antagonist Start->Antagonist_Incubation Ligand_Stimulation Stimulate with CCR1 Ligand (if applicable) Antagonist_Incubation->Ligand_Stimulation Assay_Execution Perform Specific Assay (Chemotaxis, Internalization, etc.) Ligand_Stimulation->Assay_Execution Data_Acquisition Acquire Data (Microscopy, Flow Cytometry, Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Analyze Data: Calculate % Inhibition Data_Acquisition->Data_Analysis Curve_Fitting Fit Dose-Response Curve Data_Analysis->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

IC50 Determination Workflow

References

Comparative Analysis of CCR1 Antagonist Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profiles of prominent C-C chemokine receptor 1 (CCR1) antagonists with other G-protein coupled receptors (GPCRs). Understanding the selectivity of these antagonists is crucial for researchers and drug development professionals to minimize off-target effects and accurately interpret experimental results. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Introduction to CCR1 Antagonists and the Importance of Selectivity

C-C chemokine receptor 1 (CCR1) is a key mediator in the recruitment of leukocytes to sites of inflammation, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1][2][3] The development of small molecule antagonists for CCR1 has been a significant focus of pharmaceutical research.[2][4]

A critical aspect of drug development for any GPCR target is ensuring high selectivity. Cross-reactivity with other receptors can lead to unintended side effects and confound the therapeutic efficacy of the compound. This guide focuses on the selectivity profiles of two well-characterized CCR1 antagonists, BX-471 and J-113863 , to provide a comparative overview of their performance against other GPCRs.

Comparative Selectivity Profiles

BX-471 (ZK-811752)

BX-471 is a potent, orally active, non-peptide antagonist of CCR1. It has been investigated in clinical trials for multiple sclerosis. Competition binding assays have shown that BX-471 effectively displaces natural CCR1 ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7) with high affinity.

Data Summary: Cross-Reactivity of BX-471

Target GPCRAssay TypeKi / IC50 (nM)Selectivity (fold vs. hCCR1)Reference
Human CCR1 Binding (Ki)1 -
Human CCR2Binding>250>250
Human CCR5Binding>250>250
Human CXCR4Binding>250>250
28 other GPCRsBinding/FunctionalNot specified>10,000
Mouse CCR1Binding (Ki)2150.005
Mouse CCR1Ca2+ Mobilization (IC50)1980.029

hCCR1: human CCR1

J-113863

J-113863 is a potent antagonist of CCR1, which also exhibits high affinity for CCR3 in humans. This dual antagonism is a notable feature of its pharmacological profile. Interestingly, its activity against mouse CCR3 is significantly weaker, highlighting species-specific differences. J-113863 has been shown to be inactive against CCR2, CCR4, and CCR5.

Data Summary: Cross-Reactivity of J-113863

Target GPCRAssay TypeIC50 (nM)Selectivity (fold vs. hCCR1)Reference
Human CCR1 Functional0.9 -
Human CCR3Functional0.581.55
Mouse CCR1Functional5.80.16
Mouse CCR3Functional4600.002
Human CCR2Not specifiedInactive>1000 (estimated)
Human CCR4Not specifiedInactive>1000 (estimated)
Human CCR5Not specifiedInactive>1000 (estimated)

hCCR1: human CCR1

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and functional assays such as calcium mobilization and chemotaxis assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation : HEK293 cells are transfected with the GPCR of interest (e.g., human CCR1). The cells are grown and harvested, and a crude membrane preparation is isolated.

  • Competitive Binding : A constant concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., 125I-MIP-1α for CCR1) is incubated with the cell membrane preparation.

  • Addition of Antagonist : Increasing concentrations of the unlabeled antagonist (e.g., BX-471) are added to the incubation mixture.

  • Incubation and Filtration : The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a filter plate.

  • Quantification : The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

This type of assay measures the ability of an antagonist to block the intracellular signaling that occurs upon agonist binding to the receptor.

  • Cell Loading : Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation : The cells are pre-incubated with varying concentrations of the antagonist for a specified period.

  • Agonist Stimulation : A known agonist for the receptor (e.g., MIP-1α for CCR1) is added to the cells.

  • Fluorescence Measurement : The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis : The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR1 CCR1 Chemokine->CCR1 Binds G_protein Gαi Gβγ CCR1->G_protein Activates PLC Phospholipase C G_protein:Gβγ->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Chemotaxis, Cell Adhesion Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gαi-coupled signaling pathway of the CCR1 receptor.

Experimental Workflow for Selectivity Screening

Selectivity_Screening Compound_Library CCR1 Antagonist (e.g., BX-471) Primary_Screen Primary Screen: Human CCR1 Compound_Library->Primary_Screen Active_Hit Potent CCR1 Antagonist Primary_Screen->Active_Hit Secondary_Screen Secondary Screen: GPCR Panel (e.g., CCR2, CCR3, CCR5) Active_Hit->Secondary_Screen Selective Selective Antagonist Secondary_Screen->Selective High IC50 for other GPCRs Non_Selective Non-Selective Antagonist (Cross-reactive) Secondary_Screen->Non_Selective Low IC50 for other GPCRs

Caption: Workflow for determining the selectivity of a CCR1 antagonist.

References

Azaindazole-Based CCR1 Antagonists: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of preclinical and clinical azaindazole CCR1 antagonists, presenting key performance data and experimental methodologies to inform drug discovery and development efforts.

In the landscape of therapies targeting inflammatory diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a significant target. Its role in mediating the migration of immune cells to sites of inflammation has made it a focal point for the development of novel antagonists. Among the various chemical scaffolds explored, azaindazoles have shown particular promise, leading to the identification of clinical candidates. This guide provides a head-to-head comparison of key azaindazole-based CCR1 antagonists, supported by experimental data to aid researchers and drug development professionals in this field.

Performance Data Summary

The following table summarizes the in vitro potency of selected azaindazole and related indazole CCR1 antagonists. The data is compiled from a key study identifying novel clinical candidates.[1][2]

Compound IDStructureCCR1 Binding Affinity (IC50, nM)CCR1 Calcium Flux (IC50, nM)
19e Azaindazole Derivative1.82.5
19d Indazole Derivative1.21.9
19a Indazole Derivative2.64.1
6 Pyrazole (B372694) HTS Hit>1000>1000

Data sourced from Harcken et al., Bioorg. Med. Chem. Lett. 2019.[1]

Compound 19e , an azaindazole derivative, demonstrated potent inhibition of CCR1, with nanomolar IC50 values in both binding and functional assays. Its potency is comparable to the closely related indazole analogs 19d and 19a . The initial high-throughput screening (HTS) hit, a pyrazole derivative (6 ), showed significantly lower potency, highlighting the successful optimization process leading to the indazole and azaindazole cores.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data.

CCR1 Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing human CCR1 homogenization Homogenization in buffer cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubate membranes with [125I]MIP-1α and test compound resuspension->incubation filtration Separate bound from free radioligand via filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify bound radioactivity using a gamma counter washing->counting competition_curve Generate competition binding curves counting->competition_curve ic50_determination Calculate IC50 values competition_curve->ic50_determination

Caption: Workflow for the CCR1 Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human CCR1 are prepared. Cells are harvested, washed, and homogenized in a hypotonic buffer. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: The binding assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand, [125I]MIP-1α, and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand.

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing and Counting: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.

  • Data Analysis: The data are analyzed to generate competition binding curves, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a CCR1 agonist.

Workflow:

cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis cell_seeding Seed CCR1-expressing cells into 96-well plates dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) cell_seeding->dye_loading pre_incubation Pre-incubate cells with test compound dye_loading->pre_incubation agonist_addition Add CCR1 agonist (e.g., MIP-1α) pre_incubation->agonist_addition fluorescence_reading Measure fluorescence changes over time agonist_addition->fluorescence_reading response_curve Generate dose-response curves fluorescence_reading->response_curve ic50_calc Calculate IC50 values response_curve->ic50_calc

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Steps:

  • Cell Preparation: Cells expressing CCR1 (e.g., CHO or HEK293 cells) are seeded into 96-well plates and allowed to adhere.

  • Dye Loading: The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to free intracellular calcium.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist.

  • Agonist Stimulation: A CCR1 agonist, such as MIP-1α (CCL3), is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. Dose-response curves are generated to determine the IC50 value.

CCR1 Signaling Pathway

The binding of a chemokine ligand, such as MIP-1α (CCL3) or RANTES (CCL5), to CCR1 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR1 primarily couples to Gαi proteins.[3] This leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. More importantly for chemotaxis, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for cell migration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Chemokine (MIP-1α, RANTES) ccr1 CCR1 ligand->ccr1 Binds g_protein Gαiβγ ccr1->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release chemotaxis Chemotaxis dag->chemotaxis ca_release->chemotaxis

Caption: Simplified CCR1 Signaling Pathway.

Conclusion

The azaindazole scaffold represents a promising foundation for the development of potent and selective CCR1 antagonists. The data presented here for compounds like 19e demonstrates the potential of this chemical class to achieve nanomolar potency in blocking CCR1 activity. The detailed experimental protocols and the overview of the CCR1 signaling pathway provide a valuable resource for researchers working on the discovery and development of novel anti-inflammatory therapeutics targeting this receptor. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is crucial for their successful translation into clinical applications.

References

A Comparative Guide to the Pharmacokinetics of CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 1 (CCR1) has emerged as a significant therapeutic target in a variety of inflammatory and autoimmune diseases. As a key player in mediating the migration of monocytes and macrophages to sites of inflammation, the development of CCR1 antagonists has been a focal point of pharmaceutical research. Understanding the pharmacokinetic profiles of these antagonists is crucial for optimizing dosing regimens, predicting efficacy, and ensuring safety. This guide provides an objective comparison of the available pharmacokinetic data for several CCR1 antagonists that have been evaluated in clinical trials.

Pharmacokinetic Parameters of CCR1 Antagonists

The following table summarizes the key human pharmacokinetic parameters for a selection of CCR1 antagonists. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, patient populations, and analytical methods.

Compound NameDevelopment StatusCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Bioavailability (%)ClearanceRoute of Excretion
CCX354-C Phase II1300 ± 140 (at steady state, 100 mg b.i.d.)2 (at steady state)N/A~7 (at 300 mg dose)N/AN/AN/A
CP-481,715 Phase IIN/AN/AN/AN/AN/AClearance decreased by cyclosporinN/A
MLN3897 Phase IN/AN/AN/AN/AN/AN/A55-59% Feces, 32% Urine[1]
BX471 Phase II9 µM (in mice, 20 mg/kg s.c.)~0.5 (in mice)N/AN/A60% (in dogs)N/AN/A
AZD4818 Phase IIN/AN/AN/AN/AN/AN/AN/A
BMS-817399 Preclinical/Phase IN/AN/AN/AN/AN/AN/AN/A

N/A: Data not publicly available in the searched resources.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were primarily derived from Phase I clinical trials involving healthy volunteers or patient populations. A general outline of the methodology employed in these studies is as follows:

Typical Phase I Clinical Trial Design for an Oral CCR1 Antagonist

A common study design is a randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) trial.

  • Participants: Healthy adult volunteers are typically recruited. Inclusion and exclusion criteria are established to ensure a homogenous study population and minimize confounding factors.

  • Dosing:

    • SAD Cohorts: Subjects receive a single oral dose of the CCR1 antagonist or a placebo. Doses are escalated in subsequent cohorts after safety and tolerability have been assessed in the previous cohort.

    • MAD Cohorts: Subjects receive multiple doses of the CCR1 antagonist or placebo over a specified period (e.g., 7-14 days) to assess steady-state pharmacokinetics and safety with repeated administration.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The timing of these samples is crucial to accurately characterize the absorption, distribution, metabolism, and excretion of the drug. Key sampling times often include pre-dose, and multiple points post-dose to capture the Cmax, Tmax, and the elimination phase. Urine and feces may also be collected to determine the routes and extent of excretion.

  • Bioanalytical Method: Plasma and other biological samples are analyzed using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to quantify the concentration of the parent drug and any major metabolites.

  • Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the concentration-time data. These parameters include:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

    • t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

    • Bioavailability: The fraction of the administered dose that reaches the systemic circulation. For oral drugs, absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing Key Biological and Experimental Processes

To provide a clearer understanding of the context in which these CCR1 antagonists operate and are evaluated, the following diagrams illustrate the CCR1 signaling pathway and a typical pharmacokinetic experimental workflow.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein G-protein (α, β, γ) CCR1->G_protein Activates PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Migration Cell Migration & Inflammatory Response Ca_release->Cell_Migration PKC->Cell_Migration ROCK ROCK RhoA->ROCK Activates ROCK->Cell_Migration Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds & Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks

Caption: CCR1 Signaling Pathway.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Drug Administration (Oral CCR1 Antagonist) Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Processing Plasma Separation & Sample Preparation Sampling->Processing Analysis LC-MS/MS Analysis (Drug Concentration Measurement) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Pharmacokinetic Study Workflow.

Discussion

The development of CCR1 antagonists has been challenging, with several candidates failing to demonstrate sufficient efficacy in later-stage clinical trials. This has been attributed to various factors, including the complexity of the inflammatory cascade and potential redundancy in chemokine signaling pathways.

The lack of publicly available, comprehensive human pharmacokinetic data for all compounds highlights a challenge for direct comparison. As more data from ongoing and future clinical trials become available, a more complete picture of the pharmacokinetic landscape of CCR1 antagonists will emerge, aiding in the development of more effective therapies for inflammatory diseases.

References

Validating CCR1 Antagonist 9: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCR1 antagonist 9's performance against other known CCR1 antagonists. Supporting experimental data and detailed protocols are included to aid in the validation and assessment of this potent and selective compound.

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses by controlling the migration of leukocytes.[1][2][3][4] Its involvement in various inflammatory and autoimmune diseases has made it a significant target for drug discovery.[5] "this compound" has emerged as a potent and selective inhibitor of this receptor, demonstrating an IC50 of 6.8 nM in calcium flux assays and 28 nM in THP-1 cell chemotaxis assays. This guide offers a framework for validating its binding through competition assays and compares its activity with other well-characterized CCR1 antagonists.

Comparative Binding Affinities of CCR1 Antagonists

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity and greater potency. The following table summarizes the binding and functional inhibition data for this compound and other notable CCR1 antagonists.

CompoundAssay TypeMeasured ValueCell Line/SystemReference
This compound Calcium Flux AssayIC50: 6.8 nMNot specified
This compound Chemotaxis AssayIC50: 28 nMTHP-1 cells
BX 471[¹²⁵I]-CCL3 BindingKi: 1.0 nMHuman CCR1
CP-481715[¹²⁵I]-CCL3 BindingIC50: 74 nMHuman CCR1
MLN3879[¹²⁵I]-CCL3 Binding-RPMI 8226 cells
CCX354[¹²⁵I]-CCL3 Binding-RPMI 8226 cells
AZD4818[¹²⁵I]-CCL3 Binding-RPMI 8226 cells
PS899877[¹²⁵I]-CCL3 Binding-RPMI 8226 cells

Note: Direct comparative studies under identical experimental conditions for all listed compounds are not always available. Data is compiled from individual studies and variations in experimental setup can influence results.

Experimental Protocols

Competition binding assays are fundamental in determining the relative affinity of a test compound for a receptor by measuring its ability to displace a labeled ligand. Below are detailed protocols for radioligand and fluorescence-based competition binding assays.

Radioligand Competition Binding Assay Protocol

This assay measures the ability of an unlabeled antagonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the CCR1 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).
  • Radioligand: A high-affinity radiolabeled CCR1 ligand, such as [¹²⁵I]MIP-1α or [¹²⁵I]CCL3.
  • Test Compound: this compound.
  • Comparator Compounds: Other known CCR1 antagonists.
  • Assay Buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
  • Non-specific Binding Control: A high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).
  • 96-well plates, scintillation fluid, and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound (this compound) and comparator compounds.
  • In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its Kd.
  • Add the serially diluted test compounds to the respective wells.
  • For determining non-specific binding, add the high concentration of the unlabeled CCR1 ligand to a set of wells.
  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Flow Cytometry-Based Competition Binding Assay

This method uses a fluorescently labeled ligand and avoids the use of radioactivity.

1. Materials:

  • Cells: A cell line endogenously expressing or transfected with CCR1 (e.g., Jurkat cells or HEK293-CCR1).
  • Fluorescently Labeled Ligand: A fluorescently conjugated CCR1 ligand (e.g., CCL3-AF647).
  • Test Compound: this compound.
  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Flow cytometer.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • Harvest and resuspend the cells in the assay buffer.
  • In a 96-well plate, add the cells, the fluorescently labeled ligand at a fixed concentration, and the serially diluted test compound.
  • Incubate the plate, protected from light, to allow binding to reach equilibrium.
  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.

3. Data Analysis:

  • The displacement of the fluorescent ligand by the test compound will result in a decrease in the mean fluorescence intensity.
  • Plot the fluorescence intensity against the logarithm of the competitor concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the underlying mechanisms, the following diagrams illustrate the competition binding assay workflow and the CCR1 signaling pathway.

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_ligand Prepare Labeled Ligand (Radiolabeled or Fluorescent) mix Mix Receptor, Labeled Ligand, and Competitor prep_ligand->mix prep_competitor Prepare Unlabeled Competitor (this compound) prep_competitor->mix prep_receptor Prepare Receptor Source (Cell Membranes or Whole Cells) prep_receptor->mix incubate Incubate to Reach Equilibrium mix->incubate separate Separate Bound from Free Labeled Ligand incubate->separate quantify Quantify Bound Ligand separate->quantify analyze Analyze Data (IC50/Ki Determination) quantify->analyze

Caption: Workflow of a competition binding assay for CCR1 antagonists.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 Receptor G_protein G Protein (Gαi) CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binds & Activates Antagonist This compound Antagonist->CCR1 Blocks Binding

Caption: Simplified CCR1 signaling pathway and the inhibitory action of an antagonist.

By following these protocols and utilizing the comparative data, researchers can effectively validate the binding of this compound and benchmark its performance against other inhibitors in the field. This systematic approach is essential for the progression of novel anti-inflammatory therapeutics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with novel compounds such as CCR1 antagonist 9, a potent and selective CCR1 antagonist, adherence to established disposal protocols is paramount.[1][2] While specific disposal procedures for every research compound are not always available, a comprehensive waste management plan can be formulated by following general principles of hazardous waste disposal, supplemented by any compound-specific information available.

General Principles of Laboratory Chemical Waste Management

The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of waste management: pollution prevention, reuse or redistribution, treatment and recycling, and finally, disposal.[3] The primary goal is to minimize the generation of hazardous waste whenever possible.[4]

Key steps for managing chemical waste include:

  • Segregation: At the point of generation, chemical waste must be separated based on its properties (e.g., organic solvents, acids, bases, toxic compounds).[5] Incompatible chemicals should never be mixed in the same waste container to avoid dangerous reactions.

  • Containerization: Waste must be stored in containers that are chemically compatible with the substance, properly sealed to prevent leaks, and clearly labeled.

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, associated hazards, and the date of accumulation.

  • Storage: Waste should be stored in a designated, well-ventilated satellite accumulation area near the point of generation.

  • Professional Disposal: Arrangements should be made with a licensed hazardous waste disposal company for the collection, treatment, and disposal of the waste in accordance with local, state, and federal regulations.

Disposal Protocol for this compound

While a specific, detailed disposal protocol for this compound is not publicly available, the following step-by-step procedure, based on general laboratory safety guidelines and information from its Safety Data Sheet (SDS), should be followed.

Experimental Protocol: Waste Handling and Disposal of this compound

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. For handling larger quantities or in case of a spill, a self-contained breathing apparatus may be necessary.

  • Segregation of Waste Streams:

    • Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container. Any materials contaminated with the solid compound, such as weighing paper or contaminated gloves, should also be placed in this container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The SDS for this compound indicates it is soluble in DMSO. Therefore, DMSO-based solutions should be collected in a designated solvent waste container.

    • Sharps Waste: Any needles or other sharp objects contaminated with this compound should be disposed of in a puncture-proof sharps container.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical waste.

    • Keep containers securely closed except when adding waste.

    • Label the container with "Hazardous Waste," the full name "this compound," and any known hazards (the SDS should be consulted for specific hazard information).

  • Storage in Satellite Accumulation Area:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of waste generation.

    • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution (often up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • Absorb liquid spills with an inert, liquid-binding material such as diatomite or universal binders.

    • Collect the absorbed material and any contaminated soil or surfaces into a hazardous waste container.

    • Decontaminate the spill area with alcohol and dispose of all cleaning materials as hazardous waste.

    • Prevent the spill from entering drains or water courses.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. Researchers should always consult their institution's specific guidelines, as they may have stricter limits.

Parameter Limit Regulatory Context
Maximum Volume in Satellite Accumulation Area 55 gallons of hazardous wasteFederal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation under the control of the laboratory personnel.
Maximum Volume for Acutely Hazardous Waste 1 quart of liquid or 1 kilogram of solidFor wastes listed as "acutely hazardous" (P-listed), the accumulation limit is significantly lower. The specific classification of this compound should be confirmed.
Maximum Accumulation Time Up to 12 months in a Satellite Accumulation AreaThis is permissible as long as the volume limits are not exceeded. Once the limits are reached, the waste must be removed from the laboratory within 3 calendar days.
Residue in "Empty" Containers No more than 2.5 cm (1 in.) of residueFor a container to be considered "empty" and not regulated as hazardous waste, all waste must be removed by standard practice, with no more than this amount of residue remaining.
Residue in "Empty" Acutely Hazardous Containers Triple rinsing or equivalent measures requiredContainers that held acutely hazardous waste require more rigorous cleaning to be considered "empty." The rinsate must be collected and managed as acutely hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal cluster_4 Emergency Procedure Start Generation of CCR1 Antagonist 9 Waste Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Compatible and Sealed Containers Segregate->Containerize Label Label Container with Contents and Hazards Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Pickup from EHS or Contractor Store->Request Dispose Professional Disposal Request->Dispose Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Containerize

References

Essential Safety and Operational Guide for Handling CCR1 Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling CCR1 antagonist 9 (CAS No. 1220026-26-5). The information is designed to ensure a safe laboratory environment and proper management of the compound throughout its lifecycle, from receipt to disposal.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 1220026-26-5

  • Molecular Formula: C₂₀H₁₆FN₅O₃S

  • Molecular Weight: 425.44

Immediate Safety Information

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not a hazardous substance or mixture .[1] However, it is crucial to follow standard laboratory safety practices to minimize any potential risks associated with handling a powdered chemical compound.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. Although not classified as hazardous, direct contact and inhalation should always be avoided.[1][2]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or GlassesShould be worn at all times in the laboratory to protect from potential splashes or airborne particles.
Hand Protection Disposable GlovesPowder-free nitrile gloves are recommended. Double gloving is advisable when handling the pure compound.[3][4] Gloves should be changed every 30-60 minutes or immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not generally requiredFor procedures that may generate dust or aerosols, a NIOSH-certified N95 or N100 respirator is recommended. Work should ideally be conducted in a chemical fume hood or biological safety cabinet to minimize aerosol generation.
First Aid Measures

In the event of accidental exposure, follow these immediate first aid procedures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Operational Plans: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe working environment.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent pads to contain any potential spills.

  • Weighing and Transfer: Handle the powdered compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize dust generation. Use spatulas and weighing paper appropriate for handling fine powders.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing. Keep containers covered when not in use.

Storage Protocol:

  • Short-term Storage (Powder): Store at 4°C for up to 2 years.

  • Long-term Storage (Powder): For long-term storage, maintain at -20°C for up to 3 years.

  • In Solvent: Store solutions at -80°C for up to 2 years.

  • General Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal procedures for non-hazardous chemical waste should be followed in accordance with federal, state, and local regulations.

Disposal Protocol:

  • Unused Compound (Solid): Dispose of as non-hazardous solid chemical waste. Do not discard in regular trash cans that could be handled by custodial staff. Place directly into a designated dumpster for non-hazardous waste.

  • Contaminated Materials: Items such as gloves, absorbent pads, and weighing papers that are contaminated with the compound should be double-bagged and disposed of as non-hazardous solid waste.

  • Empty Containers: Triple rinse the container with a suitable solvent. The rinsate should be collected and can be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations for non-hazardous liquid waste. The empty, rinsed container can then be disposed of in the regular trash after defacing the label.

  • Solutions: Non-hazardous liquid waste may be poured down the sink drain with plenty of water, subject to approval from your institution's Environmental Health and Safety (EHS) department.

Emergency Spill Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety and minimize contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Contain the Spill: For powdered spills, gently cover the area with absorbent pads to prevent the powder from becoming airborne. For liquid spills, create a dike around the spill with absorbent material.

  • Clean the Spill:

    • Powdered Spill: Gently sweep the absorbed powder into a plastic dustpan and place it in a sealed, labeled container for disposal. Avoid creating dust.

    • Liquid Spill: Use an absorbent material to soak up the liquid, working from the outside in. Place the used absorbent material into a sealed, labeled container for disposal.

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water.

  • Dispose of Waste: Dispose of all cleanup materials as non-hazardous waste according to the disposal plan.

Visual Guides

To further clarify the operational procedures, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Start Start Handling_Powder Handling this compound Powder? Start->Handling_Powder Generate_Aerosols Potential for Aerosol/Dust Generation? Handling_Powder->Generate_Aerosols Yes Standard_PPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Handling_Powder->Standard_PPE No (e.g., handling solution) Generate_Aerosols->Standard_PPE No Enhanced_PPE Enhanced PPE: - Standard PPE + N95/N100 Respirator - Work in Fume Hood/BSC Generate_Aerosols->Enhanced_PPE Yes

Caption: PPE Selection Workflow for this compound.

Disposal_Plan_Workflow cluster_disposal Disposal Plan for this compound Waste_Type Identify Waste Type Solid_Waste Solid Waste (Unused Compound, Contaminated PPE) Waste_Type->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Waste_Type->Liquid_Waste Empty_Containers Empty Containers Waste_Type->Empty_Containers Dispose_Solid Dispose as Non-Hazardous Solid Chemical Waste Solid_Waste->Dispose_Solid Dispose_Liquid Dispose Down Sanitary Sewer with Copious Water (Check Local Regulations) Liquid_Waste->Dispose_Liquid Dispose_Container Triple Rinse, Deface Label, Dispose in Regular Trash Empty_Containers->Dispose_Container

Caption: Disposal Plan Workflow for this compound.

References

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